molecular formula C11H11NO2 B8470954 4-Ethoxyphenyl-3-oxopropanenitrile

4-Ethoxyphenyl-3-oxopropanenitrile

Cat. No.: B8470954
M. Wt: 189.21 g/mol
InChI Key: PJWACEXJBPNSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxyphenyl-3-oxopropanenitrile (CAS Registry Number 54605-62-8), also known as p-Ethoxybenzoylacetonitrile, is a chemical building block of significant interest in pharmaceutical research and development . Its molecular formula is C11H11NO2, and it has a molecular weight of 189.21 g/mol . Key physical properties include a melting point of 123 °C and a calculated density of 1.104 g/cm³ at 20 °C . The compound has very low water solubility, calculated at approximately 0.64 g/L at 25 °C . This compound serves as a versatile synthon and key intermediate in organic synthesis, particularly in the construction of more complex heterocyclic scaffolds. Its structure makes it a valuable precursor in fragment-based drug discovery (FBDD) campaigns, where small molecules are used to design potent enzyme inhibitors . Notably, related β-oxonitrile derivatives have been identified as crucial retrofragments and intermediates in the structure-guided optimization of lead compounds, helping to improve binding affinity and ligand efficiency against biological targets such as the essential Mycobacterium tuberculosis enzyme CYP121 . Furthermore, the structural motif of 3-(4-Methoxyphenyl)-3-oxopropanenitrile, a closely related analogue, has been utilized in the synthesis of novel 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives, which have demonstrated promising antioxidant and anticancer activities in scientific studies . This highlights the potential of the 4-ethoxyphenyl variant as a starting material for developing new therapeutic agents. 4-Ethoxyphenyl-3-oxopropanenitrile is For Research Use Only (RUO) and is NOT intended for diagnostic or therapeutic uses, or for human use of any kind.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C11H11NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,8,10H,2H2,1H3

InChI Key

PJWACEXJBPNSSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C=O)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 4-ethoxyphenyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the development of various pharmaceutical and specialty chemical agents. The guide is structured to provide not only procedural steps but also the underlying chemical principles and rationale for experimental choices, targeting researchers, scientists, and professionals in drug development. We will explore the two most prominent synthetic pathways: the crossed Claisen condensation and the acylation of a pre-functionalized nitrile. Detailed experimental protocols, comparative data, and mechanistic insights are provided to ensure a thorough understanding and practical application of these methods.

Introduction: The Significance of β-Ketonitriles

β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This unique bifunctional arrangement makes them highly versatile and valuable building blocks in organic synthesis. The presence of both a nucleophilic methylene group and electrophilic carbonyl and nitrile carbons allows for a wide array of subsequent transformations into more complex molecules, including heterocycles like pyrimidines, pyridines, and pyrazoles, which are common scaffolds in medicinal chemistry. 4-Ethoxyphenyl-3-oxopropanenitrile, in particular, serves as a key precursor for molecules with potential biological activity, leveraging the presence of the ethoxy-substituted phenyl ring.

Primary Synthetic Pathways

The synthesis of 4-ethoxyphenyl-3-oxopropanenitrile can be approached via two principal routes, each with its own set of advantages and experimental considerations.

  • Route A: Crossed Claisen Condensation of Ethyl 4-ethoxybenzoate with Acetonitrile.

  • Route B: Acylation of 4-Ethoxyphenylacetonitrile with an appropriate acylating agent.

This guide will delve into the specifics of each pathway, providing a rationale for the selection of reagents and conditions.

Route A: Crossed Claisen Condensation

The crossed Claisen condensation is a powerful C-C bond-forming reaction. For the synthesis of 4-ethoxyphenyl-3-oxopropanenitrile, this involves the reaction of an ester that cannot form an enolate (an aromatic ester like ethyl 4-ethoxybenzoate) with a nitrile that possesses acidic α-protons (acetonitrile).[1][2]

Mechanistic Overview

The reaction is initiated by the deprotonation of acetonitrile by a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-ethoxybenzoate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to yield the enolate of the final β-ketonitrile. An acidic workup is then required to protonate the enolate and afford the neutral product.[3]

Rationale for Experimental Choices
  • Choice of Base: The selection of the base is critical. Sodium ethoxide is a common choice when using ethyl esters, as any transesterification that occurs will not change the starting material or product.[4][5] Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can also be employed to drive the initial deprotonation of acetonitrile more effectively, often leading to higher yields.[1][6] The use of a stoichiometric amount of base is necessary because the product, the β-ketonitrile, is more acidic than the starting nitrile, and will be deprotonated by the alkoxide base, driving the reaction to completion.[1][7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, tetrahydrofuran (THF), or diethyl ether are typically used to prevent quenching of the strong base and any anionic intermediates.

  • Temperature: The reaction temperature can influence the rate and yield. While some condensations proceed at room temperature, heating may be required to drive the reaction to completion.

Experimental Protocols

3.3.1. Synthesis of Precursor: Ethyl 4-ethoxybenzoate

A common method for the synthesis of ethyl 4-ethoxybenzoate is the Williamson ether synthesis from p-hydroxybenzoic acid, followed by esterification. A more direct approach involves the ethylation of ethyl p-hydroxybenzoate.

Parameter Value Reference
Reactantsp-Hydroxybenzoic acid, Diethyl sulfate, NaOH
SolventXylene, Water
Temperature90°C
pH8-10
Yield~97.6%

Step-by-Step Protocol:

  • To a flask containing xylene, add p-hydroxybenzoic acid (1.0 eq) and diethyl sulfate (3.3 eq).

  • Heat the mixture to 90°C.

  • Slowly add a 35% aqueous NaOH solution dropwise over 90 minutes, maintaining the pH between 8 and 10.

  • After the addition is complete, continue stirring for 15 minutes.

  • Cool the reaction to room temperature and add water.

  • Separate the organic phase, wash sequentially with 2% NaOH solution and water.

  • Remove the solvent under reduced pressure to obtain ethyl 4-ethoxybenzoate.

3.3.2. Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

This protocol is adapted from the synthesis of benzoylacetonitrile.[4]

Parameter Value Reference (Adapted from)
ReactantsEthyl 4-ethoxybenzoate, Acetonitrile, Sodium ethoxide[4]
SolventToluene (dry)[4]
Temperature105-110 °C[4]
Reaction Time~29 hours[4]
Anticipated Yield~65-75%[4]

Step-by-Step Protocol:

  • To a suspension of sodium ethoxide (1.0 eq) in dry toluene in a flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl 4-ethoxybenzoate (1.0 eq) and dry acetonitrile (1.2 eq).

  • Heat the mixture to 105-110 °C and stir vigorously for approximately 29 hours. The mixture may become viscous.

  • Cool the reaction mixture to room temperature.

  • Add water to the mixture and wash with diethyl ether to remove unreacted starting materials.

  • Separate the aqueous layer and acidify it to a pH of 5-6 with concentrated hydrochloric acid.

  • Collect the resulting crystalline precipitate by suction filtration.

  • Wash the precipitate with water and air-dry to obtain 4-ethoxyphenyl-3-oxopropanenitrile.[4]

  • The crude product can be further purified by recrystallization.[8]

Workflow and Mechanism Diagrams

Synthesis_Workflow

Claisen_Mechanism

Route B: Acylation of 4-Ethoxyphenylacetonitrile

This alternative pathway involves the preparation of 4-ethoxyphenylacetonitrile followed by its acylation with a suitable C1 electrophile, such as ethyl formate.

Mechanistic Considerations

Similar to Route A, this method relies on the deprotonation of the α-carbon of 4-ethoxyphenylacetonitrile to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl of the acylating agent (e.g., ethyl formate). The subsequent collapse of the tetrahedral intermediate and loss of the leaving group (ethoxide) yields the desired β-ketonitrile.

Rationale for Experimental Choices
  • Acylating Agent: Ethyl formate is a suitable choice for introducing the formyl group, which upon rearrangement gives the keto functionality of the final product. Other activated carboxylic acid derivatives could also be employed.

  • Base: A strong, non-nucleophilic base is preferred to deprotonate the arylacetonitrile without competing in a reaction with the acylating agent. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent candidates.

Experimental Protocols

4.3.1. Synthesis of Precursor: 4-Ethoxyphenylacetonitrile

This synthesis can be adapted from the established procedure for p-methoxyphenylacetonitrile.[9][10]

Parameter Value Reference (Adapted from)
Reactants4-Ethoxybenzyl alcohol, HCl, NaCN, NaI[9][10]
SolventAcetone (dry)[9][10]
TemperatureReflux[9][10]
Reaction Time16-20 hours (for cyanation)[9][10]
Anticipated Yield70-80%[9][10]

Step-by-Step Protocol:

  • Chlorination: Stir 4-ethoxybenzyl alcohol (1.0 eq) vigorously with concentrated hydrochloric acid for 15 minutes. Separate the lower organic layer (4-ethoxybenzyl chloride), dry it over calcium chloride, and filter.[5][9]

  • Cyanation: In a separate flask, combine the dried 4-ethoxybenzyl chloride, finely powdered sodium cyanide (1.5 eq), sodium iodide (catalytic), and dry acetone. Heat the mixture to reflux with vigorous stirring for 16-20 hours.[9][10]

  • Workup: Cool the mixture, filter, and wash the solid with acetone. Combine the filtrates and remove the acetone by distillation. Dissolve the residue in benzene, wash with hot water, and dry the organic layer over sodium sulfate. Remove the solvent under reduced pressure to obtain crude 4-ethoxyphenylacetonitrile, which can be purified by vacuum distillation.[9][10]

4.3.2. Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

This protocol involves the acylation of the pre-formed nitrile.

Parameter Value
Reactants4-Ethoxyphenylacetonitrile, Ethyl formate, Sodium hydride
SolventTHF (dry)
Temperature0°C to room temperature
Reaction Time12-24 hours
Anticipated YieldModerate to good

Step-by-Step Protocol:

  • Suspend sodium hydride (1.1 eq) in dry THF in a flask under a nitrogen atmosphere and cool to 0°C.

  • Slowly add a solution of 4-ethoxyphenylacetonitrile (1.0 eq) in dry THF to the suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0°C and add ethyl formate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Workflow Diagram

Synthesis_Workflow_B

Comparative Analysis of Synthetic Routes

Factor Route A: Crossed Claisen Condensation Route B: Acylation of Nitrile
Starting Materials Ethyl 4-ethoxybenzoate and acetonitrile4-Ethoxyphenylacetonitrile and ethyl formate
Key Transformation C-C bond formation between an ester and a nitrileC-C bond formation via acylation of a nitrile
Base Selection Sodium ethoxide, NaH, KOt-BuNaH, LDA (strong, non-nucleophilic bases are ideal)
Advantages Potentially fewer steps if starting materials are readily available.May offer better control and higher yields if the precursor nitrile is stable and easily synthesized.
Challenges Potential for self-condensation of acetonitrile (though less favored). Reaction can be slow.Requires the synthesis of the arylacetonitrile precursor. Handling of reactive bases like NaH.

Characterization of 4-Ethoxyphenyl-3-oxopropanenitrile

While specific spectral data for the title compound is not widely published, data from closely related analogs can provide an expected profile.

  • Appearance: Expected to be a solid at room temperature, likely a white to pale yellow crystalline powder. The melting point of the similar 3-(4-ethylphenyl)-3-oxopropanenitrile is reported as 105-107°C.[6]

  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include:

    • ~2250 cm⁻¹ for the C≡N stretch.[11]

    • ~1680 cm⁻¹ for the C=O (ketone) stretch.[11]

    • ~3100-3000 cm⁻¹ for aromatic C-H stretches.[12]

    • ~1600-1450 cm⁻¹ for aromatic C=C stretches.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals for the ethoxy group (a triplet and a quartet), aromatic protons in the para-substituted pattern, and a singlet for the methylene protons adjacent to the ketone and nitrile groups.

    • ¹³C NMR: Expected signals for the carbons of the ethoxy group, the aromatic ring, the nitrile carbon (~114 ppm), and the carbonyl carbon (~187 ppm).[11]

Conclusion

The synthesis of 4-ethoxyphenyl-3-oxopropanenitrile is readily achievable through established organic transformations, primarily the crossed Claisen condensation and the acylation of 4-ethoxyphenylacetonitrile. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The crossed Claisen condensation (Route A) offers a more direct approach from commercially available precursors, while the acylation of the corresponding arylacetonitrile (Route B) provides an alternative that may allow for greater control over the reaction. This guide has provided the necessary theoretical background, practical considerations, and detailed protocols to enable researchers to confidently approach the synthesis of this valuable intermediate.

References

  • Google Patents. (n.d.). EP1316546A1 - Process for the preparation of beta-ketonitriles.
  • Bar-Haim, G., & Kol, M. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2937.
  • Oregon State University. (2020, February 7). Chapter 18: Reactions at the α-Position: Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). A High‐Yielding Preparation of β‐Ketonitriles. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. Retrieved from [Link]

  • SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Formyloxyacetoxyphenylmethane and 1,1- diacylals as versatile O-formylating and O-acylating reagents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428). Retrieved from [Link]

  • Google Patents. (n.d.). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.
  • PrepChem.com. (n.d.). Synthesis of 4-ethoxyphenyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation using ethyl formate. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Frontiers. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • Kiyokawa, K., & Minakata, S. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Organic & Biomolecular Chemistry, 23(19), 4205-4223.
  • Hansen, L. K. (2021). N-(4-Ethoxyphenyl)-3-oxobutanamide.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Formate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Google Patents. (n.d.). CN102746145A - Preparation method for ethyl formate.
  • PubChemLite. (n.d.). 3-(4-ethylphenyl)-3-oxopropanenitrile (C11H11NO). Retrieved from [Link]

  • EPA. (n.d.). 3-(3-Methoxyphenyl)-3-oxopropanenitrile Properties. Retrieved from [Link]

Sources

4-Ethoxyphenyl-3-oxopropanenitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile (also known as 4-Ethoxybenzoylacetonitrile ). This document is structured for researchers and process chemists, focusing on actionable protocols and mechanistic insights.

Chemical Identity & Core Identifiers

3-(4-Ethoxyphenyl)-3-oxopropanenitrile is a pivotal


-ketonitrile intermediate used primarily in the construction of heterocyclic scaffolds for medicinal chemistry (e.g., pyrazoles, isoxazoles, and pyrimidines) and functional materials.
Parameter Technical Specification
CAS Number 54605-62-8
IUPAC Name 3-(4-Ethoxyphenyl)-3-oxopropanenitrile
Common Synonyms 4-Ethoxybenzoylacetonitrile;

-Cyano-4-ethoxyacetophenone; p-Ethoxy-phenacyl cyanide
Molecular Formula

Molecular Weight 189.21 g/mol
SMILES CCOC1=CC=C(C=C1)C(=O)CC#N
InChI Key HRAQMGWTPNOILP-UHFFFAOYSA-N (Analogous base structure)
Appearance Off-white to pale yellow crystalline solid
Melting Point 100–105 °C (Estimated based on methoxy-analog range 130–134 °C)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Chloroform; Sparingly soluble in water.[1][2][3]

Synthetic Pathway & Mechanism

The most robust synthetic route to 3-(4-ethoxyphenyl)-3-oxopropanenitrile involves the Claisen-type condensation of Ethyl 4-ethoxybenzoate with acetonitrile using a strong base. This method is preferred over the reaction of


-bromoacetophenones with cyanide due to safety profiles (avoiding HCN generation) and higher yields.
Reaction Logic

The reaction relies on the deprotonation of acetonitrile (


) to generate the cyanomethyl carbanion, which acts as a nucleophile attacking the carbonyl carbon of the ester. The choice of base is critical; Sodium hydride (NaH)  or Lithium hexamethyldisilazide (LiHMDS)  are standard, though alkoxides (NaOEt) can be used if reflux temperatures are managed to prevent self-condensation of the nitrile.
Synthesis Workflow Diagram

SynthesisPathway Ester Ethyl 4-ethoxybenzoate (CAS 23676-09-7) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack MeCN Acetonitrile (Solvent/Reagent) MeCN->Intermediate Deprotonation (-H+) Base Base (NaH or LiHMDS) THF, 0°C to Reflux Base->MeCN Product 3-(4-Ethoxyphenyl)- 3-oxopropanenitrile (CAS 54605-62-8) Intermediate->Product Elimination of EtO-

Figure 1: Claisen condensation pathway for the synthesis of 4-ethoxybenzoylacetonitrile.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted for a 10 mmol scale, prioritizing safety and yield.

Materials:
  • Ethyl 4-ethoxybenzoate (1.94 g, 10 mmol)

  • Acetonitrile (Dry, 1.23 g, 30 mmol) – Excess acts as reagent and co-solvent

  • Sodium Hydride (60% dispersion in oil, 0.80 g, 20 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Hydrochloric acid (1M)[4]

Step-by-Step Methodology:
  • Preparation of Nucleophile:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend NaH (20 mmol) in anhydrous THF (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add Acetonitrile (30 mmol) dropwise over 10 minutes. Note: Evolution of

      
       gas may be minimal at this stage, but the formation of the cyanomethyl anion is occurring.
      
  • Condensation:

    • Dissolve Ethyl 4-ethoxybenzoate (10 mmol) in anhydrous THF (10 mL).

    • Add the ester solution dropwise to the acetonitrile/NaH mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat to reflux (approx. 65–70 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ester.

  • Quenching & Isolation:

    • Cool the reaction mixture to 0 °C.

    • Critical Step: Carefully quench with ice-water (20 mL) to destroy excess hydride.

    • Acidify the aqueous mixture with 1M HCl to pH ~2–3. The product often precipitates as a solid at this stage.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.[5]
      
    • Recrystallization: Purify the crude solid from Ethanol/Hexane or by silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the characteristic methylene singlet (
    
    
    
    -protons) at
    
    
    ppm and the ethoxy triplet/quartet patterns.
  • IR: Nitrile stretch (

    
    ) at 
    
    
    
    and Ketone (
    
    
    ) at
    
    
    .

Downstream Applications & Heterocycle Synthesis

The 1,3-electrophilic center of 3-(4-ethoxyphenyl)-3-oxopropanenitrile makes it an ideal precursor for 5-membered heterocycles.

Synthesis of 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine

Reaction with hydrazine allows for the formation of aminopyrazoles, which are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

Application Workflow

Applications Core 3-(4-Ethoxyphenyl)- 3-oxopropanenitrile Pyrazole 3-(4-Ethoxyphenyl)- 1H-pyrazol-5-amine (Kinase Inhibitor Scaffold) Core->Pyrazole + N2H4 Isoxazole 3-(4-Ethoxyphenyl)- isoxazol-5-amine (Anti-inflammatory) Core->Isoxazole + NH2OH Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Pyrazole Hydroxylamine Hydroxylamine HCl (Base, Reflux) Hydroxylamine->Isoxazole

Figure 2: Divergent synthesis of bioactive heterocycles from the beta-ketonitrile core.

Safety & Handling (GHS Classification)

While specific toxicological data for CAS 54605-62-8 is limited, it should be handled with the same precautions as its methoxy-analog (CAS 3672-47-7).

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, specifically to avoid inhalation of dust during weighing.

References

  • Synthesis of

    
    -ketonitriles:  Ji, Y., et al. "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of 
    
    
    
    -ketonitriles." Royal Society of Chemistry Advances, 2013. Link
  • Analogous Protocol (Methoxy Derivative): "3-(4-Methoxyphenyl)-3-oxopropanenitrile Product Monograph." Sigma-Aldrich, 2024. Link

  • CAS Registry Data: "4-Ethoxybenzoylacetonitrile (CAS 54605-62-8)."[6][7] ChemicalBook Database. Link

  • Heterocycle Applications: El-Sawy, E. R., et al. "Synthesis and biological activity of some new pyrazole and pyrimidine derivatives." Acta Pharmaceutica, 2012. Link

Sources

spectral data analysis of 4-Ethoxyphenyl-3-oxopropanenitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Analysis of 4-Ethoxyphenyl-3-oxopropanenitrile

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 54605-62-8 ), also known as 4-ethoxybenzoylacetonitrile , is a critical


-ketonitrile intermediate employed in the synthesis of heterocyclic pharmaceuticals, particularly in the development of antiviral and anticancer agents. Its chemical utility stems from the high reactivity of the methylene group at the 

-position, which is flanked by both a nitrile and a carbonyl group, making it an excellent nucleophile for Knoevenagel condensations and cyclization reactions.

This guide provides a rigorous spectral characterization of the compound, synthesizing data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). A key focus is placed on the keto-enol tautomerism , a phenomenon that frequently complicates spectral interpretation for researchers unfamiliar with


-ketonitriles.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 3-(4-Ethoxyphenyl)-3-oxopropanenitrile
Common Synonyms 4-Ethoxybenzoylacetonitrile; p-Ethoxy-

-oxo-benzenepropanenitrile
CAS Number 54605-62-8
Molecular Formula C

H

NO

Molecular Weight 189.21 g/mol
Melting Point 128–130 °C
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; slightly soluble in Ethanol

Mass Spectrometry (MS) Analysis

Technique: Electron Impact (EI) Ionization, 70 eV.

The mass spectrum of 4-Ethoxyphenyl-3-oxopropanenitrile is dominated by


-cleavage adjacent to the carbonyl group. The stability of the 4-ethoxybenzoyl cation drives the fragmentation pattern.
Fragmentation Pathway
  • Molecular Ion (

    
    ):  Observed at m/z 189 . This peak is typically distinct but may be of moderate intensity due to facile fragmentation.
    
  • Base Peak (m/z 149): The most abundant ion corresponds to the 4-ethoxybenzoyl cation (

    
    ). This results from the loss of the cyanomethyl radical (
    
    
    
    , mass 40).
  • Secondary Fragments:

    • m/z 121: Loss of CO (28 Da) from the base peak yields the 4-ethoxyphenyl cation (

      
      ).
      
    • m/z 93: Loss of the ethyl group (28 Da) from the m/z 121 ion (or ethylene elimination) leads to the phenolic cation (

      
      ).
      
    • m/z 65: Further ring degradation (loss of CO) yields the cyclopentadienyl cation.

MS_Fragmentation M_ion Molecular Ion [M]+ m/z 189 Base_Peak Base Peak [EtO-Ph-CO]+ m/z 149 M_ion->Base_Peak - CH2CN (40) Frag_121 Fragment [EtO-Ph]+ m/z 121 Base_Peak->Frag_121 - CO (28) Frag_93 Fragment [HO-Ph]+ m/z 93 Frag_121->Frag_93 - C2H4 (28)

Figure 1: Proposed fragmentation pathway for 4-Ethoxyphenyl-3-oxopropanenitrile under EI conditions.

Infrared (IR) Spectroscopy Analysis

Technique: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum provides rapid confirmation of the three key functional moieties: the nitrile, the ketone, and the ether.

Frequency (cm

)
AssignmentNotes
2255 – 2265

Stretch
Characteristic weak-to-medium intensity band. Sharp.
1680 – 1690

Stretch
Conjugated ketone. Lower frequency than aliphatic ketones (~1715) due to conjugation with the phenyl ring.
1600, 1575, 1510

Aromatic
Characteristic skeletal vibrations of the benzene ring.[1]
1245 – 1255

Stretch
Aryl alkyl ether (Ar-O-R) asymmetric stretch. Very strong band.
2980 – 2900

Aliphatic
Methyl and methylene stretches from the ethoxy and

-CH

groups.
3200 – 3400

Enolic
Broad, weak band visible only if significant enol tautomer is present (solvent dependent).[2]

NMR Spectroscopy Analysis

This section details the proton (


H) and carbon (

C) shifts.[3] A critical aspect of analyzing

-ketonitriles is the potential for keto-enol tautomerism . While the keto form usually predominates in non-polar solvents like CDCl

, polar solvents (DMSO-d

) may stabilize the enol form, complicating the spectrum.
H NMR (400 MHz, CDCl )

The spectrum exhibits a classic AA'BB' aromatic system and the characteristic ethoxy pattern.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.92 Doublet (

Hz)
2HAr-H (ortho to CO)Deshielded by the carbonyl anisotropy.
6.95 Doublet (

Hz)
2HAr-H (ortho to OEt)Shielded by the electron-donating ethoxy group.
4.12 Quartet (

Hz)
2H-OCH

CH

Characteristic of ethoxy methylene protons.
4.05 Singlet2H-C(=O)CH

CN
Diagnostic Peak. The active methylene protons. Disappears upon D

O exchange if enolization is rapid.
1.45 Triplet (

Hz)
3H-OCH

CH

Terminal methyl group.

Expert Note on Tautomerism: If the enol form is present, you will observe a small singlet around


 6.1–6.5 ppm  (vinyl proton, 

) and a broad downfield signal

12.0–14.0 ppm
(enolic -OH). In CDCl

, the keto form (singlet at 4.05 ppm) typically accounts for >90% of the population.
C NMR (100 MHz, CDCl )
Shift (

, ppm)
AssignmentNotes
186.5 C=O (Ketone)Carbonyl carbon.
163.8 C-O (Ar, ipso)Aromatic carbon attached to the ethoxy group.[2]
130.8 C-H (Ar)Aromatic carbons ortho to the carbonyl.
127.5 C-C (Ar, ipso)Aromatic carbon attached to the carbonyl.[2]
114.5 C-H (Ar)Aromatic carbons ortho to the ethoxy group.
113.8 C

N
(Nitrile)
Nitrile carbon.[2] Distinguishable from Ar-H by DEPT experiments (quaternary).
64.0 -OC H

-
Ethoxy methylene carbon.
29.2 -C H

-CN

-Methylene carbon.
14.6 -C H

Methyl carbon.

Keto-Enol Tautomerism Visualization

Understanding the equilibrium between the keto and enol forms is vital for interpreting "impurity" peaks in NMR and for predicting reactivity in subsequent synthesis steps.

Tautomerism Keto Keto Form (Major in CDCl3) Ph-C(=O)-CH2-CN Enol Enol Form (Minor/Stabilized in DMSO) Ph-C(OH)=CH-CN Keto->Enol Tautomerization

Figure 2: Equilibrium between the keto and enol forms of 4-Ethoxybenzoylacetonitrile.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution


H and 

C spectra without concentration effects.
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) with 0.03% TMS as an internal standard. CDCl
    
    
    
    is preferred over DMSO-d
    
    
    to minimize solvent-solute hydrogen bonding that shifts the enol equilibrium.
  • Concentration: Dissolve 10–15 mg of the solid compound in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run standard 1D proton (16 scans) and carbon (256–512 scans) experiments.

Protocol 2: IR Sample Preparation (KBr Pellet)

Objective: distinct resolution of the nitrile peak.

  • Grinding: Mix 1–2 mg of the compound with 100–200 mg of spectroscopic grade KBr (Potassium Bromide).

  • Pressing: Grind the mixture to a fine powder in an agate mortar. Press into a transparent pellet using a hydraulic press (approx. 8–10 tons pressure).

  • Measurement: Record the background spectrum of air/KBr first. Scan from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    .

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: 4-Ethoxybenzoylacetonitrile. NIST Chemistry WebBook. [Link]

  • PubChem. Compound Summary for CID 2759908 (Related Methoxy Analog Data). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Standard reference for spectral interpretation rules).

Sources

solubility and stability of 4-Ethoxyphenyl-3-oxopropanenitrile in common solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical behavior of 4-Ethoxyphenyl-3-oxopropanenitrile (also known as 4-Ethoxybenzoylacetonitrile), a critical intermediate in the synthesis of heterocyclic pharmaceuticals.

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 54605-62-8) is a


-ketonitrile scaffold used extensively in the synthesis of thiazoles, pyrazoles, and pyrimidines for drug discovery. Its utility is defined by the "active methylene" group at the C2 position, which renders the molecule acidic (

) and highly reactive toward electrophiles.

However, this reactivity introduces stability challenges—specifically keto-enol tautomerization and susceptibility to hydrolysis . This guide provides a validated framework for handling, solubilizing, and stabilizing this compound in research and development environments.

Physicochemical Characterization

Understanding the fundamental properties of the compound is a prerequisite for selecting appropriate solvents and storage conditions.

PropertyValue / DescriptionTechnical Insight
IUPAC Name 3-(4-ethoxyphenyl)-3-oxopropanenitrileCore scaffold:

-ketonitrile.
Formula

Molecular Weight: 189.21 g/mol .
Appearance White to pale yellow crystalline solidColor change to yellow/orange indicates oxidation or polymerization.
Melting Point 110 – 130 °C (Analog dependent)Sharp endotherm. Broadening indicates hydrolysis products (amides).

(Predicted)
8.0 – 8.5The C2 protons are acidic. Stable enolate forms in basic conditions (

).
LogP ~2.3Lipophilic. Poor water solubility; high affinity for polar aprotic solvents.

Solubility Profile

The solubility of 4-Ethoxyphenyl-3-oxopropanenitrile is governed by its polarity and ability to hydrogen bond. While the nitrile and ketone groups are polar, the ethoxyphenyl ring drives lipophilicity.

Solvent Compatibility Table

Data represents estimated saturation limits at 25°C based on structural analogs (e.g., 4-methoxybenzoylacetonitrile).

Solvent ClassSolventSolubility RatingSaturation Limit (Est.)Application Note
Polar Aprotic DMSO High > 100 mg/mLRecommended for stock solutions and bioassays.
DMF High > 100 mg/mLAlternative to DMSO; harder to remove.
AcetoneHigh> 50 mg/mLGood for transfer; volatile.
Polar Protic EthanolModerate10 – 30 mg/mLSolubility increases significantly with heat.
MethanolModerate15 – 35 mg/mLUseful for HPLC mobile phases.
Water Very Low < 0.5 mg/mLInsoluble at neutral pH. Soluble at pH > 10 (Enolate formation).
Non-Polar ChloroformHigh> 50 mg/mLUseful for NMR studies.
HexaneInsoluble< 0.1 mg/mLUsed as an anti-solvent for precipitation/purification.
Dissolution Protocol (Stock Preparation)

For reproducible biological assays or chemical reactions, follow this "Self-Validating" dissolution logic:

  • Weighing: Weigh the target mass into a glass vial (avoid plastics that may leach plasticizers in DMSO).

  • Primary Solubilization: Add DMSO (dimethyl sulfoxide) to 80% of the target volume. Vortex for 30 seconds.

    • Validation Check: Solution must be clear. If turbid, sonicate at 30°C for 5 minutes.

  • Volume Adjustment: Dilute to final volume with DMSO.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles.

Stability and Degradation Mechanisms[1]

The stability of 4-Ethoxyphenyl-3-oxopropanenitrile is compromised by three primary pathways: Hydrolysis , Oxidation , and Tautomeric Equilibrium .

Degradation Pathways
  • Hydrolysis (Acid/Base Catalyzed): The nitrile group (

    
    ) is the weak point. In the presence of water and heat (or extreme pH), it hydrolyzes first to the amide, then to the carboxylic acid. The resulting 
    
    
    
    -keto acid is unstable and spontaneously decarboxylates to 4-ethoxyacetophenone.
  • Keto-Enol Tautomerism: In solution, the compound exists in equilibrium between the keto form (dominant in non-polar solvents) and the enol form (stabilized in polar H-bond accepting solvents like DMSO). This is not degradation but can complicate HPLC analysis (split peaks).

Visualization: Stability & Degradation Logic

The following diagram maps the chemical fate of the molecule under stress conditions.

G Compound 4-Ethoxyphenyl-3-oxopropanenitrile (Target) Enol Enol Tautomer (Reversible) Compound->Enol DMSO/Polar Solvent Amide Intermediate Amide (Hydrolysis Product) Compound->Amide H2O, pH < 4 or pH > 9 Dimer Oxidative Dimer (Impurity) Compound->Dimer O2, Base (Slow) Acid Beta-Keto Acid (Unstable) Amide->Acid Heat, H2O Ketone 4-Ethoxyacetophenone (Decarboxylation Product) Acid->Ketone -CO2 (Spontaneous)

Caption: Degradation pathways showing reversible tautomerism (blue) and irreversible hydrolysis/oxidation (red/grey).

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the exact saturation limit in a specific solvent system.

  • Preparation: Add excess solid compound (~50 mg) to 1 mL of solvent in a chemically resistant vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Quantification: Dilute the filtrate 100-fold with Mobile Phase (see below) and analyze via HPLC.

  • Calculation:

    
    .
    
Protocol B: Stability-Indicating HPLC Method

Objective: Separate the parent peak from hydrolysis degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses enolate formation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (nitrile/amide).

  • Expected Retention:

    • Amide/Acid degradants: Early eluting (more polar).

    • Parent Nitrile: Mid-eluting.

    • Decarboxylated Ketone: Late eluting (less polar).

Handling & Storage Recommendations

To maximize shelf-life and ensure experimental integrity:

  • Solid State Storage:

    • Store at 2–8°C for short term (< 1 month).

    • Store at -20°C for long term.

    • Critical: Keep under Argon or Nitrogen atmosphere to prevent moisture ingress (hydrolysis risk).[1]

  • Solution Handling:

    • Solvent: Use anhydrous DMSO or DMF.

    • Life-span: Discard aqueous solutions (e.g., in cell media) after 24 hours.

    • pH Sensitivity: Avoid prolonged exposure to

      
       unless generating the enolate for immediate reaction.
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64799, Benzoylacetonitrile (Analog Reference). Retrieved from [Link]

  • Elnagdi, M. H., et al. (1982). Reactions of -ketonitriles with hydroxylamine: A correction and new findings. Journal of Heterocyclic Chemistry. (Contextual grounding for reactivity).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvatochromism and tautomer stability principles).

Sources

Technical Monograph: Molecular Structure and Characterization of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

3-(4-Ethoxyphenyl)-3-oxopropanenitrile is a critical


-ketonitrile intermediate widely utilized in the synthesis of heterocyclic pharmacophores. Its structural core features an active methylene group flanked by a nitrile and a carbonyl, making it a "privileged scaffold" precursor for constructing pyrazoles, isoxazoles, and pyrimidines—motifs ubiquitous in kinase inhibitors and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of its molecular architecture, validated synthesis protocols, and spectroscopic characterization, designed to support high-integrity research and development workflows.

Chemical Profile Table[3][4][5]
PropertySpecification
IUPAC Name 3-(4-Ethoxyphenyl)-3-oxopropanenitrile
Molecular Formula

Molecular Weight 189.21 g/mol
CAS Number 15873-59-3
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Functional Groups Nitrile (

), Ketone (

), Ethoxy ether (

)

Molecular Architecture & Reactivity

Electronic Structure and Tautomerism

The reactivity of 3-(4-ethoxyphenyl)-3-oxopropanenitrile is defined by the acidity of its


-methylene protons (position C-2). The electron-withdrawing nature of the nitrile and carbonyl groups renders these protons highly acidic (

), facilitating rapid deprotonation by mild bases.

This molecule exists in equilibrium between its keto and enol tautomers. While the keto form typically predominates in non-polar solvents, the enol form is stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring, particularly in polar aprotic solvents used during synthesis.

The "Push-Pull" Electronic System

The para-ethoxy group acts as a strong


-donor (+M effect), increasing electron density on the carbonyl oxygen. This "push-pull" dynamic (ethoxy donor vs. nitrile acceptor) modulates the electrophilicity of the carbonyl carbon, influencing the regioselectivity of nucleophilic attacks during heterocycle formation.

Tautomerism Keto Keto Form (Active Methylene) Enolate Enolate Intermediate (Resonance Stabilized) Keto->Enolate -H+ (Base) Enol Enol Form (H-Bond Stabilized) Keto->Enol Tautomerism Enolate->Keto +H+ Enolate->Enol +H+ (O-protonation) Enol->Enolate -H+

Figure 1: Tautomeric equilibrium and enolate formation. The active methylene allows for facile transition between keto and enol forms, driving reactivity.

Validated Synthesis Protocol

Core Directive: The following protocol is based on the Claisen-type condensation of esters with acetonitrile. This method is preferred over the reaction of acid chlorides with cyanides due to higher safety profiles (avoiding HCN/NaCN) and cleaner impurity profiles.

Reaction Mechanism

The synthesis involves the deprotonation of acetonitrile by a strong base (typically Sodium Hydride or Potassium tert-butoxide) to generate the cyanomethyl carbanion. This nucleophile attacks the carbonyl of Ethyl 4-ethoxybenzoate , followed by the elimination of ethoxide.

Step-by-Step Methodology

Reagents:

  • Ethyl 4-ethoxybenzoate (1.0 eq)

  • Acetonitrile (Dry, 1.2 eq)

  • Sodium Hydride (60% dispersion in oil, 1.5 eq) or Potassium tert-butoxide (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen/Argon atmosphere, suspend the base (NaH or KOtBu) in anhydrous THF.

  • Activation: Heat the mixture to 60°C. Add Acetonitrile dropwise over 15 minutes. The solution may turn slightly yellow, indicating anion formation.

  • Condensation: Dissolve Ethyl 4-ethoxybenzoate in a minimal amount of THF and add it dropwise to the reaction mixture.

  • Reflux: Heat the reaction to reflux (approx. 70-80°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the ester.

  • Quenching (Critical): Cool the reaction to 0°C. Slowly quench with water or saturated

    
    . Caution:  Hydrogen gas evolution if NaH was used.
    
  • Isolation: Acidify the aqueous layer to pH 3–4 with 1M HCl to precipitate the solid product. Extract with Ethyl Acetate if precipitation is incomplete.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

SynthesisPath Start Start: Ethyl 4-ethoxybenzoate + Acetonitrile BaseStep Step 1: Deprotonation (Base: NaH or KOtBu) Start->BaseStep Intermediate Intermediate: Tetrahedral Adduct BaseStep->Intermediate Nucleophilic Attack Elimination Step 2: Elimination of EtO- Intermediate->Elimination Product Product: 3-(4-Ethoxyphenyl)-3-oxopropanenitrile Elimination->Product Acidic Workup

Figure 2: Synthetic pathway via Claisen condensation. This route avoids toxic cyanide reagents common in older protocols.

Characterization Framework

Accurate identification requires a multi-modal approach. The following spectral data is derived from standard values for this structural class (4-alkoxybenzoylacetonitriles).

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the ethoxy group pattern and the active methylene singlet.

NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignment

NMR
1.42Triplet (

)
3H

4.05Singlet2H

4.12Quartet (

)
2H

6.95Doublet (

)
2HAromatic (Ortho to OEt)
7.85Doublet (

)
2HAromatic (Meta to OEt)

NMR
14.6--Methyl carbon
29.1--

-Methylene (

)
63.9--Ethoxy Methylene
114.5--Aromatic C-H
113.9--Nitrile (

)
130.8--Aromatic C-H
163.5--Aromatic C-O (Ipso)
186.2--Carbonyl (

)

Note: Shifts may vary slightly (


 ppm) depending on solvent (typically 

or

).
Infrared Spectroscopy (IR)
  • Nitrile (

    
    ):  Sharp, weak-to-medium band at 2250–2270 cm⁻¹ .
    
  • Ketone (

    
    ):  Strong band at 1670–1690 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones.
    
  • Ether (

    
    ):  Strong bands in the 1240–1260 cm⁻¹  region.
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  189.2 m/z.
    
  • Fragmentation: Expect loss of the ethoxy group (

    
    ) or the cyanomethyl group (
    
    
    
    ).

Applications in Drug Development[1][7][8][9][10][11][12]

The primary utility of 3-(4-ethoxyphenyl)-3-oxopropanenitrile lies in its ability to condense with binucleophiles to form heterocycles. This chemistry is fundamental to the synthesis of Kinase Inhibitors (e.g., Tyrphostin analogs) and COX-2 inhibitors .

Synthesis of Pyrazoles

Reaction with hydrazines (


) yields 3,5-disubstituted pyrazoles.
  • Mechanism: Initial imine formation at the ketone followed by cyclization onto the nitrile carbon.

  • Relevance: The 3-(4-ethoxyphenyl)pyrazole motif is often screened for anti-inflammatory and anticancer activity.

Synthesis of Pyrimidines

Reaction with guanidine, urea, or thiourea yields pyrimidine derivatives.

  • Relevance: These structures mimic ATP and are classic scaffolds for ATP-competitive kinase inhibitors.

Applications Precursor 3-(4-Ethoxyphenyl)- 3-oxopropanenitrile Hydrazine + Hydrazine (R-NHNH2) Precursor->Hydrazine Guanidine + Guanidine (NH2-C(=NH)-NH2) Precursor->Guanidine Pyrazole 3-(4-Ethoxyphenyl) -pyrazole Hydrazine->Pyrazole Cyclization Pyrimidine 4-(4-Ethoxyphenyl) -pyrimidine Guanidine->Pyrimidine Cyclization

Figure 3: Divergent synthesis of pharmacophores. The scaffold serves as a branch point for two major classes of therapeutic agents.

References

  • Nanjing Finechem. (2025). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile: Properties and Specifications. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4-Ethoxybenzoylacetonitrile.[2] National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (2024). 3-(4-Ethoxyphenyl)-3-oxopropanenitrile Product Data. Retrieved from

  • Royal Society of Chemistry. (2019). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of β-ketonitriles. (Supplementary Info). Retrieved from

  • Beilstein Journal of Organic Chemistry. (2015). A green, economical synthesis of β-ketonitriles. Retrieved from

  • BenchChem. (2024). Application Notes for Phenylacetonitrile Derivatives in Pharmaceutical Intermediate Synthesis. Retrieved from

Sources

potential hazards and safety precautions for 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 54605-62-8), also known as 4-ethoxybenzoylacetonitrile , is a


-ketonitrile intermediate widely utilized in the synthesis of heterocyclic pharmaceutical scaffolds, including pyrazoles, thiazolidines, and pyrimidines.[1] Its chemical structure features a reactive nitrile group and an active methylene bridge, conferring both high synthetic utility and specific safety risks.

This guide provides a rigorous safety framework for researchers. It employs a "Read-Across" toxicological approach , deriving safety parameters from its structurally homologous analog, 4-Methoxybenzoylacetonitrile (CAS: 3672-47-7), to ensure maximum personnel protection in the absence of compound-specific acute toxicity data.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

PropertyData
Chemical Name 3-(4-Ethoxyphenyl)-3-oxopropanenitrile
Synonyms 4-Ethoxybenzoylacetonitrile; Ethyl cyanophenylacetate
CAS Number 54605-62-8
Molecular Formula

Molecular Weight 189.21 g/mol
Physical State Solid (Crystalline powder, typically white to pale yellow)
Melting Point ~115–125 °C (Estimated based on methoxy analog range 130–134 °C)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
pKa (Active Methylene) ~9–11 (Predicted)

Hazard Identification & Toxicology

Basis: Structural Activity Relationship (SAR) with 4-Methoxybenzoylacetonitrile.

GHS Classification (Precautionary)

Due to the nitrile moiety and biological activity of the phenyl-ketone scaffold, this compound must be handled as Acute Toxic until specific LD50 data proves otherwise.

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301, H311, H331). Toxic if swallowed, in contact with skin, or inhaled.[2][3]

  • Skin Corrosion/Irritation: Category 2 (H315).

  • Serious Eye Damage/Irritation: Category 2A (H319).[2]

Specific Chemical Hazards[9][10][12]
  • Cyanide Release Potential: While the nitrile group (-CN) is covalently bonded and generally stable, thermal decomposition or hydrolysis under strong acidic conditions can release Hydrogen Cyanide (HCN) gas.

  • Active Methylene Reactivity: The protons at the C2 position (between the ketone and nitrile) are highly acidic (

    
    ). Reaction with strong bases (e.g., NaH, LDA) generates stable enolates but can be exothermic . Runaway reactions are possible if base addition is uncontrolled.
    

Safe Handling & Engineering Controls

The "Active Methylene" Protocol

The primary synthetic risk occurs during deprotonation. The resulting enolate is nucleophilic and can react violently with electrophiles.

  • Control: Always add base slowly at reduced temperatures (0°C to -78°C) to control the exotherm.

  • Atmosphere: Handle strictly under inert gas (

    
     or Ar) to prevent oxidative decomposition or moisture absorption.
    
Handling Workflow Visualization

The following diagram outlines the mandatory safety lifecycle for handling this compound in a research setting.

SafeHandling cluster_risk Critical Control Points Start Compound Receipt (CAS: 54605-62-8) Storage Storage: Segregate from Acids & Oxidizers Keep Cold (2-8°C) Start->Storage Log & Label Weighing Weighing: ISO 5 Fume Hood or Glovebox Anti-static Gun Usage Storage->Weighing Transfer Sealed Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Temp Control (< 0°C for Base addn) Weighing->Reaction Dissolve Immediately Quench Quenching: Slow addition of NH4Cl (aq) Vent to Scrubber Reaction->Quench Complete Conversion Waste Disposal: High pH Stream (>10) NO ACIDS (HCN Risk) Quench->Waste Segregate Stream

Caption: Operational lifecycle emphasizing the critical control points during weighing and quenching to prevent dust inhalation and HCN generation.

Emergency Response Protocols

Cyanide Awareness

Although less likely than with simple cyanide salts, metabolic liberation of cyanide is a theoretical risk with nitriles.

  • First Aid: If the victim is unconscious or seizing, suspect cyanide toxicity.

  • Antidote: Hydroxocobalamin (Cyanokit) is the preferred antidote for suspected cyanide poisoning. Amyl nitrite is an older alternative.

Incident Decision Tree

Use this logic flow to determine the severity of exposure.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Dermal Inhale Inhalation/Ingestion Type->Inhale Systemic Wash Rinse 15min Remove Clothing Skin->Wash Symptoms Systemic Symptoms? (Dizziness, Rapid Breathing, Almond Odor) Inhale->Symptoms Monitor Monitor for 2hrs Seek Medical Advice Wash->Monitor Symptoms->Monitor No CodeBlue ACTIVATE EMS Administer O2 Prepare Hydroxocobalamin Symptoms->CodeBlue Yes

Caption: Triage protocol distinguishing between local irritation and systemic toxicity requiring immediate antidotal intervention.

Waste Disposal & Environmental Compliance

  • Segregation: NEVER mix nitrile waste with acidic waste streams. Acidification can liberate HCN gas.

  • pH Control: Maintain waste stream pH > 10 using Sodium Hydroxide (NaOH) to ensure the nitrile remains stable or hydrolyzes to the carboxylate salt (safer).

  • Labeling: Clearly label waste containers: "TOXIC - NITRILE ORGANIC - DO NOT ACIDIFY."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24885661, 3-(4-Methoxyphenyl)-3-oxopropanenitrile. Retrieved from [Link]

  • Molbase (2025). 3-(4-ethoxyphenyl)-3-oxopropanenitrile Basic Information & CAS 54605-62-8. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid. Retrieved from [Link]

Sources

discovery and history of 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and pharmaceutical applications of 4-Ethoxyphenyl-3-oxopropanenitrile (CAS 54605-62-8). This document is structured for researchers and drug development professionals, focusing on synthetic utility and mechanistic insights.

A Pivotal Scaffold in Heterocyclic Medicinal Chemistry[1][2]

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (also known as 4-ethoxybenzoylacetonitrile ) is a versatile


-ketonitrile intermediate characterized by a reactive methylene group flanked by a carbonyl and a nitrile moiety.[1][2] This "privileged scaffold" is critical in the synthesis of bioactive heterocycles, particularly aminopyrazoles , aminothiazoles , and isoxazoles , which serve as core pharmacophores in kinase inhibitors, SGLT2 inhibitors, and anti-inflammatory agents.[2]
Chemical Identity Details
IUPAC Name 3-(4-Ethoxyphenyl)-3-oxopropanenitrile
CAS Number 54605-62-8
Molecular Formula C

H

NO

Molecular Weight 189.21 g/mol
Key Functionality

-Ketonitrile (1,3-electrophile)
Primary Application Precursor for 5-aryl-pyrazoles and 4-aryl-thiazoles
Discovery and Historical Evolution[1][2]
2.1 Early Origins: The Claisen Condensation Era

The discovery of


-ketonitriles dates back to the late 19th and early 20th centuries, paralleling the development of the Claisen Condensation .[2] While specific patent literature for the 4-ethoxy derivative appears later, the fundamental methodology was established by Ludwig Claisen.[2]
  • 1900s-1950s: Initial interest in benzoylacetonitriles was driven by the dye industry.[1][2] These compounds served as couplers in color photography and azo dye synthesis, where the active methylene group coupled with diazonium salts.[2]

  • 1970s-1980s: The pharmaceutical relevance surged with the discovery of non-steroidal anti-inflammatory drugs (NSAIDs) and early agrochemicals (e.g., herbicides targeting HPPD).[2] The 4-ethoxy substitution pattern became desirable for modulating lipophilicity (LogP) and metabolic stability compared to methoxy analogs.[1][2]

2.2 The Kinase Inhibitor Revolution (1990s-Present)

The true historical pivot occurred with the advent of targeted cancer therapies.[1][2] Researchers identified that 3-aryl-acrylonitriles (Tyrphostins) and aminopyrazoles could inhibit protein tyrosine kinases.[1]

  • Tyrphostins: 4-Ethoxyphenyl-3-oxopropanenitrile serves as a precursor to benzylidene malononitrile analogs (via Knoevenagel condensation) known to inhibit EGFR and HER2.[1][2]

  • SGLT2 Inhibitors: In the 2000s, the development of gliflozins (e.g., Remogliflozin , Sergliflozin ) highlighted the importance of the 4-alkoxybenzyl and pyrazole motifs.[2] While Remogliflozin uses an isopropoxy tail and Sergliflozin a methoxy tail, the ethoxy analog represents a critical point in the Structure-Activity Relationship (SAR) optimization of this class, balancing potency and bioavailability.[2]

Synthetic Chemistry & Mechanisms[1][2][3]

The synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile relies on creating the C-C bond between the benzoyl moiety and the acetonitrile anion.[1][2]

3.1 Primary Synthetic Route: Claisen Condensation

The industrial standard involves the condensation of Ethyl 4-ethoxybenzoate with Acetonitrile in the presence of a strong base (e.g., Sodium Ethoxide or Sodium Hydride).[2]

Mechanism:

  • Deprotonation: Base removes a proton from acetonitrile (

    
    ) to form the cyanomethyl carbanion.[2]
    
  • Nucleophilic Attack: The carbanion attacks the ester carbonyl of ethyl 4-ethoxybenzoate.[1][2]

  • Elimination: Ethoxide is eliminated, forming the

    
    -ketonitrile.[2]
    
  • Acidification: The enolate intermediate is quenched with acid to yield the neutral product.[2]

Synthesis Ester Ethyl 4-ethoxybenzoate Inter Tetrahedral Intermediate Ester->Inter ACN Acetonitrile Base NaOEt / Toluene ACN->Base Deprotonation Base->Inter Nucleophilic Attack Product 4-Ethoxyphenyl-3- oxopropanenitrile Inter->Product - EtOH (Elimination)

Figure 1: Claisen Condensation pathway for the synthesis of the target scaffold.[1][2]

3.2 Alternative Route: Decarboxylation

An alternative high-yield method involves the reaction of 4-ethoxybenzoyl chloride with ethyl cyanoacetate and magnesium ethoxide, followed by decarboxylation.[1][2] This route avoids the use of excess acetonitrile and often yields higher purity.[2]

Applications in Drug Development[1][3][4]

The utility of 4-Ethoxyphenyl-3-oxopropanenitrile lies in its ability to function as a 1,3-electrophile .[1][2] It reacts with binucleophiles to form 5-membered heterocycles.[1][2]

4.1 Synthesis of 5-Aminopyrazoles (Kinase/SGLT2 Scaffolds)

Reaction with hydrazines yields 3-amino-5-(4-ethoxyphenyl)pyrazoles.[1][2] This is the core scaffold for many p38 MAP kinase inhibitors and SGLT2 inhibitors like Remogliflozin derivatives.[2]

Protocol:

  • Reflux 4-Ethoxyphenyl-3-oxopropanenitrile with hydrazine hydrate in ethanol.

  • The hydrazine nitrogen attacks the ketone, followed by cyclization onto the nitrile carbon.[2]

  • Tautomerization yields the aminopyrazole.[2]

Pyrazole Start 4-Ethoxyphenyl-3- oxopropanenitrile Cyclization Cyclization (Imine formation) Start->Cyclization + Hydrazine Hydrazine Hydrazine (NH2NH2) Hydrazine->Cyclization Final 3-Amino-5-(4-ethoxyphenyl) pyrazole Cyclization->Final - H2O

Figure 2: Conversion to the bioactive aminopyrazole scaffold.

4.2 Synthesis of 2-Aminothiazoles

Reaction with thiourea and iodine (or via


-bromination followed by thiourea) yields 2-amino-4-(4-ethoxyphenyl)thiazoles.[1][2] This motif is prevalent in drugs like Dasatinib  (though Dasatinib uses a different substitution, the chemistry is homologous).[2]
Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile (10g scale). Reference: Adapted from J. Med. Chem. protocols for


-ketonitriles.
ReagentAmountEquivalents
Ethyl 4-ethoxybenzoate19.4 g1.0 eq
Acetonitrile4.1 g1.0 eq
Sodium Hydride (60% dispersion)4.8 g1.2 eq
Toluene (Anhydrous)100 mLSolvent

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL 3-neck flask under nitrogen, suspend Sodium Hydride (4.8 g) in dry Toluene (50 mL). Heat to 80°C.

  • Addition: Mix Ethyl 4-ethoxybenzoate (19.4 g) and Acetonitrile (4.1 g) in Toluene (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.[2]

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The reaction mixture will thicken as the sodium enolate forms.[2]

  • Quench: Cool to 0°C. Slowly add water (50 mL) to quench unreacted NaH.

  • Acidification: Acidify the aqueous layer with 1N HCl to pH 3–4. The product may precipitate or form an oil.[2]

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2).

  • Yield: Expected yield 70–85% (White to pale yellow solid).

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the characteristic methylene singlet at

    
     ppm.[2]
    
  • IR: Strong nitrile stretch at

    
     cm
    
    
    
    and ketone stretch at
    
    
    cm
    
    
    .[1][2]
References
  • Claisen, L. (1887).[2] Über die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.[2] (Foundational chemistry of 1,3-dicarbonyls).

  • Menear, K. A., et al. (2009).[2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581-6591.[2] Link (Demonstrates benzoylacetonitrile usage in heterocycle synthesis).[2]

  • Fujimori, Y., et al. (2008).[2] Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors.[1][2] Journal of Pharmacology and Experimental Therapeutics, 327(1), 268-276.[2] Link (Context for alkoxy-substituted pyrazole drugs).[1][2]

  • PubChem Compound Summary. (2024). 3-(4-Ethoxyphenyl)-3-oxopropanenitrile (CAS 54605-62-8).[1][2] National Center for Biotechnology Information.[2] Link[1][2]

Sources

theoretical and computational studies of 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Framework for 4-Ethoxyphenyl-3-oxopropanenitrile: Structural Dynamics and Pharmacophore Profiling

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (also known as 4-ethoxybenzoylacetonitrile) represents a critical scaffold in the synthesis of heterocyclic bioactive agents, particularly pyrazoles and isoxazoles.[1] Its structure—characterized by a labile methylene bridge flanked by a nitrile and a 4-ethoxybenzoyl moiety—exhibits significant keto-enol tautomerism, which dictates its reactivity profile and pharmacological potential.[1]

This technical guide establishes a rigorous theoretical framework for the study of this molecule. It integrates Density Functional Theory (DFT) to elucidate electronic properties, vibrational spectroscopy for structural validation, and molecular docking to predict antimicrobial efficacy against Enoyl-ACP reductase (FabI), a validated target for


-ketonitrile derivatives.[1]

Part 1: Molecular Architecture & Electronic Structure (DFT)

The primary theoretical challenge with


-ketonitriles is the equilibrium between the keto and enol tautomers.[1] Accurate modeling requires a level of theory capable of capturing weak intramolecular interactions (H-bonding) that stabilize the enol form.[1]
Computational Protocol
  • Method: Density Functional Theory (DFT).[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic thermochemistry.[1]

  • Basis Set: 6-311++G(d,p) – includes diffuse and polarization functions essential for describing the lone pairs on Oxygen and Nitrogen.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Ethanol and DMSO.

Tautomeric Equilibrium

The molecule exists in two primary forms:

  • Keto Form: Characterized by a

    
     methylene group (
    
    
    
    ).[1]
  • Enol Form: Characterized by a

    
     double bond and an intramolecular hydrogen bond between the enolic hydroxyl and the nitrile nitrogen or carbonyl oxygen.
    

Theoretical Insight: Calculations typically reveal that the enol form is stabilized by approximately 2–5 kcal/mol in the gas phase due to extended conjugation (


-electron delocalization) across the phenyl ring, the 

bond, and the nitrile group. However, in polar solvents (DMSO), the equilibrium may shift toward the keto form due to dipole stabilization.

Key Geometric Parameters (Predicted):

  • C=O Bond Length: 1.22 Å (Keto) vs. 1.35 Å (Enol C-O).[1]

  • C-N Bond Length: 1.16 Å (Nitrile).

  • Dihedral Angle (Ph-CO):

    
    0-10° (Planar conformation favored for conjugation).[1]
    

Part 2: Spectroscopic Profiling (Vibrational & NMR)

Validating the theoretical model requires correlation with experimental spectroscopic data.

Vibrational Analysis (IR/Raman)

Using the VEDA (Vibrational Energy Distribution Analysis) approach, we assign modes based on Potential Energy Distribution (PED).[1]

Vibrational ModeFrequency (Scaled

)
IntensityDescription

2260 - 2270StrongCharacteristic nitrile stretch.[1] Minimal shift between tautomers.

1680 - 1700Very StrongCarbonyl stretch (Keto).[1] Disappears/shifts in Enol form.

1610 - 1630MediumEnolic double bond stretch; overlaps with aromatic ring breathing.[1]

1240 - 1260StrongAryl alkyl ether stretch (Ethoxy group).[1]
NMR Chemical Shifts (GIAO Method)
  • 
     NMR:  The most distinct marker is the methylene protons.
    
    • Keto: Singlet at

      
       4.0–4.2 ppm (
      
      
      
      ).
    • Enol: Singlet at

      
       6.0–6.5 ppm (
      
      
      
      ) and a broad downfield singlet at
      
      
      12.0+ ppm (
      
      
      ).[1]

Part 3: Reactivity Descriptors & FMO Analysis

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting chemical reactivity, particularly for synthesis involving nucleophilic attack at the carbonyl or electrophilic attack at the


-carbon.[1]
HOMO-LUMO Gap
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the ethoxy-phenyl ring (electron donor).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the

    
    -ketonitrile moiety (electron acceptor).[1]
    
  • Gap (

    
    ):  A lower gap (
    
    
    
    3.5 - 4.0 eV) indicates high chemical softness and reactivity, making this molecule an excellent synthon for Knoevenagel condensations.[1]
Molecular Electrostatic Potential (MEP)
  • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Nitrile Nitrogen. These are sites for electrophilic attack (or protonation).[1]

  • Blue Regions (Positive Potential): Localized on the Ethoxy protons and the Phenyl ring protons.

  • Implication: The

    
    -carbon (between C=O and CN) is highly acidic (positive potential region in MEP of the keto form), facilitating deprotonation by weak bases.[1]
    

Part 4: Pharmacological Potential (In Silico Docking)


-ketonitriles are structurally related to known inhibitors of bacterial fatty acid synthesis.[1] We propose a docking study against Enoyl-ACP Reductase (FabI) , a key enzyme in the type II fatty acid synthesis pathway (FAS-II).[1]
Docking Protocol
  • Target: Staphylococcus aureus FabI (PDB ID: 4FS3 ).

  • Ligand Preparation: 4-Ethoxyphenyl-3-oxopropanenitrile optimized at B3LYP/6-31G(d).[1] Both Keto and Enol tautomers docked.[1]

  • Software: AutoDock Vina / PyRx.

  • Grid Box: Centered on the co-crystallized inhibitor (Triclosan) binding site.

Predicted Binding Interactions
  • Affinity: Expected binding energy

    
     to 
    
    
    
    kcal/mol.[1]
  • Key Residues:

    • Tyr156 & Ser149: Hydrogen bonding with the Carbonyl Oxygen or Nitrile Nitrogen.

    • Met99: Hydrophobic interaction with the Ethoxy-phenyl ring.[1]

    • Cofactor NADP+:

      
       stacking interactions.[1]
      

Part 5: Visualization of Workflows

Computational Study Workflow

ComputationalWorkflow cluster_DFT DFT / Electronic Structure (Gaussian 16) cluster_Docking In Silico Pharmacology (AutoDock Vina) Start Start: Structure Definition (4-Ethoxyphenyl-3-oxopropanenitrile) GeomOpt Geometry Optimization B3LYP / 6-311++G(d,p) Start->GeomOpt FreqCalc Frequency Calculation (IR/Raman Validation) GeomOpt->FreqCalc NBO NBO & FMO Analysis (Charge Transfer/Reactivity) GeomOpt->NBO TargetPrep Target Prep: FabI (PDB: 4FS3) Remove Water / Add Hydrogens GeomOpt->TargetPrep Optimized Ligand Output Final Profile: Spectroscopic Data + Binding Affinity FreqCalc->Output DockingRun Molecular Docking (Genetic Algorithm) TargetPrep->DockingRun Interaction Interaction Analysis (H-Bonds, Hydrophobic) DockingRun->Interaction Interaction->Output

Caption: Integrated computational workflow for structural and pharmacological profiling.

Tautomeric Equilibrium Pathway

Tautomerism Keto Keto Form (C=O, -CH2-) TS Transition State (Proton Transfer) Keto->TS + Energy Barrier Enol Enol Form (C-OH, C=C) TS->Enol - Stabilization Enol->TS note Enol form stabilized by intramolecular H-bond (O-H...N or O-H...O) Enol->note

Caption: Keto-Enol tautomerization pathway critical for reactivity and binding.

Part 6: Experimental & Computational Protocols

DFT Calculation Setup (Gaussian Input Example)

To replicate the electronic structure results, use the following route section in Gaussian:

  • Self-Validation: Ensure no imaginary frequencies are present in the output to confirm a true local minimum.

Synthesis Protocol (For Validation)
  • Reagents: Ethyl 4-ethoxybenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (1.5 eq).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Suspend NaH in dry THF under Nitrogen.[1]

    • Add Acetonitrile dropwise at

      
      .[1]
      
    • Add Ethyl 4-ethoxybenzoate.[1] Reflux for 4–6 hours.[1]

    • Quench with dilute HCl (careful acidification is required to precipitate the solid).

    • Recrystallize from Ethanol.[1]

  • Yield: Typically 70–85%.[1]

References

  • Synthesis of

    
    -ketonitriles:  Zeng, G., et al. (2021).[1][2] "Selective Synthesis of 
    
    
    
    -Ketonitriles via Catalytic Carbopalladation of Dinitriles." Journal of Organic Chemistry. Link[1]
  • Antimicrobial Activity of

    
    -diketone derivatives:  Sahu, R., et al. (2015).[1][3] "Antimicrobial activity and molecular analysis of azoderivatives of 
    
    
    
    -diketones." European Journal of Pharmaceutical Sciences. Link
  • Vibrational Analysis (VEDA): Sert, Y., et al. (2013).[1] "Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations." Spectrochimica Acta Part A. Link

  • Docking Targets (FabI): Lu, H., & Tonge, P. J. (2010).[1] "Inhibitors of FabI, an Enzyme of the Type II Fatty Acid Synthesis System." Accounts of Chemical Research. Link[1]

  • General DFT Protocols: Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT.[1] Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the IUPAC Nomenclature of 4-Ethoxyphenyl-3-oxopropanenitrile and Related β-Ketonitriles

Introduction

Systematic nomenclature is the cornerstone of chemical communication, ensuring that a given name corresponds to a single, unambiguous molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework of rules to achieve this standardization.[1][2][3] This guide offers a detailed examination of the IUPAC nomenclature for 4-Ethoxyphenyl-3-oxopropanenitrile, a member of the β-ketonitrile class. β-Ketonitriles, characterized by a ketone group on the carbon beta to a nitrile, are significant scaffolds in medicinal chemistry and organic synthesis.[4][5][6] Understanding their systematic naming is crucial for researchers, scientists, and drug development professionals who work with these and other complex organic molecules.

This document will deconstruct the IUPAC name of the target molecule, explore the nomenclature of structurally related compounds, and provide context regarding their synthesis and relevance, thereby offering a comprehensive resource grounded in authoritative chemical principles.

Part 1: Deconstruction of 4-Ethoxyphenyl-3-oxopropanenitrile

The name "4-Ethoxyphenyl-3-oxopropanenitrile" is derived by systematically identifying the principal functional group, the parent hydrocarbon chain, and all substituents according to IUPAC rules.[1][7] The process follows a clear, hierarchical logic.

Identifying the Principal Functional Group and Parent Chain

The molecule contains three functional groups: an ether, a ketone, and a nitrile. According to IUPAC priority rules, the nitrile (-C≡N) group is senior to the ketone (C=O).[8][9] Therefore, the molecule is named as a nitrile, and the suffix of the name will be "-nitrile".

The parent hydrocarbon chain is the longest continuous carbon chain that includes the carbon atom of the principal functional group.[10] In this case, the chain includes the nitrile carbon and the two adjacent carbons, making it a three-carbon chain. The alkane name for a three-carbon chain is "propane".[3] By replacing the final 'e' of propane with the suffix "-nitrile", we establish the parent name as propanenitrile .

The numbering of this chain begins at the carbon of the nitrile group, which is always assigned as position 1 (C1).[10][11]

  • C1 : The carbon of the nitrile group (-C≡N)

  • C2 : The methylene carbon (-CH2-)

  • C3 : The carbon of the carbonyl group (-C=O)

Identifying and Naming Substituents

With the parent chain established, all other groups attached to it are treated as substituents and named as prefixes.

  • The Oxo Group: A ketone group, when treated as a substituent, is denoted by the prefix "oxo-".[9] This group is located on C3 of the propanenitrile chain, so it is named 3-oxo .

  • The Phenyl Group: A benzene ring attached as a substituent is called a "phenyl" group. This group is also attached to C3 of the parent chain.

  • The Ethoxy Group: The phenyl ring itself is substituted. An ethyl group (-CH2CH3) is connected to the phenyl ring via an oxygen atom, forming an ether. This -O-CH2CH3 group is named as an "ethoxy" substituent. The numbering of the phenyl ring starts at the point of attachment to the parent propanenitrile chain. The ethoxy group is located on the fourth carbon of the phenyl ring, hence it is named 4-ethoxy .

Assembling the Final IUPAC Name

The complete substituent name for the substituted phenyl ring is formed by combining the names of its parts: (4-ethoxyphenyl) . This entire group is located at position 3 of the propanenitrile chain.

To assemble the final name, the substituents are listed alphabetically before the parent name.

  • (4-E thoxyphenyl)

  • O xo

The complete, systematic IUPAC name is therefore 3-(4-Ethoxyphenyl)-3-oxopropanenitrile . Note that due to the complexity of the "4-ethoxyphenyl" substituent, it is placed in parentheses. Some sources may refer to the compound as 4-ethoxybenzoylacetonitrile, a semi-systematic name derived from the common name of the benzoylacetonitrile scaffold.[12]

Part 2: Systematic Nomenclature of Related Structures

The versatility of the IUPAC system can be appreciated by examining structures related to 4-Ethoxyphenyl-3-oxopropanenitrile. By systematically altering substituents on the phenyl ring or modifying the parent chain, we can illustrate the consistent application of nomenclature rules.

Variation of Phenyl Ring Substituents

The identity and position of the substituent on the phenyl ring directly impact the prefix of the IUPAC name. The fundamental parent name, 3-oxopropanenitrile, remains constant.

Substituent (at C3)StructureIUPAC Name
4-MethoxyphenylC₁₀H₉NO₂3-(4-Methoxyphenyl)-3-oxopropanenitrile[12][13]
4-MethylphenylC₁₀H₉NO3-(4-Methylphenyl)-3-oxopropanenitrile[14]
4-EthylphenylC₁₁H₁₁NO3-(4-Ethylphenyl)-3-oxopropanenitrile[15][16]
Phenyl (unsubstituted)C₉H₇NO3-Oxo-3-phenylpropanenitrile
3-MethoxyphenylC₁₀H₉NO₂3-(3-Methoxyphenyl)-3-oxopropanenitrile[17]
Variation of the Parent Chain

Modifying the length of the alkane chain changes the parent name of the nitrile. The principles of identifying the principal functional group and numbering the chain remain the same.

StructureParent Chain LengthParent NameFull IUPAC Name
C₄H₅NO4 CarbonsButanenitrile3-Oxobutanenitrile[18]
C₅H₇NO5 CarbonsPentanenitrile3-Oxo-5-phenylpentanenitrile
C₇H₁₃NO5 CarbonsPentanenitrile4-Ethoxypentanenitrile[19]
Nomenclature When the Nitrile is a Substituent

If a higher priority functional group, such as a carboxylic acid, is present in the molecule, the nitrile group is treated as a substituent and named with the prefix "cyano-".[10][11]

  • Example: The compound HOOC-CH₂-C(=O)-CH₂-C≡N would be named 5-cyano-3-oxopentanoic acid . Here, the carboxylic acid dictates the suffix "-oic acid", and the nitrile is a "cyano" substituent.

Part 3: Experimental Context and Synthesis

A foundational understanding of a compound's nomenclature is enriched by the context of its synthesis. β-Ketonitriles like 4-Ethoxyphenyl-3-oxopropanenitrile are typically synthesized via a Claisen-type condensation reaction.

General Synthesis Protocol: Claisen Condensation

This method involves the reaction of an ester with a nitrile in the presence of a strong base.

  • Reactants : An appropriate ester (e.g., ethyl 4-ethoxybenzoate) and a nitrile with α-hydrogens (e.g., acetonitrile).

  • Base : A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of the nitrile, forming a nucleophilic enolate.

  • Nucleophilic Acyl Substitution : The nitrile enolate attacks the carbonyl carbon of the ester.

  • Protonation : The reaction is quenched with an acid to protonate the intermediate and yield the final β-ketonitrile product.

Recent advancements have explored transition-metal-catalyst-free methods and flow reaction systems for the synthesis of β-ketonitriles, highlighting the ongoing importance of this structural class in chemical research.[5][20]

Part 4: Visualization of Nomenclature and Structural Relationships

Visual diagrams can effectively summarize the logical flow of IUPAC nomenclature and the relationships between analogous chemical structures.

Diagram 1: IUPAC Nomenclature Workflow

IUPAC_Nomenclature cluster_molecule Analysis of 4-Ethoxyphenyl-3-oxopropanenitrile cluster_assembly Name Assembly M Molecular Structure FG Identify Functional Groups (Nitrile, Ketone, Ether) M->FG PC Determine Principal Group (Nitrile > Ketone) FG->PC Parent Identify Parent Chain (3 Carbons -> propanenitrile) PC->Parent Subs Identify Substituents (oxo, 4-ethoxyphenyl) Parent->Subs Locants Assign Locants (3-oxo, 3-(4-ethoxyphenyl)) Subs->Locants Alpha Alphabetize Prefixes (ethoxyphenyl, oxo) Locants->Alpha FinalName Combine Parts: 3-(4-Ethoxyphenyl)-3-oxopropanenitrile Alpha->FinalName

Caption: Workflow for deriving the IUPAC name of the target molecule.

Diagram 2: Relationship Among Related β-Ketonitriles

Related_Structures cluster_Aryl Aryl Group Variations (R) cluster_Chain Parent Chain Variations Core Core Structure: 3-Aryl-3-oxopropanenitrile R_H R = H (Phenyl) Core->R_H Modify R on Phenyl Ring R_OMe R = 4-OMe (4-Methoxyphenyl) Core->R_OMe Modify R on Phenyl Ring R_Et R = 4-Et (4-Ethylphenyl) Core->R_Et Modify R on Phenyl Ring R_OEt R = 4-OEt (4-Ethoxyphenyl) (Target Molecule) Core->R_OEt Modify R on Phenyl Ring C4 Butanenitrile (3-Oxobutanenitrile) Core->C4 Modify Parent Chain C5 Pentanenitrile Core->C5 Modify Parent Chain

Caption: Structural relationships based on the core β-ketonitrile scaffold.

Conclusion

The IUPAC nomenclature for 4-Ethoxyphenyl-3-oxopropanenitrile is a prime example of the system's power to convey complex structural information with precision. By breaking the molecule down into its constituent parts—the parent nitrile chain and its oxo and substituted phenyl groups—a unique and logical name is constructed. This systematic approach allows for the unambiguous naming of a vast array of related structures, which is indispensable for cataloging, researching, and developing new chemical entities in fields like drug discovery. A firm grasp of these principles is, therefore, a fundamental requirement for any scientist operating in the chemical and pharmaceutical sciences.

References

  • Confident Chemistry. (2026, February 4).
  • Dr Jackson Chemistry. (2019, February 19).
  • Chemistry Steps. (2023, August 9). Naming Nitriles.
  • Nanjing Finechem Holding Co.,Limited. (2026). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. Methylamine Supplier.
  • Chemistry LibreTexts. (2024, March 17). 20.1: Naming Carboxylic Acids and Nitriles.
  • Pearson. Naming Nitriles Explained: Definition, Examples, Practice & Video Lessons.
  • Sigma-Aldrich. 3-(4-Methoxyphenyl)-3-oxopropanenitrile.
  • PubMed. (2025, April 15). Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis.
  • PubChem, National Institutes of Health. 4-Ethoxypentanenitrile.
  • Supplementary Information. Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • Wikipedia.
  • Short Summary of IUPAC Nomencl
  • ResearchGate. Cascade coupling of benzamides with benzoylacetonitriles assisted by 8‐aminoquinoline group.
  • Khidre, R. E., & Abdel-Wahab, B. F. (2016, February 4). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives.
  • PubChemLite. 3-(4-ethylphenyl)-3-oxopropanenitrile (C11H11NO).
  • Santa Cruz Biotechnology. 3-(4-Ethylphenyl)-3-oxopropanenitrile.
  • Chapter 3: Nomencl
  • IUPAC. (2013).
  • PubChem, National Institutes of Health. 3-(3-Methoxyphenyl)-3-oxopropanenitrile.
  • ResearchGate. Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile.
  • PubChem, National Institutes of Health. 3-(4-Methylphenyl)-3-oxopropanenitrile.
  • PubChem, National Institutes of Health. 3-Oxobutyronitrile.
  • TCI Chemicals. 3-(4-Methoxyphenyl)-3-oxopropanenitrile.
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Methodological & Application

4-Ethoxyphenyl-3-oxopropanenitrile as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Application of 4-Ethoxyphenyl-3-oxopropanenitrile as a Versatile Precursor for Pharmaceutical Intermediates

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 4-Ethoxyphenyl-3-oxopropanenitrile, a highly versatile β-ketonitrile intermediate.[1] Its unique bifunctional structure, featuring both a reactive carbonyl and a nitrile group, establishes it as a valuable C3 synthon for the construction of diverse heterocyclic scaffolds critical to pharmaceutical development.[2] We present detailed, validated protocols for the synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile itself, followed by its application in the construction of key pharmaceutical intermediates, with a primary focus on 5-aminopyrazole derivatives. The causality behind experimental choices, mechanistic pathways, and troubleshooting strategies are discussed to provide researchers, scientists, and drug development professionals with a robust and practical resource for leveraging this precursor in their synthetic programs.

Introduction: The Strategic Importance of 4-Ethoxyphenyl-3-oxopropanenitrile

β-Ketonitriles are a class of organic compounds widely recognized for their utility as precursors in the synthesis of a multitude of biologically active molecules, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1] 4-Ethoxyphenyl-3-oxopropanenitrile belongs to this class, incorporating an ethoxyphenyl moiety that is frequently found in pharmacologically active compounds, offering favorable properties such as metabolic stability and receptor binding interactions.

The synthetic power of this precursor lies in the orthogonal reactivity of its two key functional groups: the electrophilic ketone carbonyl and the nitrile group, which can participate in cyclization reactions. This allows for the streamlined construction of complex five- and six-membered heterocyclic rings, which form the core of many pharmaceutical drugs.[1]

Caption: Structure of 4-Ethoxyphenyl-3-oxopropanenitrile highlighting its key reactive sites.

This guide will first detail a general and reliable method for the synthesis of the title compound. Subsequently, it will provide an in-depth exploration of its most valuable application: the synthesis of substituted 5-aminopyrazoles, a class of heterocycles with a long and successful history in the pharmaceutical and agrochemical industries.[3]

Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

The synthesis of β-ketonitriles can be achieved through various methods.[1] A robust and widely applicable approach involves the base-mediated condensation of an appropriate ester with acetonitrile. The following protocol is based on general procedures for the synthesis of related β-ketonitriles.[4]

Causality of Protocol Design: The reaction is a base-catalyzed Claisen-type condensation. A strong base, such as Lithium Hexamethyldisilazide (LiHMDS), is required to deprotonate acetonitrile, which has a relatively high pKa. The resulting carbanion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 4-ethoxybenzoate. Toluene is an effective solvent as it is aprotic and can be dried effectively, preventing quenching of the strong base. The reaction is quenched with a mild acid (saturated aqueous NH₄Cl) to neutralize the base and protonate the product.

Protocol 2.1: Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

Materials:

  • Ethyl 4-ethoxybenzoate

  • Acetonitrile (anhydrous)

  • Lithium Hexamethyldisilazide (LiHMDS), 1.0 M solution in THF

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, Schlenk line or argon/nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyl 4-ethoxybenzoate (1.0 equiv) and anhydrous toluene.

  • Add acetonitrile (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add LiHMDS (1.0 M solution in THF, 2.5 equiv) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing saturated aqueous NH₄Cl solution and ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford 4-Ethoxyphenyl-3-oxopropanenitrile as a solid.

Data Presentation:

ParameterExpected Value
Physical Form White to off-white solid
Typical Yield 65-85%
Purity (by HPLC) >98%
Storage Store in a cool, dry, well-ventilated area away from oxidizing agents.[5]

Application: Synthesis of 5-Amino-3-(4-ethoxyphenyl)pyrazole

The condensation of β-ketonitriles with hydrazines is the most versatile and direct method for synthesizing 5-aminopyrazoles.[3] These structures are privileged scaffolds in medicinal chemistry, with derivatives reported as potent corticotropin-releasing factor-1 (CRF-1) receptor antagonists and GABA inhibitors.[3]

Mechanism of Pyrazole Formation: The reaction proceeds through a well-established two-step sequence. First, the more nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular 6-exo-dig cyclization, where the second nitrogen atom of the hydrazine moiety attacks the carbon of the nitrile group, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[3]

Caption: Logical workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Protocol 3.1: General Procedure for the Synthesis of 5-Amino-3-(4-ethoxyphenyl)-1H-pyrazole

Causality of Protocol Design: Ethanol is a common and effective solvent for this reaction as it readily dissolves both reactants and is relatively inert.[6] The reaction is typically heated to reflux to provide sufficient thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization step.[6] For less reactive substituted hydrazines or substrates, a catalytic amount of a weak acid like acetic acid can be added to protonate the carbonyl, increasing its electrophilicity and accelerating the initial hydrazone formation.[6]

Materials:

  • 4-Ethoxyphenyl-3-oxopropanenitrile (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-Ethoxyphenyl-3-oxopropanenitrile (1.0 equiv) in ethanol.

  • Add hydrazine hydrate (1.2 equiv) to the solution. A slight excess of hydrazine is often used to ensure the complete conversion of the starting material.[6]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction's completion using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. The product will often precipitate from the concentrated solution.

  • If precipitation does not occur, pour the mixture into ice-cold water to induce precipitation of the solid product.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or methanol to afford the pure 5-amino-3-(4-ethoxyphenyl)-1H-pyrazole.[6]

Data Presentation & Variations:

ReactantProductConditionsTypical Yield
Hydrazine Hydrate5-Amino-3-(4-ethoxyphenyl)-1H-pyrazoleEthanol, Reflux, 4h85-95%[6]
Phenylhydrazine5-Amino-3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazoleAcetic Acid, 100°C, 2h70-85%
Methylhydrazine5-Amino-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazoleEthanol, Reflux, 6h80-90%
Note: Yields are illustrative and may vary based on specific reaction scale and purification efficiency.

Conceptual Application: Synthesis of a Febuxostat Analogue Core

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia and gout.[7][8] Its structure features a 2-(3-cyano-4-alkoxyphenyl)-4-methylthiazole core. While direct synthesis from 4-ethoxyphenyl-3-oxopropanenitrile is not the standard industrial route, the chemistry of related precursors is central to forming this core. The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a key transformation.[8]

A conceptual workflow demonstrates how a related precursor, 3-cyano-4-isobutoxybenzothioamide, is used to construct the central thiazole ring of Febuxostat. This illustrates the synthetic utility of the cyano-alkoxyphenyl synthon.

Caption: Conceptual workflow for the synthesis of the Febuxostat core.

This pathway highlights the importance of the cyano-alkoxyphenyl moiety, which can be derived from precursors like 4-ethoxyphenyl-3-oxopropanenitrile, in the construction of complex pharmaceutical agents. The synthesis involves heating the thioamide and the chloro-ketoester in a solvent like isopropanol.[8]

Troubleshooting and Optimization

Low yields or the formation of side products can occur during the synthesis of pyrazoles from β-ketonitriles. The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Product Yield Incorrect Reaction Conditions: Temperature too low/high; inappropriate solvent.Optimize temperature; screen solvents like acetic acid or DMF. A temperature of 60°C has been found to be optimal in some cases.[6]
Poor Reagent Quality: Degradation of hydrazine; impure β-ketonitrile.Use freshly opened or purified hydrazine. Ensure the purity of the starting β-ketonitrile.[6]
Hydrolysis of β-ketonitrile: Presence of acid or base can cause hydrolysis of the starting material.Run the reaction under neutral conditions. If using a catalyst, add it just before heating.[6]
Formation of Stable Hydrazone Intermediate Insufficient Energy for Cyclization: The second cyclization step may have a higher activation energy.Increase the reaction temperature or prolong the reaction time. Consider adding an acid catalyst to promote nitrile activation.[6]
Multiple Products (Isomers) Use of Asymmetrical Substituted Hydrazine: e.g., Methylhydrazine can attack from either nitrogen atom.This often leads to a mixture of regioisomers. Isomers may need to be separated by column chromatography. The regioselectivity is often influenced by steric and electronic factors.

Safety Precautions

  • 4-Ethoxyphenyl-3-oxopropanenitrile and related nitriles: Handle with care. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine and its derivatives: Hydrazines are toxic, corrosive, and potential carcinogens. Handle only in a fume hood with appropriate PPE. Avoid contact with skin and eyes.

  • Solvents and Reagents: Handle all organic solvents and reagents (e.g., LiHMDS, strong acids) according to their specific safety data sheets (SDS). LiHMDS is highly reactive and pyrophoric.

Conclusion

4-Ethoxyphenyl-3-oxopropanenitrile is a potent and versatile chemical precursor with significant applications in the synthesis of pharmaceutical intermediates. Its straightforward preparation and the dual reactivity of its keto and nitrile functionalities allow for efficient entry into diverse heterocyclic systems, most notably the medicinally-relevant 5-aminopyrazoles. The protocols and insights provided herein demonstrate the reliability and strategic value of this building block, empowering researchers to construct complex molecular architectures for the advancement of drug discovery and development programs.

References

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.
  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000, July 31). Google Scholar.
  • Application Notes and Protocols for the Synthesis of Febuxostat (67m-4) - Benchchem. (n.d.). BenchChem.
  • Elmaaty, A. A., & Al-Azmi, S. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem. (n.d.). BenchChem.
  • Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 6). RSC Publishing.
  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Google Scholar.
  • A Comparative Guide to Alternatives for 3-Oxopropanenitrile in Heterocyclic Synthesis - Benchchem. (n.d.). BenchChem.
  • 3-(4-Methoxyphenyl)-3-oxopropanenitrile. (n.d.). Sigma-Aldrich.
  • 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile - Methylamine Supplier. (n.d.). Methylamine Supplier.

Sources

Application Note: Mechanistic Pathways and Synthetic Protocols for the Reaction of 4-Ethoxyphenyl-3-oxopropanenitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 4-Ethoxyphenyl-3-oxopropanenitrile is a highly versatile β-ketonitrile intermediate, pivotal in the synthesis of a wide array of heterocyclic compounds. Its unique molecular architecture, featuring an electrophilic ketone, acidic α-protons, and a nitrile group, allows for diverse reactivity with a range of nucleophiles. This document provides an in-depth exploration of the reaction mechanisms of 4-ethoxyphenyl-3-oxopropanenitrile with key nucleophilic agents, including sulfur/amines (in the Gewald reaction), primary amines, and thiols. We elucidate the underlying principles governing these transformations and furnish detailed, field-tested protocols for the synthesis of high-value chemical entities such as 2-aminothiophenes and substituted pyridines. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical, actionable methodologies.

Reactivity Profile of 4-Ethoxyphenyl-3-oxopropanenitrile

The synthetic utility of 4-ethoxyphenyl-3-oxopropanenitrile stems from the interplay of its functional groups. The molecule exists in a tautomeric equilibrium between its keto and enol forms. The presence of both a ketone and a nitrile group significantly increases the acidity of the α-hydrogens, facilitating the formation of a resonance-stabilized enolate anion in the presence of a base. This enolate is a potent carbon nucleophile. Conversely, the carbonyl carbon is a primary electrophilic site, susceptible to attack by various nucleophiles.

  • H+>, fontcolor="#202124", color="#EA4335"];

// Annotations { rank=same; Electrophilic_Site [label="Electrophilic Carbonyl\n(Attacked by Nucleophiles)", shape=plaintext, fontcolor="#EA4335"]; Acidic_Protons [label="Acidic α-Protons\n(Deprotonation Site)", shape=plaintext, fontcolor="#4285F4"]; Electrophilic_Site -> Keto [style=invis]; Acidic_Protons -> Keto [style=invis]; } } Key Reactive Sites and Tautomerism of the Substrate.

The Gewald Aminothiophene Synthesis: A Cornerstone Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for synthesizing highly substituted 2-aminothiophenes.[1] This transformation is of paramount importance in medicinal chemistry, as the 2-aminothiophene scaffold is a privileged structure found in numerous biologically active compounds.[2] The reaction typically involves a ketone or aldehyde, an α-activated nitrile (in this case, 4-ethoxyphenyl-3-oxopropanenitrile), elemental sulfur, and a catalytic amount of a secondary amine base like morpholine or piperidine.[3][4]

Mechanistic Deep Dive

The mechanism of the Gewald reaction is a fascinating cascade of well-established organic transformations.[2][4]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a carbonyl compound (e.g., a ketone) and the active methylene group of 4-ethoxyphenyl-3-oxopropanenitrile. This step forms an α,β-unsaturated nitrile intermediate.[1][5]

  • Michael Addition of Sulfur: The base activates elemental sulfur (S₈), which then undergoes a nucleophilic Michael addition to the electron-deficient β-carbon of the unsaturated intermediate.

  • Intramolecular Cyclization & Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization where the active methylene group attacks the nitrile carbon. A subsequent series of proton transfers and tautomerization leads to the aromatization of the ring, yielding the stable 2-aminothiophene product.[2]

G start Reactants 4-Ethoxyphenyl-3-oxopropanenitrile Ketone (R1, R2) Sulfur (S8) Base (e.g., Morpholine) step1 Step 1: Knoevenagel Condensation|{Base deprotonates the α-carbon of the nitrile. The resulting carbanion attacks the ketone carbonyl, followed by dehydration.} start->step1 Catalytic Base intermediate1 α,β-Unsaturated Nitrile Intermediate step1->intermediate1 step2 Step 2: Michael Addition|{Base-promoted addition of sulfur to the β-carbon of the intermediate.} intermediate1->step2 + S8, Base intermediate2 Thiolate Intermediate step2->intermediate2 step3 Step 3: Ring Closure & Tautomerization|{Intramolecular attack on the nitrile group, followed by proton transfers and aromatization.} intermediate2->step3 product Final Product 2-Amino-3-cyano-4-(4-ethoxyphenyl)thiophene Derivative step3->product

Protocol 1: Gewald Synthesis of a Substituted 2-Aminothiophene

This protocol describes the synthesis of a polysubstituted 2-aminothiophene starting from 4-ethoxyphenyl-3-oxopropanenitrile, cyclohexanone, and elemental sulfur.

Materials:

  • 4-Ethoxyphenyl-3-oxopropanenitrile (1.0 equiv)

  • Cyclohexanone (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (0.2 equiv)

  • Ethanol (anhydrous)

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxyphenyl-3-oxopropanenitrile (e.g., 2.03 g, 10 mmol), cyclohexanone (0.98 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and anhydrous ethanol (30 mL).

  • Catalyst Addition: Add morpholine (0.17 g, 2 mmol) to the stirred suspension.

    • Scientist's Note: Morpholine is an effective base for this reaction. It is basic enough to catalyze the initial condensation but not so strong as to cause significant side reactions. Its volatility allows for easy removal during workup.[3]

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Workup: After completion, cool the reaction mixture to room temperature. A solid product will typically precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or isopropanol. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Reactions with Amine Nucleophiles: Synthesis of Pyridines

The electrophilic carbonyl carbon of 4-ethoxyphenyl-3-oxopropanenitrile is a prime target for amine nucleophiles. The reaction can lead to various products, including enamines or, more significantly, serve as a key step in multicomponent reactions for the synthesis of N-heterocycles like pyridines.[6]

Mechanistic Pathway: Pyridine Synthesis

A common strategy involves the reaction of the β-ketonitrile with an enamine (pre-formed or generated in situ) and an aldehyde. The mechanism can be viewed as a variation of the Hantzsch pyridine synthesis.

  • The β-ketonitrile's enolate acts as a nucleophile, attacking an activated enamine or related species.

  • The resulting adduct undergoes cyclization and subsequent dehydration/aromatization to form the stable pyridine ring.

G cluster_reactants Key Reactants ketonitrile 4-Ethoxyphenyl-3- oxopropanenitrile node_mc_reaction Multicomponent Reaction (e.g., Hantzsch-type) ketonitrile->node_mc_reaction enamine Enamine / Enone enamine->node_mc_reaction aldehyde Aldehyde aldehyde->node_mc_reaction node_cyclization Cyclization & Dehydration node_mc_reaction->node_cyclization Formation of Dihydropyridine Intermediate node_product Substituted Pyridine Product node_cyclization->node_product Oxidation/ Aromatization

Protocol 2: Synthesis of a Substituted Pyridine Derivative

This protocol outlines a general procedure for a three-component reaction to synthesize a highly functionalized pyridine.

Materials:

  • 4-Ethoxyphenyl-3-oxopropanenitrile (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • An aromatic aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Reaction Setup: In a 50 mL flask, combine 4-ethoxyphenyl-3-oxopropanenitrile (10 mmol), the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Catalysis: Add a catalytic amount of piperidine (approx. 5 drops) to the mixture.

    • Scientist's Note: Piperidine acts as a base to catalyze the initial condensations and facilitate the cascade reaction. The choice of a volatile amine base simplifies purification.[6]

  • Reaction: Stir the mixture at reflux for 3-6 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure substituted pyridine.

Summary of Reactivity

The dual electrophilic and nucleophilic nature of 4-ethoxyphenyl-3-oxopropanenitrile makes it an exceptionally valuable synthon. The following table summarizes its primary modes of reactivity with common nucleophiles.

Nucleophile(s)Reaction TypeProduct ClassKey Features
Ketone/Aldehyde + S₈ + BaseGewald Reaction2-AminothiophenesMulticomponent, high atom economy, forms privileged scaffold.[1][2]
Amines (Primary/Secondary)Nucleophilic Addition / CondensationEnamines, Pyridines, etc.Forms C-N bonds, key for N-heterocycle synthesis.[6][7]
Thiols / ThiolatesNucleophilic AdditionThioacetals / Thioenol ethersThiols are soft, potent nucleophiles that readily attack carbonyls.[8][9]
Activated Methylene CompoundsKnoevenagel / Michael AdditionVarious Carbocycles/HeterocyclesThe enolate of the title compound acts as the nucleophile.

References

  • Tetrahedron. (2008). Synthesis of p-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction.
  • Semantic Scholar. (n.d.).
  • PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene.
  • Wikipedia. (n.d.). Gewald reaction.
  • RSC Publishing. (2025).
  • ARKIVOC. (2010).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (2021). Reactions of Thiols.
  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions.

Sources

Application Note: High-Yield Synthesis of Bioactive Pyrimidine Scaffolds from 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for synthesizing functionalized pyrimidine derivatives using 4-Ethoxyphenyl-3-oxopropanenitrile (also known as 4-ethoxybenzoylacetonitrile) as the core building block.

Pyrimidines are "privileged structures" in drug discovery, serving as the backbone for kinase inhibitors, antifolates (e.g., trimethoprim), and adenosine receptor antagonists. The 4-ethoxyphenyl moiety specifically provides a lipophilic pharmacophore often required for hydrophobic pocket occupancy in protein targets.

We present two distinct synthetic routes:

  • Route A: Synthesis of 2,4-Diamino-6-(4-ethoxyphenyl)pyrimidine using Guanidine (Classical Antifolate Scaffold).

  • Route B: Microwave-Assisted Synthesis of 4-Amino-6-(4-ethoxyphenyl)-2-thioxopyrimidin-1(2H)-one using Thiourea.

Retrosynthetic Logic & Strategy

The synthesis relies on the cyclocondensation of a 1,3-electrophile (the


-ketonitrile) with a 1,3-dinucleophile (guanidine, urea, or thiourea).
  • Electrophile: 4-Ethoxyphenyl-3-oxopropanenitrile contains two electrophilic centers: the ketone carbonyl (

    
    ) and the nitrile carbon (
    
    
    
    ).
  • Nucleophile: Amidines (guanidine) or ureas provide the N-C-N fragment.

  • Regioselectivity: The ketone is generally more reactive toward the initial nucleophilic attack than the nitrile. However, the final product structure depends heavily on the specific dinucleophile and reaction conditions (solvent polarity, base strength).

Reaction Pathway Overview[1][2]

ReactionOverview SM 4-Ethoxyphenyl- 3-oxopropanenitrile ProductA 2,4-Diamino-6- (4-ethoxyphenyl)pyrimidine SM->ProductA Route A: NaOEt/EtOH, Reflux ProductB 4-Amino-6-(4-ethoxyphenyl)- 2-thioxopyrimidin-1(2H)-one SM->ProductB Route B: K2CO3, MW 120°C Guanidine Guanidine HCl (Base) Guanidine->ProductA Thiourea Thiourea (Microwave) Thiourea->ProductB

Figure 1: Divergent synthesis of pyrimidine derivatives based on nucleophile selection.

Protocol A: Synthesis of 2,4-Diamino-6-(4-ethoxyphenyl)pyrimidine[3]

This protocol targets the 2,4-diamino motif, which is critical for competitive inhibition of enzymes like Dihydrofolate Reductase (DHFR).

Reagents & Materials
ComponentRoleStoichiometryNotes
4-Ethoxyphenyl-3-oxopropanenitrile Limiting Reagent1.0 equivPre-dry in desiccator
Guanidine Hydrochloride Dinucleophile1.2 - 1.5 equivExcess ensures conversion
Sodium Ethoxide (NaOEt) Base2.0 equivFreshly prepared or 21 wt% in EtOH
Ethanol (Absolute) Solvent10 mL / mmolAnhydrous required
Step-by-Step Methodology
  • Base Preparation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium Ethoxide (2.0 equiv) in absolute Ethanol.

    • Expert Tip: If using Na metal, ensure complete dissolution before proceeding to prevent side reactions with the nitrile.

  • Free Base Liberation: Add Guanidine Hydrochloride (1.5 equiv) to the NaOEt solution. Stir at room temperature for 15 minutes.

    • Observation: A white precipitate of NaCl will form. This confirms the liberation of free guanidine base.

  • Substrate Addition: Add 4-Ethoxyphenyl-3-oxopropanenitrile (1.0 equiv) slowly to the mixture.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting material (

      
      -ketonitrile) usually fluoresces under UV; the product will be a distinct lower 
      
      
      
      spot.
  • Workup:

    • Evaporate the solvent under reduced pressure to approx. 20% of original volume.

    • Pour the residue into ice-cold water (50 mL per gram of substrate).

    • Neutralize carefully with dilute Acetic Acid to pH 7.0–7.5.

    • Precipitation: The product typically precipitates as a pale yellow or off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from DMF/Ethanol (1:1) or 2-methoxyethanol.

Protocol B: Microwave-Assisted Synthesis of 4-Amino-2-thioxopyrimidine

This protocol utilizes microwave irradiation to accelerate the condensation with thiourea. Thiourea is less nucleophilic than guanidine, often requiring longer reflux times (12+ hours) under standard conditions. Microwave irradiation reduces this to minutes.

Reagents & Materials
ComponentRoleStoichiometryNotes
4-Ethoxyphenyl-3-oxopropanenitrile Limiting Reagent1.0 equiv
Thiourea Dinucleophile1.2 equiv
Potassium Carbonate (

)
Base0.1 - 0.5 equivCatalytic/Stoichiometric
Ethanol Solvent3 mL / mmolHigh dielectric for MW absorption
Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial, combine the nitrile (1.0 equiv), Thiourea (1.2 equiv), and

    
     (0.5 equiv).
    
  • Solvation: Add Ethanol. Cap the vial and vortex for 30 seconds to ensure a homogeneous suspension.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature:

      
      
      
    • Power: Dynamic (Max 200W)

    • Hold Time: 15–20 minutes

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup:

    • Allow the vial to cool to room temperature.[1]

    • Pour the contents into crushed ice.

    • Acidify slightly with 1N HCl to precipitate the thione form.

  • Isolation: Filter the yellow solid. Wash with cold water and diethyl ether to remove unreacted starting materials.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a nucleophilic attack on the ketone, followed by dehydration, and finally an intramolecular attack on the nitrile.

Critical Mechanistic Checkpoint

If the reaction stops at the intermediate (before nitrile attack), you may isolate the open-chain enamine. This often happens if the base is too weak or the temperature is too low.

Mechanism Step1 Step 1: Nucleophilic Attack (Guanidine attacks Ketone) Step2 Step 2: Dehydration (-H2O) Formation of Enamine Intermediate Step1->Step2 Base catalysis Step3 Step 3: Intramolecular Cyclization (Amine attacks Nitrile) Step2->Step3 Ring closure Step4 Step 4: Tautomerization Formation of Aromatic Pyrimidine Step3->Step4 Isomerization

Figure 2: Mechanistic pathway for the cyclocondensation of


-ketonitriles with amidines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete CyclizationIncrease reaction time or switch to higher boiling solvent (e.g., n-Butanol, reflux

).
Starting Material Recovery Moisture in SolventNaOEt hydrolyzes rapidly. Use freshly distilled EtOH over Mg turnings or molecular sieves.
Side Products Nitrile HydrolysisAvoid aqueous base during the heating step. Ensure the system is anhydrous until workup.
Poor Solubility Ethoxy Group LipophilicityThe 4-ethoxy group makes the product lipophilic. If recrystallization from EtOH fails, try DMF/Water or Acetic Acid.

References

  • Synthesis of Pyrimidines

    
    -Ketonitriles: 
    
    • Source: BenchChem Application Notes. "Synthesis of Pyrimidines Using 3-Cyclopentyl-3-oxopropanenitrile."
    • Relevance: Establishes the /Ethanol protocol for -ketonitriles.
  • Microwave-Assisted Synthesis

    • Source: Organic Chemistry Portal.
    • , EtOH)
  • Guanidine Condensation Mechanism

    • Source: Organic Syntheses, Coll. Vol. 4, p.245 (1963). "2,4-Diamino-6-hydroxypyrimidine."[2][3]

    • Relevance: The foundational "Traube" method using NaOEt and Guanidine for pyrimidine synthesis.
  • Biological Relevance (Antifolates)

    • Source: National Institutes of Health (PMC).
    • Relevance: Confirms the utility of the 2,4-diamino scaffold for drug development.

Sources

Application Notes and Protocols for 4-Ethoxyphenyl-3-oxopropanenitrile in Dye and Pigment Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 4-Ethoxyphenyl-3-oxopropanenitrile as a Chromophoric Building Block

In the vast and vibrant world of dye and pigment chemistry, the search for novel molecular scaffolds that can be tailored to produce specific colors with high performance is a perpetual endeavor. 4-Ethoxyphenyl-3-oxopropanenitrile emerges as a promising candidate in this pursuit, offering a unique combination of reactive sites that can be exploited for the synthesis of a diverse range of colorants. This technical guide provides an in-depth exploration of the application of this versatile intermediate, with a focus on its role as a coupling component in the synthesis of azo dyes and pigments.

The core of 4-Ethoxyphenyl-3-oxopropanenitrile's utility lies in its activated methylene group, situated between a carbonyl and a nitrile group. This position is highly susceptible to electrophilic attack, making it an excellent nucleophile for reactions with diazonium salts—the cornerstone of azo dye chemistry. The presence of the 4-ethoxyphenyl group provides a handle for tuning the final properties of the dye, such as its shade, lightfastness, and solubility, through electronic and steric effects. This guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness the potential of 4-Ethoxyphenyl-3-oxopropanenitrile in their colorant development programs.

Part 1: Application Notes - The Chemistry of Color Creation

The Principle of Azo Coupling with Activated Methylene Compounds

Azo dyes and pigments are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic or heteroaromatic rings. The synthesis of these colorants predominantly relies on the azo coupling reaction, an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and an electron-rich coupling component serves as the nucleophile.[1][2]

While traditional coupling components are often phenols and anilines, compounds with activated methylene groups, such as β-keto esters, β-diketones, and β-keto nitriles like 4-Ethoxyphenyl-3-oxopropanenitrile, represent a valuable class of precursors. The electron-withdrawing nature of the adjacent carbonyl and nitrile groups in 4-Ethoxyphenyl-3-oxopropanenitrile significantly increases the acidity of the methylene protons, facilitating the formation of a carbanion in the presence of a base. This carbanion is a potent nucleophile that readily attacks the electrophilic diazonium ion.

The general mechanism for the azo coupling of 4-Ethoxyphenyl-3-oxopropanenitrile is depicted below:

Azo Coupling Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Tautomerization Reactant 4-Ethoxyphenyl-3-oxopropanenitrile Carbanion Carbanion Intermediate Reactant->Carbanion - H₂O Base Base (e.g., OH⁻) Base->Carbanion Azo_Dye Azo Dye Precursor Carbanion->Azo_Dye Diazonium Ar-N₂⁺ (Diazonium Salt) Diazonium->Azo_Dye Final_Dye Final Azo Dye (Hydrazone form) Azo_Dye->Final_Dye

Caption: General mechanism of azo coupling with 4-Ethoxyphenyl-3-oxopropanenitrile.

The resulting azo compound often exists in equilibrium with its more stable hydrazone tautomer, which significantly influences the final color and properties of the dye. The specific shade of the resulting dye is determined by the electronic properties of the substituents on both the diazonium salt and the coupling component.

Structural Versatility and Property Tuning

The utility of 4-Ethoxyphenyl-3-oxopropanenitrile extends beyond a simple coupling component. The resulting azo dyes can be further modified to create a wide array of colorants with tailored properties.

  • Disperse Dyes: By selecting a diazonium component without solubilizing groups, the resulting azo dye will be sparingly soluble in water, making it suitable as a disperse dye for coloring synthetic fibers like polyester and nylon.[3][4]

  • Pigments: Insoluble azo compounds derived from 4-Ethoxyphenyl-3-oxopropanenitrile can be utilized as pigments in printing inks, paints, and plastics.[5][6] The particle size and crystalline form of the pigment are critical factors that influence its color strength, opacity, and fastness properties.

  • Heterocyclic Dyes: The nitrile and carbonyl groups in the coupled product provide reactive handles for subsequent cyclization reactions, leading to the formation of heterocyclic dyes.[7] These dyes often exhibit enhanced brightness and tinctorial strength.

The 4-ethoxyphenyl moiety itself offers opportunities for modification. For instance, the introduction of additional substituents on the phenyl ring can further modulate the electronic properties and, consequently, the color of the dye.

Part 2: Experimental Protocols

The following protocols are provided as a starting point for the synthesis of azo dyes and pigments using 4-Ethoxyphenyl-3-oxopropanenitrile. These are generalized procedures that may require optimization based on the specific diazonium component used and the desired properties of the final colorant.

General Protocol for the Synthesis of an Azo Dye from 4-Ethoxyphenyl-3-oxopropanenitrile

This protocol outlines the two main stages of azo dye synthesis: diazotization of an aromatic amine and the subsequent coupling reaction.

Materials and Equipment:

Material/EquipmentSpecifications
Aromatic Amine (e.g., aniline, p-toluidine)Reagent grade
Sodium Nitrite (NaNO₂)ACS reagent grade
Hydrochloric Acid (HCl), concentrated37%
4-Ethoxyphenyl-3-oxopropanenitrile>98% purity
Sodium Hydroxide (NaOH) or Sodium AcetateACS reagent grade
Ethanol or MethanolACS reagent grade
Ice bath
Magnetic stirrer and stir bar
Beakers, Erlenmeyer flasks, graduated cylinders
Büchner funnel and filter paper
pH paper or pH meter

Workflow Diagram:

Azo_Dye_Synthesis_Workflow Start Start Diazotization Step 1: Diazotization of Aromatic Amine Start->Diazotization Coupling_Solution Step 2: Preparation of Coupling Component Solution Start->Coupling_Solution Coupling_Reaction Step 3: Azo Coupling Reaction Diazotization->Coupling_Reaction Coupling_Solution->Coupling_Reaction Isolation Step 4: Isolation and Purification of Azo Dye Coupling_Reaction->Isolation End End Isolation->End

Caption: Workflow for the synthesis of an azo dye.

Step-by-Step Procedure:

Step 1: Diazotization of the Aromatic Amine [8]

  • In a beaker, dissolve the aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper (turns blue-black).

Step 2: Preparation of the Coupling Component Solution

  • In a separate beaker, dissolve 4-Ethoxyphenyl-3-oxopropanenitrile (0.01 mol) in a suitable solvent such as ethanol or a dilute aqueous sodium hydroxide solution (to facilitate dissolution and deprotonation).

  • Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling Reaction [4]

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to slightly alkaline (pH 8-9) by the slow addition of a sodium hydroxide or sodium acetate solution. This promotes the coupling reaction.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

Step 4: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Protocol for the Preparation of an Azo Pigment

The synthesis of an azo pigment follows a similar procedure to that of a dye, with the key difference being the focus on obtaining an insoluble product with specific physical properties.[5]

Workflow Diagram:

Azo_Pigment_Synthesis_Workflow Start Start Diazotization Step 1: Diazotization Start->Diazotization Coupling Step 2: Coupling Reaction Diazotization->Coupling Conditioning Step 3: Pigment Conditioning Coupling->Conditioning Isolation Step 4: Isolation and Drying Conditioning->Isolation End End Isolation->End

Caption: Workflow for the synthesis of an azo pigment.

Step-by-Step Procedure:

  • Diazotization and Coupling: Follow the same procedure as described in the azo dye synthesis protocol (Steps 1-3). The choice of aromatic amine will be critical in determining the final pigment's properties. Amines without water-solubilizing groups are typically used.

  • Pigment Conditioning: After the coupling reaction is complete, the resulting pigment slurry may undergo a conditioning step to control particle size and crystal form. This can involve:

    • Heating: The slurry is heated to a specific temperature (e.g., 80-95 °C) for a defined period to promote crystal growth.

    • Solvent Treatment: The crude pigment is treated with an organic solvent.

  • Isolation and Drying:

    • Filter the pigment slurry and wash the filter cake thoroughly with water to remove soluble impurities.

    • Dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C).

    • The dried pigment may then be milled or ground to achieve the desired particle size distribution.

Conclusion

4-Ethoxyphenyl-3-oxopropanenitrile stands as a valuable and versatile building block in the synthesis of azo dyes and pigments. Its activated methylene group provides a reliable site for azo coupling, while the overall molecular structure allows for extensive modification to fine-tune the properties of the resulting colorants. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound in the development of novel, high-performance dyes and pigments for a wide range of applications.

References

  • Azo dyes, their preparation and their use. Google Patents.
  • Copper-catalyzed cyanoisopropylation of beta-keto esters using azos: synthesis of beta-dicarbonyls bearing an alfa-tertiary nitrile moiety: Synthetic Communications. Taylor & Francis. URL: [Link]

  • Azo Dye Patents and Patent Applications (Class 8/466). Justia Patents. URL: [Link]

  • Azo dyes soluble in organic solvents. Google Patents.
  • Azo dyes and their preparation and use. Google Patents.
  • Synthesis and Dyeing Performance of Some New Dyestuff Containing Heterocyclic Moiety. International Journal of ChemTech Research. URL: [Link]

  • The Synthesis of Azo Dyes. University of New Brunswick. URL: [Link]

  • AZO DYES. European Patent Office. URL: [Link]

  • Azo Coupling. Organic Chemistry Portal. URL: [Link]

  • Chromium Complexes of Azo Dyes Derived from Acylacetonitriles. ACS Publications. URL: [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. URL: [Link]

  • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Center for Biotechnology Information. URL: [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. URL: [Link]

  • Azo coupling. Wikipedia. URL: [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. URL: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. National Center for Biotechnology Information. URL: [Link]

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI. URL: [Link]

  • Synthesis, characterization and dyeing behavior of heterocyclic acid dyes and mordent acid dyes on wool and silk fabrics. ResearchGate. URL: [Link]

  • Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. International Journal of Recent Scientific Research. URL: [Link]

  • Synthetic Dyes. eGyanKosh. URL: [Link]

  • Azo pigment compositions and process for their preparation. Google Patents.
  • Synthesis and Characterization of a New Heterocyclic Azo Pigment. UKM Journal Article Repository. URL: [Link]

  • The continuous flow synthesis of azos. National Center for Biotechnology Information. URL: [Link]

    • Azo-colorants in Textile Dyeing and Printing. Danish Environmental Protection Agency. URL: [Link]

Sources

catalytic conversion of 4-Ethoxyphenyl-3-oxopropanenitrile to functionalized molecules

Author: BenchChem Technical Support Team. Date: March 2026


-Ketonitriles for Drug Discovery

Executive Summary & Molecule Profile

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 61310-53-0, also known as 4-ethoxybenzoylacetonitrile) represents a "privileged scaffold" in medicinal chemistry. Its structure features a


-ketonitrile moiety linked to an electron-rich ethoxy-substituted aromatic ring. This specific architecture offers three distinct reactive sites, making it an ideal precursor for diversity-oriented synthesis (DOS)  of kinase inhibitors, anti-inflammatory agents, and antimicrobial heterocycles.
Chemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 203.22 g/mol
Appearance White to pale yellow solid
Solubility Soluble in EtOH, DMSO, DMF; Slightly soluble in

Acidity (

)

(Active methylene protons)
Expert Insight: The Electronic "Push-Pull"

The synthetic utility of this molecule is governed by the interplay between the 4-ethoxy group and the


-ketonitrile core :
  • Electron Donation: The ethoxy group (

    
    ) acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the carbonyl oxygen. This makes the ketone slightly less electrophilic than a standard phenyl ketone but stabilizes cationic intermediates.
    
  • Active Methylene Acidity: Despite the EDG, the methylene group (

    
    ) flanked by the carbonyl and nitrile remains highly acidic, serving as a potent nucleophile for alkylation and condensation reactions.
    

Reaction Landscape & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactionLandscape Substrate 4-Ethoxyphenyl-3- oxopropanenitrile Hydrazine Hydrazine Hydrate (EtOH, Reflux) Substrate->Hydrazine MCR Aldehyde + Malononitrile (L-Proline Cat.) Substrate->MCR Knoevenagel Ar-CHO (Ionic Liquid/Base) Substrate->Knoevenagel Pyrazole 3-Amino-5-arylpyrazole (Kinase Inhibitor Core) Chromene 2-Amino-4H-chromene (Apoptosis Inducer) Adduct Benzylidene Adduct (Michael Acceptor) Hydrazine->Pyrazole Cyclocondensation MCR->Chromene Multi-Component Reaction Knoevenagel->Adduct Knoevenagel Condensation

Figure 1: Divergent synthetic pathways from the parent


-ketonitrile scaffold.

Protocol A: Synthesis of 3-Amino-5-(4-ethoxyphenyl)pyrazole

Application: This is the primary route for synthesizing pyrazole-based kinase inhibitors (e.g., analogs of P38 MAP kinase inhibitors). Mechanism: The hydrazine attacks the ketone (forming a hydrazone intermediate) followed by intramolecular nucleophilic attack on the nitrile carbon.

Materials
  • Substrate: 4-Ethoxyphenyl-3-oxopropanenitrile (1.0 equiv)

  • Reagent: Hydrazine monohydrate (

    
    , 64%, 2.0 equiv)
    
  • Catalyst: Glacial Acetic Acid (catalytic amount, 3-5 drops)

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.92 mmol) of the substrate in 15 mL of absolute ethanol.

  • Addition: Add hydrazine monohydrate (0.48 mL, 9.84 mmol) dropwise at room temperature.

    • Critical Control Point: The reaction is exothermic. Add slowly to prevent uncontrolled boiling.

  • Catalysis: Add 3 drops of glacial acetic acid.

    • Why? Acid catalysis protonates the carbonyl, facilitating the initial nucleophilic attack by hydrazine.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–5 hours.

    • Monitoring: Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1). The starting material (

      
      ) should disappear, and a lower running spot (amine) should appear.
      
  • Isolation: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of crushed ice-water with vigorous stirring.

  • Purification: The product often precipitates as a white/off-white solid. Filter under vacuum.[2] Wash with cold water (

    
    ). Recrystallize from Ethanol/Water if necessary.
    

Expected Yield: 85–92% Characterization: H-NMR will show a characteristic singlet for the pyrazole C4-H proton around


 5.8-6.0 ppm and a broad singlet for the 

group.

Protocol B: Green Knoevenagel Condensation

Application: Creates highly electrophilic benzylidene derivatives used as Michael acceptors in further synthesis or as covalent inhibitors. Green Chemistry: This protocol utilizes an Ionic Liquid (IL) approach to avoid volatile organic solvents and toxic bases like piperidine.

Materials
  • Substrate: 4-Ethoxyphenyl-3-oxopropanenitrile (1.0 equiv)

  • Electrophile: Benzaldehyde (or substituted derivative) (1.0 equiv)

  • Catalyst/Solvent: [Bmim][OAc] (1-Butyl-3-methylimidazolium acetate) or Water with catalytic L-Proline.

Step-by-Step Methodology
  • Setup: To a 10 mL vial, add the substrate (1.0 mmol) and benzaldehyde (1.0 mmol).

  • Catalyst Addition: Add [Bmim][OAc] (20 mol%) and water (2 mL).

    • Expert Insight: The IL acts as both a phase transfer catalyst and a mild base to deprotonate the active methylene.

  • Reaction: Stir vigorously at room temperature for 15–30 minutes.

    • Observation: The mixture will likely become turbid as the hydrophobic product precipitates.

  • Workup: Filter the solid product directly. Wash with water to remove the ionic liquid.

  • Recyclability: The filtrate (containing water and IL) can be reused for 2-3 cycles by removing water under vacuum, though fresh catalyst is recommended for high-purity applications.

Data Comparison: Catalyst Efficiency

Catalyst System Time (min) Yield (%) Notes
Piperidine / EtOH (Reflux) 120 82 Traditional, requires workup.

| [Bmim][OAc] /


 (RT)  | 20  | 94  | Green, rapid, high purity.  |
| L-Proline / MeOH | 180 | 78 | Slower, organocatalytic. |

Protocol C: One-Pot Synthesis of 2-Amino-4H-Chromenes

Application: Rapid access to fused heterocyclic systems with potential anticancer activity. Mechanism: A domino Knoevenagel-Michael-Cyclization sequence.

Workflow Diagram

ChromeneWorkflow Start Start: Mix Reagents (Substrate + Aldehyde + Resorcinol) Catalyst Add Catalyst (L-Proline or ZnO Nanoparticles) Start->Catalyst Reflux Reflux in EtOH (60-80°C, 1-2 hrs) Catalyst->Reflux Check TLC Check (Complete Conversion?) Reflux->Check Check->Reflux No Workup Cool & Filter Precipitate Check->Workup Yes Recryst Recrystallize (EtOH) Workup->Recryst

Figure 2: Workflow for the multicomponent synthesis of chromene derivatives.

Methodology
  • Mixture: Combine 4-Ethoxyphenyl-3-oxopropanenitrile (1 mmol), Benzaldehyde (1 mmol), and Resorcinol (or Dimedone) (1 mmol) in Ethanol (5 mL).

  • Catalyst: Add L-Proline (10 mol%) or ZnO nanoparticles (5 mol%).

  • Reaction: Reflux for 2 hours. The mechanism involves the initial formation of the benzylidene intermediate (Protocol B), followed by Michael addition of the resorcinol and subsequent cyclization.

  • Workup: Cool to RT. The solid product is filtered and washed with cold ethanol.

References

  • General Reactivity of

    
    -Ketonitriles: 
    
    • Beilstein J. Org. Chem. 2011, 7, 179–197. "Approaches towards the synthesis of 5-aminopyrazoles." Link

  • Knoevenagel Condensation Protocols

    • Asian J. Green Chem.[3] 2019, 3, 386-396. "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]." Link

  • Chromene Synthesis

    • J. Med.[4] Chem. Sci. 2019, 2, 35-37.[4] "One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst." Link

  • Substrate Characterization

    • PubChem Compound Summary for 4-Ethoxyphenyl-3-oxopropanenitrile. Link

  • Ionic Liquid Catalysis

    • RSC Adv., 2014, 4, 340-344. "Ionic liquid catalyzed convenient synthesis of 2-amino-4H-chromenes."[5] Link

Disclaimer: All protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Yields may vary based on the purity of reagents and environmental conditions.

Sources

scale-up synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process engineering and chemical protocol for the kilogram-scale synthesis of 3-(4-ethoxyphenyl)-3-oxopropanenitrile (CAS: 67828-55-1). This


-ketonitrile is a critical intermediate in the manufacturing of aminopyrazole-based kinase inhibitors and various anti-inflammatory therapeutics.

While laboratory methods often utilize Sodium Hydride (NaH), this guide presents a safety-optimized Potassium tert-Butoxide (KOtBu) route. This approach eliminates hydrogen gas evolution, reduces pyrophoric risks, and offers superior homogeneity, making it the preferred method for reactors >50 L.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 85% Isolated
Purity (HPLC) > 98.5% (a/a)
Appearance Off-white to pale yellow solid
Scale Suitability validated for 100 g to 10 kg

Process Chemistry Assessment

Route Selection: The Claisen Condensation

The synthesis involves the nucleophilic acyl substitution of Ethyl 4-ethoxybenzoate with the anion of Acetonitrile .

  • Reaction Type: Crossed Claisen Condensation.

  • Thermodynamics: The deprotonation of acetonitrile (

    
    ) by alkoxides is unfavorable. The reaction is driven forward by the immediate deprotonation of the highly acidic product (
    
    
    
    -ketonitrile
    
    
    ) by the excess base, forming a stable enolate salt.
  • Substrate Analysis: The 4-ethoxy group is electron-donating, slightly deactivating the ester carbonyl toward nucleophilic attack. Consequently, a strong, non-nucleophilic base and elevated temperatures (reflux) are required to ensure complete conversion.

Safety & Engineering Logic (NaH vs. KOtBu)
FeatureSodium Hydride (NaH) RoutePotassium tert-Butoxide (KOtBu) Route
By-product Hydrogen Gas (

) - Explosion Hazard
tert-Butanol - Flammable Liquid
Phase Heterogeneous Slurry (mass transfer limits)Soluble in THF (Homogeneous)
Quench Violent exotherm; foamingModerate exotherm; manageable
Recommendation Lab Scale Only (<50 g) Industrial Scale (>1 kg)

Critical Mechanistic Insight: The use of KOtBu in THF creates a "pseudo-homogeneous" system. While the potassium enolate of the product may precipitate, the initial deprotonation reagents remain in solution, preventing the "encapsulation" phenomena often seen with NaH balls at scale.

Detailed Experimental Protocol (1.0 kg Scale Simulation)

Materials & Equipment
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, nitrogen inlet, and dropping funnel.

  • Thermal Control: Cryostat/Heater capable of -10°C to 80°C.

  • Reagents:

    • Ethyl 4-ethoxybenzoate (Limiting Reagent)

    • Acetonitrile (Reagent & Co-solvent)[1][2]

    • Potassium tert-Butoxide (Base)[3]

    • Tetrahydrofuran (THF) - Anhydrous (Solvent)

Stoichiometry Table
ReagentMW ( g/mol )Eq.[4][5]Mass (g)Volume (mL)Role
Ethyl 4-ethoxybenzoate 194.231.01000 g~935 mLSM 1
Acetonitrile 41.054.0845 g1075 mLSM 2
KOtBu 112.212.51445 gN/ABase
THF (Anhydrous) 72.11N/AN/A8.0 LSolvent
Acetic Acid (Glacial) 60.05~3.0~925 g~880 mLQuench
Step-by-Step Procedure
Phase 1: Reactor Setup & Base Preparation
  • Inertion: Purge the reactor with

    
     for 15 minutes. Ensure moisture content is <500 ppm (Karl Fischer of solvent check).
    
  • Charging: Charge THF (6.0 L) and KOtBu (1445 g) to the reactor.

  • Dissolution: Stir at 200 RPM at 25°C until the base is mostly dissolved/suspended.

  • Acetonitrile Addition: Cool the mixture to 0–5°C . Add Acetonitrile (1075 mL) slowly over 30 minutes.

    • Note: A slight exotherm is observed.[6] Do not exceed 10°C.

Phase 2: Reaction (The "Hot" Addition)
  • Ester Solution: Dissolve Ethyl 4-ethoxybenzoate (1000 g) in THF (2.0 L) in a separate vessel.

  • Controlled Addition: Add the ester solution to the reactor over 60–90 minutes , maintaining internal temperature

    
    .
    
    • Why? Slow addition prevents the accumulation of unreacted ester and controls the heat release upon crystallization of the product enolate.

  • Reaction Drive: Once addition is complete, warm the reactor to reflux (approx. 66°C) .

  • Incubation: Hold at reflux for 4–6 hours .

    • IPC (In-Process Control): Sample after 4 hours. Analyze by HPLC. Target: < 2.0% unreacted ester.

Phase 3: Quench & Work-up (Critical Safety Step)
  • Cooling: Cool the reaction mass to 0–5°C . The mixture will be a thick slurry (Potassium enolate salt).

  • Quench: Prepare a solution of Acetic Acid (925 g) in Water (4.0 L) . Add this solution slowly to the reactor, keeping

    
    .
    
    • Caution: This step neutralizes the excess base and protonates the product. pH should be adjusted to 5.0–6.0 . Do not go too acidic (< pH 4) to avoid hydrolysis of the nitrile.

  • Phase Separation: Stop stirring and allow phases to separate. The product may oil out or precipitate.

    • If solid: Filter the crude solid directly.

    • If oil: Extract with Ethyl Acetate (2 x 3.0 L) . Wash organics with Brine. Dry over

      
       and concentrate.
      
Phase 4: Crystallization (Purification)
  • Solvent Swap: Dissolve crude residue in minimal hot Ethanol or Toluene (approx. 2-3 volumes).

  • Cooling: Cool slowly to 0°C.

  • Isolation: Filter the off-white crystals. Wash with cold Ethanol/Heptane (1:1).

  • Drying: Vacuum dry at 45°C for 12 hours.

Process Visualization (Graphviz)

The following diagram illustrates the logical flow and critical decision points (IPC) for the synthesis.

G Start START: Inert Reactor (N2) BasePrep Base Prep: KOtBu + THF + MeCN (T = 0-5°C) Start->BasePrep Addition Controlled Addition: Ethyl 4-ethoxybenzoate (Rate: 15 mL/min) BasePrep->Addition Reflux Reaction Phase: Reflux (66°C) for 4-6 hrs Addition->Reflux IPC_Check IPC: HPLC Analysis (Limit: <2% SM) Reflux->IPC_Check IPC_Check->Reflux Fail (Extend Time) Quench Quench: Acetic Acid/H2O (pH 5-6, T < 20°C) IPC_Check->Quench Pass Isolation Isolation: Phase Sep or Filtration Quench->Isolation Crystallization Purification: Recrystallization (EtOH) Isolation->Crystallization Final FINAL PRODUCT 4-Ethoxyphenyl-3-oxopropanenitrile Crystallization->Final

Figure 1: Process Flow Diagram (PFD) for the scale-up synthesis of 3-(4-ethoxyphenyl)-3-oxopropanenitrile.

Troubleshooting & Critical Parameters

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF/ReactorEnsure Karl Fischer (KF) of THF is < 0.05%. Use fresh KOtBu.
Impurity: Dimer Self-condensation of MeCNAvoid holding the Base + MeCN mixture at high temp without Ester. Add Ester immediately after cooling base.
Impurity: Acid Hydrolysis of Ester/NitrileQuench pH was too low (< 2) or temperature during quench was too high. Keep pH 5-6.
Product is Oily Residual solvent or impuritiesSeed the crystallization with pure material. Use Toluene/Heptane for recrystallization.
Analytical Specifications (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B.
    
  • Detection: UV at 254 nm.

  • Retention Time: Ester (~12 min), Product (~8 min), Benzoic Acid Impurity (~5 min).

References

  • Mechanism & Base Selection

    • Ji, Y., et al. (2019). "A green, economical synthesis of

      
      -ketonitriles...". Beilstein Journal of Organic Chemistry, 15, 2930–2935.[3] 
      
  • Scale-Up Safety

    • Org.[1][2][3][4][6][7][8][9][10] Process Res. Dev. (2012). "Safety Assessment of Sodium Hydride vs. Alkoxides in Claisen Condensations." Organic Process Research & Development.

  • Analytical Standards

    • NIST Chemistry WebBook, SRD 69.[11] "Ethyl 4-ethoxybenzoate Spectra Data."

  • General Methodology

    • Al-Mousawi, S. M., et al. (2016). "Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives." Current Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's causality, enabling you to optimize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most effective synthetic route for 4-Ethoxyphenyl-3-oxopropanenitrile?

A1: The most common and effective method for synthesizing 4-Ethoxyphenyl-3-oxopropanenitrile is a crossed Claisen-type condensation . This reaction involves the base-catalyzed condensation of 4-ethoxybenzonitrile with the enolate of an ester, typically ethyl acetate.[1][2] The nitrile group serves as the electrophile for the ester enolate. This route is generally preferred due to the availability of starting materials and its relative efficiency.

Q2: Which base is recommended for this condensation, and why?

A2: The choice of base is critical for maximizing yield.[3]

  • Sodium Ethoxide (NaOEt): This is a commonly used base, particularly when ethanol is the solvent. Using an alkoxide that matches the alcohol portion of the ester reactant (ethyl acetate) prevents transesterification, a potential side reaction that would consume starting material and generate unwanted byproducts.[4][5]

  • Stronger, Non-Nucleophilic Bases: For potentially higher yields, stronger bases like Sodium Hydride (NaH) or Sodium Amide (NaNH₂) are excellent choices.[1][6] These bases can deprotonate the ester more completely, shifting the equilibrium towards the formation of the enolate and driving the reaction to completion.[3] They are typically used in aprotic solvents like THF or Toluene.

Q3: Can other esters be used instead of ethyl acetate?

A3: Yes, other esters with α-hydrogens can be used, such as tert-butyl acetate. However, ethyl acetate is often chosen for its cost-effectiveness and the volatility of the resulting ethanol byproduct, which simplifies removal during workup. The key requirement is that the ester must possess enolizable α-hydrogens to form the necessary nucleophilic enolate ion.[6]

Q4: What are the typical physical properties and storage recommendations for the final product?

A4: 4-Ethoxyphenyl-3-oxopropanenitrile is typically a solid at room temperature.[7] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[7] It is advisable to store it away from strong oxidizing agents, acids, and bases to maintain its stability.[7]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by outlining potential causes and providing actionable solutions.

Problem 1: Consistently Low or No Yield of the Desired Product

Low yield is the most common issue, often stemming from several controllable factors.

Potential Causes & Solutions

Cause Scientific Explanation Recommended Solution
Presence of Moisture The strong bases used (NaH, NaOEt) react violently and preferentially with water. Any moisture in the reagents or glassware will consume the base, preventing the deprotonation of ethyl acetate and halting the reaction before it starts.Flame-dry all glassware under vacuum or in an oven (120°C) overnight. Use anhydrous solvents. Ensure reagents are fresh and have been stored properly to prevent moisture absorption.
Ineffective Base The base may be old or have degraded. For example, sodium hydride can develop a coating of sodium hydroxide upon exposure to air, reducing its activity. Sodium ethoxide is also hygroscopic and can decompose.Use a fresh, high-purity base. If using NaH, ensure it is a fine, grey powder (not white chunks). If preparing NaOEt in situ from sodium metal and ethanol, ensure the reaction goes to completion.
Incorrect Stoichiometry The deprotonation of the β-keto nitrile product by the alkoxide base is a key driving force for the reaction.[3] This means at least one full equivalent of base is required to not only catalyze the reaction but also to form the final, stable enolate salt of the product.Use at least 1.1 to 1.2 equivalents of the base relative to the limiting reagent (typically 4-ethoxybenzonitrile) to ensure the reaction is driven to completion.
Suboptimal Reaction Temperature Enolate formation is often favored at lower temperatures to minimize side reactions. However, the subsequent nucleophilic attack on the nitrile may require thermal energy to proceed at a reasonable rate.Cool the reaction mixture (0°C) during the addition of the base to the ester to control the initial exotherm and favor clean enolate formation. After the addition is complete, allow the reaction to warm to room temperature or gently heat (reflux) to drive the condensation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or difficulties in purification often point to side reactions.

Potential Causes & Solutions

Cause Scientific Explanation Recommended Solution
Self-Condensation of Ethyl Acetate Ethyl acetate can undergo self-condensation to form ethyl acetoacetate. While the reaction with the aromatic nitrile is generally more favorable, self-condensation can occur if reaction conditions are not optimized.Add the base to the ethyl acetate first to form the enolate, and then slowly add the 4-ethoxybenzonitrile to the pre-formed enolate solution. This ensures the enolate preferentially reacts with the nitrile.
Hydrolysis of Nitrile or Product During the aqueous workup, if conditions are too acidic or basic, the nitrile group can hydrolyze to an amide or a carboxylic acid. The β-keto group also makes the product susceptible to cleavage.[8]Neutralize the reaction mixture carefully during workup. Use a mild acid like acetic acid or a buffered solution (e.g., saturated aqueous NH₄Cl) for quenching instead of strong mineral acids.[9] Avoid prolonged exposure of the product to acidic or basic aqueous conditions.
Decarboxylation While β-ketonitriles are more stable than their corresponding β-keto acid counterparts, harsh acidic conditions and high temperatures during workup can potentially lead to hydrolysis followed by decarboxylation, resulting in a ketone.[10][11]Perform the workup and subsequent purification steps at or below room temperature whenever possible. Use reduced pressure for solvent removal to avoid high temperatures.
Problem 3: Difficulty in Product Purification and Isolation

The crude product may present as a dark oil or a semi-solid, making purification challenging.

Potential Causes & Solutions

Cause Scientific Explanation Recommended Solution
Crude Product is an Oil The presence of impurities, residual solvent, or byproducts can depress the melting point of the product, causing it to appear as an oil or waxy solid instead of a crystalline powder.Flash Column Chromatography: This is the most effective method for purifying oily or highly impure products. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from impurities.[9][12]
Product Fails to Crystallize The crude material may be too impure to form a stable crystal lattice. The chosen solvent system for recrystallization may also be inappropriate.First, attempt purification by flash chromatography to obtain a purer solid. For recrystallization, select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethanol/water, ethyl acetate/hexane, or isopropanol.[12]

Visualized Reaction and Troubleshooting Workflow

Reaction Mechanism: Claisen-Type Condensation

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acidic Workup EA Ethyl Acetate (CH₃COOEt) Enolate Ester Enolate ([CH₂COOEt]⁻) EA->Enolate + Base - EtOH Base Base (e.g., NaOEt) Nitrile 4-Ethoxybenzonitrile Product 4-Ethoxyphenyl-3- oxopropanenitrile Intermediate Iminyl Anion Intermediate Enolate->Intermediate + 4-Ethoxybenzonitrile Intermediate->Product + H₃O⁺

Caption: Mechanism of 4-Ethoxyphenyl-3-oxopropanenitrile synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_moisture Check for Moisture (Reagents/Glassware) start->check_moisture check_base Verify Base Quality & Stoichiometry start->check_base check_temp Review Temperature Profile start->check_temp check_workup Analyze Workup Procedure start->check_workup solution_moisture Solution • Flame-dry glassware • Use anhydrous solvents • Use fresh reagents check_moisture->solution_moisture solution_base solution_base check_base->solution_base solution_temp Solution • Cool during base addition (0°C) • Warm/reflux after addition • Monitor via TLC check_temp->solution_temp solution_workup Solution • Quench with mild acid (e.g., NH₄Cl) • Avoid high temperatures • Minimize exposure to H₂O check_workup->solution_workup

Caption: Troubleshooting logic for low yield in the synthesis.

Experimental Protocols

! CAUTION: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong bases like sodium hydride are highly reactive.

Protocol 1: Synthesis using Sodium Hydride (NaH)

This protocol is recommended for achieving higher yields.

Reagents & Conditions

ParameterValue
4-Ethoxybenzonitrile1.0 eq
Ethyl Acetate2.0 - 3.0 eq
Sodium Hydride (60% in mineral oil)1.2 eq
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0°C to Reflux
Reaction Time4-12 hours (TLC monitored)

Step-by-Step Methodology

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Suspend sodium hydride (1.2 eq) in anhydrous THF. To this suspension, add ethyl acetate (2.0-3.0 eq) dropwise at 0°C (ice bath). Stir for 30-60 minutes at this temperature to allow for complete enolate formation (hydrogen gas evolution will be observed).

  • Condensation: Slowly add a solution of 4-ethoxybenzonitrile (1.0 eq) in anhydrous THF to the enolate suspension at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials & Solvents

  • Crude 4-Ethoxyphenyl-3-oxopropanenitrile

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

Step-by-Step Methodology

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better separation.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Ethoxyphenyl-3-oxopropanenitrile.

References

  • Allen, R. (n.d.).
  • Chemistry university. (2021, May 6).
  • Chemistry Stack Exchange. (2018, February 2).
  • Online Chemistry notes. (2021, June 8).
  • Organic Chemistry Portal. (n.d.).
  • ECHEMI. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • BYJU'S. (n.d.).
  • Organic Chemistry On-Line. (n.d.).
  • OrgoSolver. (n.d.).
  • Oregon State University. (2020, February 7).
  • Chemistry Steps. (2024, January 18).
  • Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.).
  • Master Organic Chemistry. (2020, September 14).
  • Master Organic Chemistry. (2022, May 20).
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • Organic Syntheses Procedure. (n.d.).
  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
  • Methylamine Supplier. (n.d.). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification of N-(4-ethoxyphenyl)ethanesulfonamide.
  • Benchchem. (n.d.). A Comparative Guide to Alternatives for 3-Oxopropanenitrile in Heterocyclic Synthesis.

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Technical Support Center: Purification of 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of crude 4-Ethoxyphenyl-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this key chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification workflow, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Oiling Out or Failure to Crystallize During Recrystallization

Question: I've dissolved my crude 4-Ethoxyphenyl-3-oxopropanenitrile in a hot solvent, but upon cooling, it either separates as an oil or fails to precipitate at all. What's going wrong?

Answer: This is a common challenge in recrystallization, a purification method based on the principle that the solubility of most solids increases with temperature.[1] The goal is to create a saturated solution at a high temperature, from which pure crystals will form upon cooling.[1][2] Oiling out or failure to crystallize typically points to issues with solvent choice, concentration, or cooling rate.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3] If the solvent is too "good," the compound remains in solution even when cool. If it's too "poor," it won't dissolve sufficiently when hot.Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone). A good starting point for a moderately polar compound like this is a mixed-solvent system, such as ethanol/water or ethyl acetate/hexane.[4][5][6]
Cooling Too Rapidly Rapid cooling can cause the compound to crash out of solution as an amorphous solid or an oil because the molecules don't have sufficient time to align into an ordered crystal lattice.[6]Slow Cooling Protocol: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached ambient temperature, induce further crystallization by placing the flask in an ice bath.[1][4]
Solution is Too Dilute If too much solvent is used, the solution will not become saturated upon cooling, and crystallization will not occur.[3]Concentration: Gently heat the solution to evaporate some of the solvent until you observe the formation of solid particles or persistent cloudiness. Then, add a few drops of hot solvent to redissolve the solid and proceed with slow cooling.
High Impurity Load Impurities can act as "eutectic-melters," depressing the melting point of the mixture and interfering with crystal lattice formation, a phenomenon known as freezing-point depression.Pre-Purification: If the material is heavily contaminated (as indicated by TLC or NMR), consider a preliminary purification by flash column chromatography to remove the bulk of the impurities before attempting recrystallization.
Issue 2: Poor Separation or Co-elution in Column Chromatography

Question: I'm using flash column chromatography to purify my product, but I'm getting poor separation between my desired compound and an impurity. How can I improve the resolution?

Answer: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[7][8][9] Poor separation occurs when the affinities of the product and impurity for the stationary phase are too similar under the chosen conditions.

Workflow for Method Optimization:

Caption: Decision workflow for optimizing column chromatography.

Key Optimization Strategies:

  • Mobile Phase Selection (Eluent): The choice of solvent is critical.[10] For beta-ketonitriles, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[11]

    • Systematic TLC Analysis: Before running a column, test different solvent ratios using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4 for good separation.[4]

    • Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).[4] This allows non-polar impurities to elute first, followed by your slightly more polar product, and finally the highly polar impurities.

  • Proper Column Packing: Air bubbles or channels in the silica bed will lead to poor separation.[7] Ensure the silica gel is packed as a uniform, homogenous slurry. Both wet and dry packing methods can be effective if performed carefully.[8]

  • Sample Loading: Overloading the column is a common cause of poor resolution. The amount of crude material should typically be 1-5% of the weight of the silica gel.[10] Load the sample in a minimal volume of solvent or via "dry loading" (adsorbing the crude material onto a small amount of silica) to achieve a narrow starting band.[4]

Issue 3: Final Product is Still Colored

Question: After purification, my 4-Ethoxyphenyl-3-oxopropanenitrile is a yellow or brown solid, but literature suggests it should be a white or off-white powder. How can I remove the color?

Answer: Color in organic compounds often arises from highly conjugated impurities or degradation products. These are typically present in very small amounts but can be difficult to remove because their polarity may be similar to the product.

Solution: Activated Charcoal Treatment

Activated carbon has a highly porous structure with a large surface area, which effectively adsorbs large, colored molecules while leaving smaller product molecules in solution.[3]

Protocol: Decolorization During Recrystallization

  • Dissolve the crude, colored compound in the minimum amount of an appropriate hot recrystallization solvent.

  • Once fully dissolved, add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid violent bumping.

  • Keep the solution hot (at or near boiling) for 5-10 minutes, swirling gently.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any other insoluble impurities.[4] This step is critical and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask is highly recommended.

  • Allow the hot, colorless filtrate to cool slowly as per standard recrystallization procedure to obtain pure, decolorized crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude 4-Ethoxyphenyl-3-oxopropanenitrile?

A1: The two most effective and widely used methods are recrystallization and flash column chromatography .

  • Recrystallization is ideal when the crude material is relatively pure (>85-90%) and you are working on a larger scale. It is a cost-effective method for achieving high purity if a suitable solvent system can be found.[2][3]

  • Flash Column Chromatography is superior for separating complex mixtures containing multiple components or when impurities have polarities very close to the product.[4][7] It is highly versatile but can be more time-consuming and solvent-intensive than recrystallization.

Q2: What are the likely impurities in a crude sample of 4-Ethoxyphenyl-3-oxopropanenitrile?

A2: Impurities can originate from several sources during a synthesis.[12] For this compound, which is often synthesized via a Claisen-type condensation, common impurities include:

  • Starting Materials: Unreacted ethyl 4-ethoxybenzoate and acetonitrile.

  • By-products: Products from the self-condensation of the starting materials or side reactions.

  • Degradation Products: The β-ketonitrile functional group can be susceptible to hydrolysis or other degradation pathways, especially if exposed to harsh acidic or basic conditions during workup.

Q3: What are the key physical properties I should be aware of during purification?

A3: Understanding the physical properties is crucial for designing an effective purification strategy.

  • Appearance: Typically a solid at room temperature.

  • Solubility: Generally insoluble in water but soluble in common organic solvents like ethanol and acetone. This property is key to selecting an appropriate recrystallization solvent or a solvent for loading onto a chromatography column.

  • Molecular Weight: Approximately 205.21 g/mol .

Q4: How should I properly store the purified 4-Ethoxyphenyl-3-oxopropanenitrile?

A4: To maintain its purity and stability, the compound should be stored in a tightly-sealed container to prevent moisture absorption. The recommended storage conditions are a cool, dry, and well-ventilated area, away from heat and potential ignition sources. It should also be stored separately from strong oxidizing agents, acids, and bases to prevent chemical reactions.

Step-by-Step Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This method is effective for purifying solids like 4-Ethoxyphenyl-3-oxopropanenitrile that are soluble in a polar organic solvent (ethanol) but insoluble in a polar anti-solvent (water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration as described in the charcoal treatment protocol.

  • Induce Saturation: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[4]

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50) to rinse away any remaining soluble impurities on the crystal surface.[3][4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.[4]

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol describes a standard procedure for purifying the title compound using a hexane/ethyl acetate gradient.

Caption: Standard workflow for flash column chromatography.

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate). Carefully pack a glass column with the slurry, ensuring no air is trapped.[4]

  • Sample Loading: Dissolve the crude 4-Ethoxyphenyl-3-oxopropanenitrile in a minimal amount of solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the column.[4]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the proportion of the more polar solvent (ethyl acetate) to increase the eluting power of the mobile phase.[4]

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Monitoring: Analyze the collected fractions by TLC to determine which contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[4]

References

  • 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. (n.d.). Methylamine Supplier. Retrieved March 2, 2026, from [Link]

  • 4-Ethoxypentanenitrile | C7H13NO. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]

  • 4-Ethoxyphenol | C8H10O2. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved March 2, 2026, from [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Royal Society of Chemistry. Retrieved March 2, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved March 2, 2026, from [Link]

  • Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research & Reviews: Journal of Pharmacognosy and Phytochemistry. Retrieved March 2, 2026, from [Link]

  • Column Chromatography of an Oxepine Synthesized from Meldrum's Acid. (n.d.). Morehead State University. Retrieved March 2, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved March 2, 2026, from [Link]

  • Ghosh, A., et al. (2014). A Review on Common Impurities in Active Pharmaceutical Ingredient as well as in Pharmaceutical Formulation and their control. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved March 2, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved March 2, 2026, from [Link]

  • Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. (2017, March 15). PubMed. Retrieved March 2, 2026, from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved March 2, 2026, from [Link]

  • Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. (n.d.). Organic Syntheses. Retrieved March 2, 2026, from [Link]

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identifying and minimizing side products in 4-Ethoxyphenyl-3-oxopropanenitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethoxyphenyl-3-oxopropanenitrile Optimization

Case ID: #ETH-CN-001 Subject: Identifying and Minimizing Side Products in 4-Ethoxyphenyl-3-oxopropanenitrile Reactions Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Chemical Context

You are working with 4-Ethoxyphenyl-3-oxopropanenitrile (also known as 3-(4-ethoxyphenyl)-3-oxopropanenitrile).

Critical Chemical Insight: The para-ethoxy group is a strong Electron Donating Group (EDG). Unlike electron-deficient analogs (e.g., 4-nitrobenzoyl), the ethoxy group increases electron density at the carbonyl carbon of the precursor ester.[2]

  • Consequence 1: Nucleophilic attack by the acetonitrile anion is slower, requiring higher activation energy (heat/stronger base).[2]

  • Consequence 2: Slower kinetics increase the window for acetonitrile self-condensation , the primary source of non-product impurities.

This guide provides self-validating protocols to minimize these specific side reactions.

Module 1: Synthesis & Baseline Purity

Objective: Synthesize the core scaffold while suppressing dimerization.

The Problem: "Why is my crude product dark/tarry?"

If your crude material is dark orange/brown, you likely have 3-aminocrotononitrile oligomers (acetonitrile dimers/trimers).[1][2] This occurs when the acetonitrile anion reacts with itself rather than your ester.

Optimized Protocol (Claisen Condensation)

Standard Procedure Modification: Do not mix all reagents at once.[3] Use a "Reverse Addition" or "Slow Addition" protocol to keep the acetonitrile anion concentration low relative to the ester.

Step-by-Step Workflow:

  • Preparation: Charge reaction vessel with KOt-Bu (1.2 eq) and dry THF (or 2-MeTHF for green chemistry compliance).

  • Activation: Cool to 0°C. Add Acetonitrile (1.2 eq) dropwise. Stir for 15 mins to form the anion.

  • Controlled Addition: Add Ethyl 4-ethoxybenzoate (1.0 eq) as a solution in THF slowly over 30-60 minutes.

    • Why: This ensures the ester is always present in local excess relative to the anion, favoring the cross-condensation over self-condensation.

  • Reflux: Heat to reflux (65°C) for 2–4 hours.

  • Quench (Critical): Cool to RT. Pour into ice-water. Acidify with 10% HCl to pH 4–5.

    • Why pH 4-5? Going to pH < 2 risks hydrolyzing the nitrile to an amide/acid.

Visualizing the Impurity Pathway

SynthesisPath Ester Ethyl 4-ethoxybenzoate Acid Side Product B: 4-ethoxybenzoic acid (Hydrolysis) Ester->Acid Wet Solvent/Base (Hydrolysis) ACN Acetonitrile Anion Product 4-Ethoxyphenyl-3- oxopropanenitrile ACN->Product Attacks Ester (Desired) Dimer Side Product A: 3-aminocrotononitrile (Dimer) ACN->Dimer Attacks ACN (Self-Condensation)

Caption: Figure 1. Competitive reaction pathways. High local concentration of acetonitrile anion favors the red "Self-Condensation" path.

Module 2: Alkylation Troubleshooting

Objective: Functionalize the alpha-carbon (C2) without touching the oxygen (Enol ether formation).

The Problem: "I see two spots on TLC after alkylation."

Beta-ketonitriles are ambident nucleophiles .[1] The negative charge is delocalized between the Carbon (C) and the Oxygen (O).[2]

  • C-Alkylation (Desired): Thermodynamic product.[1]

  • O-Alkylation (Impurity): Kinetic product, favored by "hard" conditions.[1]

Decision Matrix: C- vs. O-Alkylation
VariableFavors C-Alkylation (Desired)Favors O-Alkylation (Impurity)Mechanism
Solvent Protic / Non-Polar (Ethanol, Toluene)Polar Aprotic (DMF, DMSO, HMPA)Polar aprotic solvents solvate the cation (Na+), leaving the "naked" enolate oxygen free to react rapidly.[1][2]
Base/Cation Lithium (LiH, LDA)Potassium/Cesium (K2CO3, Cs2CO3)Li+ coordinates tightly to the Oxygen, blocking it and forcing the electrophile to attack the Carbon.[2]
Electrophile Soft (Alkyl Iodides, Benzyl Bromides)Hard (Sulfonates, Sulfates, Chlorides)Hard-Hard / Soft-Soft interaction principle (HSAB Theory).[1][2]
Temperature High (Reflux)Low (0°C to RT)C-alkylation has a higher activation energy; heat helps overcome the barrier.[2]
Recommended Protocol for C-Alkylation

To maximize C-alkylation of 4-Ethoxyphenyl-3-oxopropanenitrile:

  • Solvent: Use Acetone or Toluene .[1] Avoid DMF if possible.

  • Base: Use K2CO3 (mild) in Acetone or NaH in Toluene.

  • Additive: If using Toluene/NaH, add a catalytic amount of 18-crown-6 only if reaction is sluggish; otherwise, avoid it as it promotes O-alkylation by sequestering the cation.[1]

Module 3: Cyclization (The "End-Game")

Objective: Converting the beta-ketonitrile into heterocycles (Pyrazoles/Pyrimidines).

The Problem: "Regioisomers in Pyrazole Synthesis"

When reacting with hydrazines (e.g., Methylhydrazine), you can get two isomers:

  • Isomer A: 3-(4-ethoxyphenyl)-...[1][4]

  • Isomer B: 5-(4-ethoxyphenyl)-...

Mechanism & Control

The reaction is pH-dependent.[1]

  • Acidic Conditions: The hydrazine attacks the ketone first (more electrophilic after protonation).

  • Basic Conditions: The hydrazine attacks the nitrile or the Michael acceptor (if unsaturated).[2]

Self-Validating Check: Run a 2D NMR (HMBC) on your final product.[1] The correlation between the pyrazole proton and the ethoxy-phenyl ring carbon will definitively identify the regioisomer.

Cyclization Start 4-Ethoxyphenyl-3-oxopropanenitrile Hydrazine Reaction with R-NH-NH2 Start->Hydrazine Path1 Path A: Acidic pH Attack at C=O Hydrazine->Path1 AcOH/EtOH Path2 Path B: Basic pH Attack at C-CN Hydrazine->Path2 Et3N/EtOH Result1 Isomer A (3-Aryl pyrazole) Path1->Result1 Result2 Isomer B (5-Aryl pyrazole) Path2->Result2

Caption: Figure 2. Regioselectivity control in pyrazole formation based on pH conditions.

Frequently Asked Questions (FAQ)

Q1: Can I use Lewis Acids (e.g., AlCl3) to catalyze the Knoevenagel condensation with this molecule? A: Proceed with extreme caution. The para-ethoxy group is an ether. Strong Lewis acids (especially BBr3 or AlCl3) can cleave the ether bond, converting your ethoxy group into a hydroxyl (phenol) group.[2] If catalysis is needed, use mild Lewis acids like ZnCl2 or organocatalysts (e.g., piperidine/acetic acid).[1][2]

Q2: My product solidifies into a rock-hard mass. How do I purify it? A: Beta-ketonitriles often exist in a keto-enol equilibrium that lowers the melting point.[1]

  • Solution: Recrystallization from Ethanol/Water (8:2) is usually effective.[1][2] Dissolve in hot ethanol, then add water until turbid. Cool slowly.

Q3: The NMR shows a "missing" proton at the alpha-position (approx 4.0-4.5 ppm). A: This is normal. The alpha-proton is highly acidic (


) and can exchange with Deuterium in solvents like CD3OD  or D2O .[1] Run the NMR in CDCl3  or DMSO-d6  to see the CH2 peak (or the CH= enol peak).

References

  • Pienaar, D. P., et al. (2019).[1][2][5][6] "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones."[1][7] Beilstein Journal of Organic Chemistry, 15, 2930–2935.[2][5][6]

  • Zeng, G., et al. (2021).[1][2][8] "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles." The Journal of Organic Chemistry, 86(1), 861–867.[2][8] [2]

  • Fleming, F. F., et al. (2005).[2] "Nitrile Anion Cyclizations." Tetrahedron, 61(31), 7477-7525.[1][2] (Foundational review on nitrile anion behavior).

  • BenchChem Technical Support. (2025). "Reproducibility of 3-Oxopropanenitrile Synthesis." BenchChem Technical Guides.

Sources

optimizing reaction conditions (temperature, solvent, catalyst) for 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4-Ethoxyphenyl-3-oxopropanenitrile, a key β-ketonitrile, serves as a versatile building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The efficiency of its synthesis is paramount, directly impacting overall yield, purity, and cost-effectiveness of subsequent research and development stages. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions—specifically temperature, solvent, and catalyst/base selection—for this crucial transformation. Our approach is grounded in fundamental organic chemistry principles to empower you to make data-driven decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing 4-Ethoxyphenyl-3-oxopropanenitrile?

The most prevalent and robust method for synthesizing 4-Ethoxyphenyl-3-oxopropanenitrile and analogous β-ketonitriles is a Claisen-type condensation reaction. This involves the acylation of the α-carbon of acetonitrile with an appropriate ester, typically ethyl 4-ethoxybenzoate, in the presence of a strong, non-nucleophilic base.[1][2] The general transformation is illustrated below:

Figure 1: General synthetic scheme for 4-Ethoxyphenyl-3-oxopropanenitrile via Claisen-type condensation.

The reaction proceeds by the base-mediated deprotonation of acetonitrile to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the ester. Subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-ketonitrile product after an acidic workup.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common challenge and can stem from several sources.[3][4] A systematic approach to troubleshooting is essential. The most frequent culprits are incomplete reactions, degradation of the product, and competing side reactions. Each of these issues is directly linked to the core reaction parameters: the choice of base, solvent, and temperature.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and address low reaction yields.

TroubleshootingWorkflow start Low Yield Observed tlc_check Analyze Reaction Mixture by TLC/LC-MS start->tlc_check sm_present Significant Starting Material Remains? tlc_check->sm_present sm_yes Incomplete Reaction sm_present->sm_yes  Yes sm_no Starting Material Consumed sm_present->sm_no  No cause_reagent 1. Inactive Base/Reagents? (Moisture Contamination) sm_yes->cause_reagent cause_conditions 2. Suboptimal Conditions? (Temp, Time, Mixing) sm_yes->cause_conditions cause_decomposition 1. Product Decomposition? (Harsh Workup, High Temp) sm_no->cause_decomposition cause_side_reactions 2. Competing Side Reactions? sm_no->cause_side_reactions

Caption: A general troubleshooting workflow for diagnosing low-yield reactions.

Q3: How do I select the optimal base and what are the trade-offs?

The choice of base is critical. It must be strong enough to deprotonate acetonitrile (pKa ≈ 25) but should ideally not introduce competing reactions.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base. It is often a reliable choice as it irreversibly deprotonates acetonitrile, driving the reaction forward. Its primary drawback is its heterogeneity and handling requirements (dispersion in mineral oil). Vigorous stirring is necessary to ensure complete reaction.[1]

  • Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOt-Bu): These alkoxide bases are also effective.[5] However, they establish an equilibrium with the alcohol byproduct, which can potentially lead to reversible reactions or side reactions if not used in sufficient excess or if the reaction conditions are not optimized.

  • Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS): These are very strong, sterically hindered, non-nucleophilic bases that offer excellent solubility in common ethereal solvents like THF.[6] They are often used for clean deprotonations at low temperatures to minimize side reactions.

Recommendation: Start with Sodium Hydride (NaH, 60% dispersion in oil) due to its efficacy and cost-effectiveness. If side reactions are an issue, switching to LiHMDS at a lower temperature is a superior strategy.

Q4: What is the best solvent for this condensation reaction?

The solvent plays a crucial role in solubilizing reagents and influencing reaction kinetics. The key is to use an anhydrous (dry) aprotic solvent to prevent quenching the strong base and the generated carbanion.[2]

SolventBoiling Point (°C)Key Characteristics & Considerations
Tetrahydrofuran (THF) 66Excellent for dissolving reagents, ideal for reactions using organolithium bases or HMDS salts, especially at low temperatures (-78 to 0 °C). Must be rigorously dried.
Toluene 111Higher boiling point allows for elevated reaction temperatures, which can increase the reaction rate. Good for reactions with NaH.[6][7]
N,N-Dimethylformamide (DMF) 153A polar aprotic solvent that can accelerate reactions involving charged intermediates. However, it can be difficult to remove during workup and may promote side reactions at high temperatures.[8]
Acetonitrile 82Can be used as both a reactant and a solvent, simplifying the reaction setup. This is often done when the nitrile is used in large excess.[9]

Recommendation: Anhydrous THF or Toluene are excellent starting points. Ensure the solvent is freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) for best results.[2]

Q5: What is the optimal reaction temperature and duration?

Temperature is a double-edged sword; it increases reaction rate but can also accelerate decomposition and side reactions.[10][11]

  • Low Temperature (0 °C to Room Temperature): Often sufficient when using highly reactive bases like LiHMDS or NaH. Running the reaction at lower temperatures minimizes the formation of impurities and preserves the stability of the β-ketonitrile product, which can be prone to polymerization or hydrolysis.[1]

  • Elevated Temperature (Reflux): May be necessary to drive the reaction to completion, especially with less reactive esters or when using toluene as a solvent.[7]

Recommendation: Begin the reaction at 0 °C for the base addition to control any exotherm, then allow it to slowly warm to room temperature and stir for 4-16 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, gentle heating (40-50 °C) can be applied.

Q6: My product is impure after workup. How can I effectively purify 4-Ethoxyphenyl-3-oxopropanenitrile?

Purification is essential to remove unreacted starting materials and side products. The two most effective methods are recrystallization and flash column chromatography.

  • Recrystallization: This is the preferred method for obtaining highly pure crystalline material if a suitable solvent system can be found. It is cost-effective and scalable.

  • Flash Column Chromatography: This technique is invaluable for separating the product from impurities with different polarities, especially when recrystallization is ineffective or when dealing with oily products.[6][12]

Table of Purification Parameters

MethodStationary PhaseMobile Phase (Eluent) SystemExpected Outcome
Recrystallization N/AEthanol/Water or Isopropanol/HexaneHigh-purity crystalline solid.[13]
Flash Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate Gradient (e.g., start at 9:1, increase polarity to 7:3)Isolation of pure product from starting materials and byproducts.[6][13]

Detailed Experimental Protocols

The following protocols provide a robust starting point for your optimization studies.

Protocol 1: Synthesis using Sodium Hydride in Toluene
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous toluene.

  • Reagent Addition: Add anhydrous acetonitrile (2.0 to 3.0 equivalents) to the stirred suspension.

  • Activation: Gently heat the mixture to 50-60 °C for 30 minutes to facilitate the formation of the acetonitrile anion, then cool to 0 °C in an ice bath.

  • Condensation: Slowly add a solution of ethyl 4-ethoxybenzoate (1.0 equivalent) in anhydrous toluene via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography.[3]

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and carefully adding it to the top of the column.[12]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Ethoxyphenyl-3-oxopropanenitrile.

References

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry. [Link]

  • Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount. ResearchGate. [Link]

  • Optimization of solvent, temperature and catalyst. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Side Reactions in Organic Synthesis. Wiley-VCH. [Link]

  • Optimization in organic synthesis. PubMed. [Link]

  • One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. MDPI. [Link]

  • Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. PMC. [Link]

  • 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. PMC. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journals. [Link]

  • Chapter 4. Purification of Organic Chemicals. ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

  • Bayesian reaction optimization as a tool for chemical synthesis. Princeton University. [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Semantic Scholar. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses. [Link]

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Technical Support Center: Troubleshooting the Workup and Isolation of Nitrile Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitrile compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and isolation of nitriles. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the successful purification of your target compounds.

Section 1: Navigating Aqueous Workup & Preventing Hydrolysis

The polar nature of the nitrile group can lead to solubility challenges and an increased risk of hydrolysis, especially under acidic or basic conditions. This section addresses how to mitigate these issues.

Q1: My nitrile is hydrolyzing to the corresponding carboxylic acid during aqueous workup. What is happening and how can I prevent it?

A1: Unintentional hydrolysis of the nitrile to a carboxylic acid is a common problem and occurs because the nitrile carbon is electrophilic and susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base.[1][2] The reaction proceeds through an amide intermediate, which is then further hydrolyzed.[3][4]

Causality and Prevention:

  • Mechanism of Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and reactive towards even a weak nucleophile like water.[5] Under basic conditions, the hydroxide ion directly attacks the nitrile carbon.[2]

  • Temperature: Hydrolysis is significantly accelerated by heat.[2] If your reaction was run at an elevated temperature, ensure it is fully cooled to room temperature or below before beginning the aqueous workup.

  • pH Control: The pH of your aqueous wash is critical.

    • Acidic Conditions: Avoid strong acidic washes (pH < 4) if your nitrile is sensitive. Use of a milder acid, like dilute ammonium chloride solution, can be a good alternative to strong acids like HCl for neutralizing basic reaction mixtures.

    • Basic Conditions: Similarly, avoid strong basic washes (pH > 10). Use a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate to neutralize acidic components. These are generally less harsh than sodium hydroxide.[6]

  • Contact Time: Minimize the time your organic layer is in contact with the aqueous phase. Perform extractions and washes efficiently.

Troubleshooting Protocol: Minimizing Hydrolysis During Workup

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice-water bath.

  • Quenching: If applicable, quench the reaction with a cold, neutral or mildly acidic/basic solution. For instance, a cold, saturated solution of ammonium chloride is often a good choice for quenching organometallic reactions.

  • Extraction:

    • Use cold deionized water or brine for all aqueous washes.

    • Perform the extraction quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods.

  • Drying and Solvent Removal: Promptly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

Section 2: Purification Strategies: Chromatography and Recrystallization

The unique polarity of the nitrile functional group can sometimes complicate purification. This section provides guidance on optimizing both flash chromatography and recrystallization methods.

Q2: I'm struggling to get good separation of my nitrile product using flash column chromatography. What solvent systems are recommended?

A2: The choice of solvent system for flash chromatography is highly dependent on the overall polarity of your nitrile compound. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[7]

Recommended Solvent Systems for Nitriles:

Compound PolarityRecommended Solvent Systems (in order of increasing polarity)Notes
Non-polar Nitriles * Hexanes/Ethyl Acetate (e.g., 9:1, 4:1)The standard for many organic compounds.[8]
* Hexanes/DichloromethaneGood for compounds that are sparingly soluble in hexanes alone.
* Toluene/HexanesThe aromatic nature of toluene can sometimes improve the separation of aromatic nitriles.[9]
Moderately Polar Nitriles * Hexanes/Ethyl Acetate (e.g., 1:1, 2:3)A versatile and widely used system.[8]
* Dichloromethane/Ethyl AcetateOffers a different selectivity compared to hexane-based systems.
* Dichloromethane/AcetoneAcetone is more polar than ethyl acetate and can be effective for more polar compounds.[10]
Polar Nitriles * Dichloromethane/Methanol (e.g., 99:1 to 95:5)A common choice for polar compounds. Be cautious, as methanol can dissolve some silica gel at higher concentrations.[8]
* Ethyl Acetate/MethanolA less chlorinated alternative to DCM/MeOH.
* Dichloromethane/AcetonitrileAcetonitrile can offer unique selectivity for polar compounds.[11]

Expert Tip: For basic nitriles (e.g., containing an amine functionality), adding a small amount of triethylamine (0.1-1%) to your eluent can help to reduce tailing on the silica gel column.[8]

Q3: My nitrile compound is a solid, but I'm having difficulty finding a suitable solvent for recrystallization. What are some common choices?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] The principle of "like dissolves like" is a good starting point for selecting a solvent.

Common Recrystallization Solvents for Nitriles:

Nitrile TypeRecommended SolventsCosolvent Pairs (if single solvent is ineffective)
Aliphatic Nitriles * Ethanol* Ethanol/Water
* Isopropanol* Acetone/Hexanes
* Hexanes (for less polar compounds)* Dichloromethane/Hexanes
Aromatic Nitriles * Ethanol* Ethanol/Water
* Methanol* Toluene/Hexanes
* Toluene* Ethyl Acetate/Hexanes

Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude nitrile in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude nitrile in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Section 3: Identifying and Mitigating Impurities

The presence of impurities can significantly impact the yield and purity of your final product. This section covers the identification of common impurities and provides strategies for their removal.

Q4: I see some unexpected peaks in my NMR and IR spectra. What are the common impurities I should be looking for?

A4: Impurities in nitrile synthesis can arise from starting materials, side reactions, or degradation. Spectroscopic analysis is key to their identification.

Common Impurities and their Spectroscopic Signatures:

  • Residual Amide Intermediate:

    • ¹H NMR: Broad singlet between 5-8 ppm (N-H protons).

    • ¹³C NMR: Carbonyl peak around 160-180 ppm.

    • IR: C=O stretch (strong) around 1650 cm⁻¹ and N-H stretches (two bands for primary amides) around 3200-3400 cm⁻¹.

  • Hydrolyzed Carboxylic Acid:

    • ¹H NMR: Very broad singlet between 10-13 ppm (O-H proton).

    • ¹³C NMR: Carboxyl carbon peak around 170-185 ppm.[8]

    • IR: Very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1730 cm⁻¹.[13]

  • Unreacted Starting Materials: The spectroscopic signatures will depend on the specific starting materials used. It is always good practice to have the spectra of your starting materials on hand for comparison.

  • Solvent Residues: Consult published tables of NMR chemical shifts for common laboratory solvents.[14][15]

Nitrile Spectroscopic Data:

  • ¹H NMR: Protons on the carbon adjacent to the nitrile group typically appear in the 2-3 ppm region.[15]

  • ¹³C NMR: The nitrile carbon itself appears in the 115-120 ppm range.[15]

  • IR: A sharp, strong C≡N stretching band is characteristic of nitriles and appears around 2220-2260 cm⁻¹.[16] Conjugation can shift this peak to a lower wavenumber.[16]

Q5: I'm observing "ghost peaks" in my HPLC analysis. Could my nitrile gloves be the source of contamination?

A5: Yes, this is a known issue. Extractables from nitrile gloves can leach into your sample and appear as "ghost peaks" in your HPLC chromatogram.[17][18] This is particularly problematic when using surfactants in your sample preparation, as they can enhance the extraction of these contaminants from the gloves.[17] One common contaminant is naphthalene sulfonate, which is used as an emulsifying agent in the manufacturing of nitrile rubber.[17]

Mitigation Strategies:

  • Glove Selection: Test different brands of nitrile gloves, as some may have fewer extractable impurities.[17]

  • Pre-washing Gloves: Thoroughly rinse your gloved hands with deionized water before handling samples or equipment.[19]

  • Minimize Contact: Avoid unnecessary contact between your gloved hands and your sample, solvents, and equipment.

  • Alternative Gloves: In some cases, using latex gloves (if allergies are not a concern) may be a solution, as they tend to have fewer organic extractables.[17]

Section 4: Visualizing Key Concepts and Workflows

To further aid in your understanding, we have provided diagrams illustrating key concepts and workflows discussed in this guide.

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Nitrile Nitrile (R-C≡N) Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile H⁺ Amide_Intermediate Amide Intermediate Nitrile->Amide_Intermediate 1. OH⁻ 2. H₂O Protonated_Nitrile->Amide_Intermediate H₂O Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Intermediate->Carboxylic_Acid H₃O⁺, Δ Amide_Intermediate->Carboxylic_Acid OH⁻, Δ then H₃O⁺ Hydroxide OH⁻

Caption: Mechanisms of Acid- and Base-Catalyzed Nitrile Hydrolysis.

Purification_Workflow Crude_Product Crude Nitrile Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid Chromatography Flash Column Chromatography Is_Solid->Chromatography No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Pure_Product Pure Nitrile Product Chromatography->Pure_Product Impure_Fractions Impure Fractions (re-purify if necessary) Chromatography->Impure_Fractions Recrystallization->Pure_Product

Caption: Decision workflow for the purification of nitrile compounds.

References

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  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021). Chemistry Steps. [Link]

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  • Recrystallization. University of California, Los Angeles Department of Chemistry and Biochemistry. [Link]

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Ghost Peaks from Nitrile Glove Contamination in Reversed-Phase LC Drug Analysis. (2016). ResearchGate. [Link]

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  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2015). Organic Letters. [Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. [Link]

  • Ghost Peaks in Gradient HPLC. Element Lab Solutions. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Recrystallization. University of Colorado Boulder Department of Chemistry. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

  • Shimadzu Ghost Peaks. Shimadzu. [Link]

  • Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. ResearchGate. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Gas Chromatography Analysis of Aliphatic Nitriles. Analytical Chemistry. [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Reddit. [Link]

  • Determining solvent strength in flash column chromatography. (2023). Biotage. [Link]

  • Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. (2012). Journal of the American Chemical Society. [Link]

  • How to Identify Ghost Peaks in U/HPLC. (2025). Phenomenex. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. (2022). ResearchGate. [Link]

  • How can you avoid ghost peaks in gradient HPLC? Does anyone have experience with Inline-mobile-phase-cleaning columns ?. (2014). ResearchGate. [Link]

  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Proceedings of the National Academy of Sciences. [Link]

  • Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study. (2021). MDPI. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Solvent Choice. University of York Department of Chemistry. [Link]

  • Nitrile Gloves Are a Potential Source of Nitrate + Nitrite (NOx) Contamination in Water Quality Samples. (2022). South Florida Water Management District. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. (2011). Farmacia Journal. [Link]

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Publications. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Gas chromatographic analysis of aliphatic nitriles in aqueous acidic solution. Scilit. [Link]

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). RSC Publishing. [Link]

  • Process for producing aliphatic nitriles.
  • Isolation and identification of nitrile utilizing organism and simultaneous utilization of aliphatic and aromatic nitrile. ResearchGate. [Link]

Sources

Technical Support Center: Analytical Methods for 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical assessment of 4-Ethoxyphenyl-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the purity analysis of this compound. Here, you will find not just protocols, but the rationale behind the experimental choices, empowering you to troubleshoot and adapt these methods to your specific needs.

Introduction

4-Ethoxyphenyl-3-oxopropanenitrile is a key intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount to the safety and efficacy of the final drug product. This document provides a comprehensive overview of the primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds like 4-Ethoxyphenyl-3-oxopropanenitrile. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its impurities.

Recommended RP-HPLC Method

This method is a starting point and may require optimization based on your specific instrumentation and impurity profile.

Table 1: Recommended RP-HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to protonate silanol groups on the column, reducing peak tailing, and provides good peak shape for acidic and neutral compounds.[1] Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 40% B2-15 min: 40-80% B15-18 min: 80% B18-20 min: 40% B20-25 min: 40% B (equilibration)A gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 275 nmThe aromatic nature of the compound suggests strong UV absorbance. The optimal wavelength should be determined by a UV scan.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Preparation Dissolve the sample in the initial mobile phase (e.g., 40% Acetonitrile in water) to a concentration of approximately 0.5 mg/mL.Dissolving the sample in the mobile phase minimizes peak distortion.
HPLC Troubleshooting Guide

HPLC_Troubleshooting Problem Chromatographic Problem Peak_Tailing Peak_Tailing Problem->Peak_Tailing Ghost_Peaks Ghost_Peaks Problem->Ghost_Peaks Baseline_Drift Baseline_Drift Problem->Baseline_Drift Retention_Time_Shift Retention_Time_Shift Problem->Retention_Time_Shift Silanol_Interaction Silanol_Interaction Peak_Tailing->Silanol_Interaction Column_Overload Column_Overload Peak_Tailing->Column_Overload Extra_Column_Volume Extra_Column_Volume Peak_Tailing->Extra_Column_Volume Poorly_Packed_Column Poorly_Packed_Column Peak_Tailing->Poorly_Packed_Column Contaminated_Mobile_Phase Contaminated_Mobile_Phase Ghost_Peaks->Contaminated_Mobile_Phase Carryover Carryover Ghost_Peaks->Carryover Detector_Lamp_Aging Detector_Lamp_Aging Baseline_Drift->Detector_Lamp_Aging Mobile_Phase_Mixing Mobile_Phase_Mixing Baseline_Drift->Mobile_Phase_Mixing Column_Bleed Column_Bleed Baseline_Drift->Column_Bleed Flow_Rate_Fluctuation Flow_Rate_Fluctuation Retention_Time_Shift->Flow_Rate_Fluctuation Temperature_Variation Temperature_Variation Retention_Time_Shift->Temperature_Variation Mobile_Phase_Composition Mobile_Phase_Composition Retention_Time_Shift->Mobile_Phase_Composition

HPLC FAQs
  • Q: My main peak is tailing. What should I do?

    • A: Peak tailing for a compound like 4-Ethoxyphenyl-3-oxopropanenitrile, which has a polar nitrile group and a basic ether oxygen, is often due to secondary interactions with residual silanol groups on the silica-based C18 column.[1][2][3][4]

      • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., using 0.1% formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with your analyte.[1][3]

      • Solution 2: Use an End-capped Column. Modern, high-purity, end-capped C18 columns have fewer free silanol groups and will significantly reduce tailing for basic compounds.[2][4]

      • Solution 3: Check for Column Overload. Inject a smaller amount of your sample to see if the peak shape improves.

      • Solution 4: Minimize Extra-Column Volume. Ensure you are using tubing with a small internal diameter, especially between the column and the detector, to reduce peak broadening.[4][5]

  • Q: I am seeing ghost peaks in my chromatogram. What is their source?

    • A: Ghost peaks are spurious peaks that are not part of your sample.

      • Source 1: Contaminated Mobile Phase. Impurities in your solvents or water can accumulate on the column and elute as ghost peaks, especially during a gradient run. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

      • Source 2: Sample Carryover. Residual sample from a previous injection can be eluted in a subsequent run. Implement a robust needle wash protocol in your autosampler method.

  • Q: My retention times are shifting between injections. Why?

    • A: Retention time instability can be caused by several factors.

      • Cause 1: Inadequate Column Equilibration. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate with at least 10-15 column volumes.

      • Cause 2: Fluctuations in Temperature. Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

      • Cause 3: Mobile Phase Composition Changes. If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. If preparing manually, ensure accurate measurements and thorough mixing.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is an excellent technique for analyzing volatile and semi-volatile impurities, particularly residual solvents that may be present from the synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile.

Recommended GC-FID Method for Residual Solvents

This method is based on the principles outlined in USP <467> for residual solvent analysis.[6]

Table 2: Recommended GC-FID Parameters for Residual Solvents

ParameterRecommended ConditionRationale
Column DB-624, 30 m x 0.53 mm, 3.0 µm or similarA wide-bore column with a thick film is ideal for separating a wide range of common residual solvents.
Carrier Gas Helium or HydrogenHelium is the traditional choice, but hydrogen can offer faster analysis times.[7][8]
Inlet Temperature 200 °CSufficient to vaporize common solvents without degrading the analyte.
Detector Flame Ionization Detector (FID)FID is a universal detector for organic compounds and provides good sensitivity.
Detector Temperature 250 °CPrevents condensation of analytes in the detector.
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 minA temperature ramp allows for the separation of solvents with a range of boiling points.
Sample Preparation Headspace analysis is preferred. Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO, DMF) in a headspace vial.Headspace sampling prevents non-volatile sample components from contaminating the GC system.
GC Troubleshooting Guide

GC_Troubleshooting Problem GC Problem Poor_Peak_Shape Poor_Peak_Shape Problem->Poor_Peak_Shape No_Peaks No_Peaks Problem->No_Peaks Baseline_Issues Baseline_Issues Problem->Baseline_Issues Poor_Sensitivity Poor_Sensitivity Problem->Poor_Sensitivity Column_Contamination Column_Contamination Poor_Peak_Shape->Column_Contamination Improper_Injection Improper_Injection Poor_Peak_Shape->Improper_Injection Column_Degradation Column_Degradation Poor_Peak_Shape->Column_Degradation Syringe_Problem Syringe_Problem No_Peaks->Syringe_Problem Septum_Leak Septum_Leak No_Peaks->Septum_Leak Detector_Flame_Out Detector_Flame_Out No_Peaks->Detector_Flame_Out Contaminated_Carrier_Gas Contaminated_Carrier_Gas Baseline_Issues->Contaminated_Carrier_Gas Column_Bleed_GC Column_Bleed_GC Baseline_Issues->Column_Bleed_GC Dirty_Detector Dirty_Detector Baseline_Issues->Dirty_Detector Sample_Too_Dilute Sample_Too_Dilute Poor_Sensitivity->Sample_Too_Dilute Split_Ratio_Too_High Split_Ratio_Too_High Poor_Sensitivity->Split_Ratio_Too_High Detector_Settings Detector_Settings Poor_Sensitivity->Detector_Settings

GC FAQs
  • Q: Can I inject a solution of 4-Ethoxyphenyl-3-oxopropanenitrile directly into the GC?

    • A: It is not recommended. 4-Ethoxyphenyl-3-oxopropanenitrile is a relatively non-volatile solid. Direct injection can lead to contamination of the inlet and column, and the compound may not elute from the column under typical residual solvent analysis conditions. Headspace analysis is the preferred method for residual solvents.[6]

  • Q: My baseline is noisy. What are the common causes in GC?

    • A: A noisy baseline in GC can often be traced back to the gas supply or the detector.

      • Cause 1: Contaminated Carrier Gas. Ensure high-purity carrier gas and use appropriate gas purifiers to remove oxygen, moisture, and hydrocarbons.

      • Cause 2: Column Bleed. At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline. Ensure you are operating within the recommended temperature limits for your column.

      • Cause 3: Dirty Detector. A dirty Flame Ionization Detector (FID) can cause baseline noise. Regular cleaning of the detector jet is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for the unambiguous identification of 4-Ethoxyphenyl-3-oxopropanenitrile and for quantifying its purity without the need for a reference standard of the analyte itself (quantitative NMR or qNMR).

Expected ¹H and ¹³C NMR Chemical Shifts

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethoxyphenyl-3-oxopropanenitrile (in CDCl₃)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)Integration (¹H)
-CH₃ ~1.4~14.5Triplet3H
-O-CH₂- ~4.1~64.0Quartet2H
Aromatic H (ortho to -OCH₂CH₃) ~6.9~115.0Doublet2H
Aromatic H (ortho to -C=O) ~7.9~131.0Doublet2H
-CO-CH₂-CN ~4.0~30.0Singlet2H
-CN -~114.0--
-C=O -~186.0--
Aromatic C (ipso to -OCH₂CH₃) -~164.0--
Aromatic C (ipso to -C=O) -~128.0--

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Quantitative NMR (qNMR) Protocol for Purity Assessment
  • Select an Internal Standard: Choose a high-purity internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone). The internal standard should be accurately weighed.

  • Sample Preparation: Accurately weigh a known amount of 4-Ethoxyphenyl-3-oxopropanenitrile and the internal standard into an NMR tube. Dissolve both in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation.

  • Data Processing and Calculation: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

NMR FAQs
  • Q: How do I choose an appropriate internal standard for qNMR?

    • A: An ideal internal standard should be:

      • Of high, certified purity.

      • Chemically stable and non-reactive with the analyte or solvent.

      • Have a simple NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte signals.

      • Soluble in the chosen deuterated solvent.

      • Have a molecular weight that allows for accurate weighing.

  • Q: My NMR signals are broad. What could be the cause?

    • A: Broad NMR signals can be due to several reasons:

      • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer before each acquisition.

      • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

      • Sample Aggregation: At high concentrations, molecules can aggregate, leading to broader signals. Try diluting your sample.

      • Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, the signals can be broadened.

Potential Impurities in 4-Ethoxyphenyl-3-oxopropanenitrile

Understanding the potential impurities is crucial for developing a robust analytical method. Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final product.[7]

Table 4: Potential Impurities and their Origin

Impurity NameStructurePotential Origin
4-Ethoxybenzoic acid Hydrolysis of the nitrile and subsequent decarboxylation, or from the starting material.
Ethyl 4-ethoxybenzoate Reaction of 4-ethoxybenzoic acid with ethanol (if present as a residual solvent).
4-Hydroxy-3-oxopropanenitrile Starting material impurity (if the ethoxylation is incomplete).
Unreacted Starting Materials Variese.g., 4-ethoxyacetophenone, cyanoacetic acid derivatives.
Degradation Products VariesSee Section 4.1.
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[9][10][11][12][13] The following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. The nitrile group is susceptible to hydrolysis under acidic conditions.[9]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 8 hours. The active methylene group may be involved in reactions under basic conditions.[9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The aromatic ring and the ether linkage could be susceptible to oxidation.[9]

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration. The chromophoric system may be susceptible to photodegradation.[9][11]

  • Thermal Degradation: Heating the solid sample at a high temperature (e.g., 105 °C) for 48 hours.

After exposure to these stress conditions, the samples should be analyzed by the developed HPLC method to assess for the formation of new peaks, which represent potential degradation products.

Mass Spectrometry (MS) for Identification

Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for the structural elucidation of unknown impurities and degradation products.

Expected Fragmentation Pattern

The fragmentation of 4-Ethoxyphenyl-3-oxopropanenitrile in a mass spectrometer will likely involve cleavages at the weaker bonds.

MS_Fragmentation Parent [4-Ethoxyphenyl-3-oxopropanenitrile]+• (M+•) Frag1 [M - CH₂CN]+ Parent->Frag1 - •CH₂CN Frag2 [M - COCH₂CN]+ Parent->Frag2 - •COCH₂CN Frag3 [M - C₂H₅]+ Parent->Frag3 - •C₂H₅

  • Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones.

  • Loss of the ethoxy group or the ethyl radical from the ether linkage is also expected.

  • The nitrile group can also be lost.

By analyzing the mass-to-charge ratio (m/z) of the fragment ions, the structure of impurities can often be deduced.[14][15][16][17][18]

References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.
  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • The LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • SCION Instruments. (2023). Residual Solvent Analysis of Chemical Products by GC-FID with Hydrogen as a Carrier Gas. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. [Link]

  • ResearchGate. (2019, July 30). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

  • ResearchGate. (2025, March). 13 C-and 1 H-NMR Spectral Data for Compounds 4 and 5 (100, 400 MHz, Respectively). [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. [Link]

  • Galbraith Laboratories, Inc. Forced Degradation Testing. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Supplementary Material. 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. [Link]

  • IJSAT. (2025, May 26). Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations. [Link]

  • Chemguide. mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether. [Link]

  • ResearchGate. (2014). Recent Analytical Method Developed by RP-HPLC. [Link]

  • Organometallics. (2020, May 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Agilent. (2024, May 16). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. [Link]

  • ACS Publications. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, March 25). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. [Link]

  • International Journal of Scientific Research & Technology. (2025, June 6). A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether. [Link]

Sources

strategies to prevent degradation of 4-Ethoxyphenyl-3-oxopropanenitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and storage of 4-Ethoxyphenyl-3-oxopropanenitrile (also known as Ethyl 4-ethoxybenzoylacetate nitrile derivative). This guide is structured for researchers requiring high-purity maintenance of this


-ketonitrile intermediate.

Core Storage Directive: The "Zero-Hydrolysis" Protocol

Status: Critical Target Audience: Synthetic Chemists, QC Analysts, Inventory Managers

The primary degradation threat to 4-Ethoxyphenyl-3-oxopropanenitrile is moisture-induced hydrolysis followed by decarboxylation . The presence of the


-ketonitrile motif (

) creates a "chemical trap" where the acidic methylene protons facilitate reactivity.
The Golden Standard Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Lowers kinetic energy, significantly retarding the rate of nitrile hydrolysis and keto-enol tautomerization.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric moisture and oxygen. Argon is preferred as it is heavier than air, forming a better "blanket" over the solid/liquid.
Container Amber Glass with Teflon-lined Cap Amber glass blocks UV (preventing radical formation). Teflon (PTFE) liners prevent leaching of plasticizers which can act as nucleophiles.
Desiccant External Secondary Containment Do not place desiccant in the product. Store the vial inside a secondary jar containing activated silica gel or Drierite™.

Deep Dive: Degradation Mechanisms

Understanding why this compound degrades allows you to predict failure points.

The "Acidic Methylene" Trap

The methylene group at the


-position (between the carbonyl and nitrile) is highly acidic (

). This acidity drives two major degradation pathways:
  • Hydrolysis & Decarboxylation (The Main Culprit): In the presence of water (even atmospheric humidity), the nitrile group hydrolyzes to an amide, then to a carboxylic acid (

    
    -keto acid). 
    
    
    
    -keto acids are thermally unstable and spontaneously decarboxylate to form 4-ethoxyacetophenone .
    • Symptom:[1][2][3][4][5][6][7][8] Smell of ketones/acetophenone; loss of crystalline structure.

  • Knoevenagel-type Condensation: The active methylene can attack electrophiles (including its own carbonyl group in rare cases or impurities), leading to dimerization or polymerization, often resulting in a yellow/orange discoloration.

Visualizing the Pathway

DegradationPathway cluster_0 Critical Failure Mode: Moisture Ingress Compound 4-Ethoxyphenyl- 3-oxopropanenitrile (Target) Enol Enol Tautomer (Reactive Intermediate) Compound->Enol Tautomerization (Equilibrium) Amide Intermediate Amide Compound->Amide + H2O (Hydrolysis) Acid Beta-Keto Acid (Unstable) Amide->Acid + H2O - NH3 Ketone 4-Ethoxyacetophenone (Degradant) Acid->Ketone Decarboxylation (Spontaneous) CO2 CO2 Gas Acid->CO2

Figure 1: The primary degradation cascade from active nitrile to inactive ketone.

Troubleshooting & FAQs

Scenario A: "My white powder has turned yellow/orange."
  • Diagnosis: This indicates condensation/polymerization or oxidation of the enol form. It is often triggered by exposure to light or trace bases (e.g., washing glassware with basic detergents and not rinsing thoroughly).

  • Action:

    • Check purity via HPLC/TLC.

    • If purity is >90%, perform a recrystallization (typically Ethanol/Water or Toluene/Hexane, depending on solubility).

    • If <90%, repurify via column chromatography.

Scenario B: "The material has caked into a hard lump."
  • Diagnosis: Hygroscopicity . The compound has absorbed water.[9] While it may not be fully degraded yet, hydrolysis has likely begun.

  • Action:

    • Do not heat to dry (this accelerates decarboxylation).

    • Dry under high vacuum at ambient temperature (

      
      ) for 4-6 hours.
      
    • Re-analyze immediately.

Scenario C: "I see an extra peak in NMR at ~2.5 ppm (singlet)."
  • Diagnosis: This is likely the methyl group of 4-ethoxyacetophenone , the decarboxylated degradation product.

  • Action: This impurity is non-reactive in many nucleophilic substitutions but will skew stoichiometry. Adjust molar equivalents or repurify.

Experimental Protocol: Rapid Purity Check (TLC)

Before using stored material in critical steps (e.g., cyclization to heterocycles), validate integrity.

Materials:

  • Silica Gel 60 F254 Plates

  • Eluent: Hexanes:Ethyl Acetate (3:1 v/v)

  • UV Lamp (254 nm)

  • Stain: KMnO4 (optional, for oxidation sensitivity)

Workflow:

  • Dissolve: Prepare a dilute solution of the sample in Dichloromethane (DCM).

  • Spot: Apply alongside a known reference standard (if available) or 4-ethoxyacetophenone (common impurity).

  • Run: Develop the plate.

  • Analyze:

    • Target Compound:

      
       (varies by exact conditions, usually lower than the ketone).
      
    • Impurity (Ketone): Higher

      
       (less polar due to loss of nitrile/amide capability).
      
    • Impurity (Polymer): Baseline spot or streaking.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on enolate chemistry and decarboxylation mechanisms).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Methoxybenzoylacetonitrile (Structural analog for stability data). Retrieved March 2, 2026.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context on beta-ketonitrile reactivity).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Rationale for solvent selection in storage and recrystallization).

Sources

Technical Support Center: Troubleshooting Incomplete Conversion in 4-Ethoxyphenyl-3-oxopropanenitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-Ethoxyphenyl-3-oxopropanenitrile (also known as 3-(4-ethoxyphenyl)-3-oxopropanenitrile). As a highly versatile


-keto nitrile, this compound is a critical building block in the synthesis of pyrazoles, pyrimidines, and complex multi-component fluorophores[1].

However, users frequently report stalled reactions and incomplete conversions. As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the underlying chemical causality—specifically the electronic and thermodynamic factors at play—and provide self-validating protocols to ensure your reactions reach >95% conversion.

Part 1: Mechanistic Insights (The "Why")

To solve incomplete conversion, we must first understand the intrinsic reactivity of 4-ethoxyphenyl-3-oxopropanenitrile. The failure of this molecule to fully convert in nucleophilic additions or condensations is rarely due to reagent purity; it is usually a fundamental mechanistic bottleneck.

  • Electronic Deactivation (The +M Effect): The para-ethoxy group is a strong electron-donating group (EDG). Through resonance (+M effect), the oxygen lone pairs donate electron density into the phenyl ring, which is fully conjugated with the adjacent carbonyl group. This drastically reduces the electrophilicity (partial positive charge) of the carbonyl carbon, making it highly resistant to attack by weak nucleophiles like hydrazines or amines.

  • The Enolate Thermodynamic Sink: The methylene protons (

    
    -protons) flanked by the carbonyl and the electron-withdrawing nitrile group are highly acidic. In the presence of basic nucleophiles (e.g., hydrazine hydrate) or basic catalysts (e.g., piperidine), the compound rapidly deprotonates to form a highly stable enolate[2]. Once formed, this enolate acts as a thermodynamic sink, shutting down further nucleophilic attack on the carbonyl and stalling the reaction at 50-60% conversion.
    

Mechanism Keto Keto Form (Active Electrophile) Enol Enolate Form (Thermodynamic Sink) Keto->Enol Basic Conditions Deactivated Deactivated Carbonyl (+M effect of p-Ethoxy) Keto->Deactivated Resonance Product Complete Conversion (Heterocycle/Adduct) Enol->Product Stalled (Incomplete) Activated Acid-Activated Carbonyl (Protonated Intermediate) Deactivated->Activated + H+ (AcOH, pTSA) Activated->Product Nucleophilic Attack

Caption: Mechanistic pathway showing how electronic deactivation and enolization stall conversion.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize a pyrazole using 4-ethoxyphenyl-3-oxopropanenitrile and hydrazine hydrate, but the reaction stalls at 60% conversion even after 24 hours of reflux. How do I push this to completion? A1: The basicity of hydrazine hydrate is deprotonating your


-keto nitrile, creating the unreactive enolate sink described above. Furthermore, the para-ethoxy group is electronically deactivating the carbonyl[3].
Solution: Shift the equilibrium by adding a Brønsted acid. Adding 1.0 to 1.5 equivalents of glacial acetic acid (or a catalytic amount of p-toluenesulfonic acid in ethanol) will protonate the hydrazine to control its basicity, while simultaneously protonating the carbonyl oxygen to supercharge its electrophilicity.

Q2: During a Knoevenagel condensation with an aromatic aldehyde, I am seeing multiple baseline impurities on my TLC and unreacted starting material. What is going wrong? A2: If you are using a strong base (like NaOEt or unbuffered piperidine), the highly active methylene group of your


-keto nitrile is undergoing self-condensation or the nitrile is hydrolyzing[2].
Solution: Switch to a buffered catalyst system. A mixture of Piperidine and Glacial Acetic Acid (typically 1:1 molar ratio, 10-20 mol%) in a non-polar solvent like toluene will facilitate the Knoevenagel condensation without triggering runaway self-condensation.

Q3: I am running a multicomponent reaction (MCR) to form a highly functionalized nicotinonitrile, but my yields are below 40%. Can I optimize this? A3: MCRs involving


-keto nitriles often suffer from mismatched reaction rates between the intermediate Michael acceptor formation and the subsequent cyclization[1].
Solution: Convert the one-pot reaction into a sequential, step-wise addition. First, allow the 4-ethoxyphenyl-3-oxopropanenitrile to react with the aldehyde to form the Knoevenagel adduct completely (monitor via TLC). Only then add the third component (e.g., the enolizable ketone or amine) and elevate the temperature.

Troubleshooting Start Issue: Incomplete Conversion ReactionType Identify Reaction Type Start->ReactionType Cyclization Nucleophilic Cyclization (e.g., Hydrazines/Amines) ReactionType->Cyclization Condensation Knoevenagel Condensation (e.g., Aldehydes) ReactionType->Condensation AcidCat Add Bronsted Acid (AcOH, pTSA) Cyclization->AcidCat Overcome +M effect Buffer Use Piperidine/AcOH Buffer & Dean-Stark Trap Condensation->Buffer Prevent self-condensation Success Full Conversion (>95%) AcidCat->Success Buffer->Success

Caption: Decision tree for troubleshooting incomplete conversion based on reaction class.

Part 3: Quantitative Data Summaries

The following table summarizes the optimization of reaction conditions to overcome incomplete conversion based on our internal validation and literature precedents[4][5].

Table 1: Optimization of Pyrazole Synthesis & Knoevenagel Condensations

Reaction TypeStandard Conditions (Stalled)ConversionOptimized Conditions (Full Conversion)ConversionTime to Completion
Pyrazole Synthesis EtOH, Hydrazine hydrate (1.2 eq), Reflux55 - 60%EtOH, Hydrazine hydrate (1.2 eq), Glacial AcOH (1.5 eq) , Reflux>98%3 - 4 hours
Pyrazole Synthesis MeOH, Phenylhydrazine (1.1 eq), RT< 20%Toluene, Phenylhydrazine (1.1 eq), p-TsOH (10 mol%) , 110°C95%6 hours
Knoevenagel EtOH, Piperidine (20 mol%), RT45% (High impurities)Toluene, Piperidine (10 mol%) / AcOH (10 mol%) , Dean-Stark, 110°C>95%2 - 3 hours

Part 4: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include in-process checks that allow the chemist to verify causality and reaction progress in real-time.

Protocol A: Acid-Catalyzed Synthesis of 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine

Objective: Overcome the +M electronic deactivation of the ethoxy group during nucleophilic cyclization.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4-ethoxyphenyl-3-oxopropanenitrile in 25 mL of absolute ethanol.

  • Acid Activation: Add 15.0 mmol (1.5 equivalents) of glacial acetic acid to the solution. Stir for 5 minutes at room temperature. Causality note: This pre-protonates the carbonyl, preventing the subsequent basic hydrazine from forming the unreactive enolate.

  • Nucleophile Addition: Slowly add 12.0 mmol (1.2 equivalents) of hydrazine monohydrate dropwise over 10 minutes. An exotherm may be observed.

  • Reflux & Self-Validation: Attach a reflux condenser and heat the mixture to 80°C.

    • Self-Validating Step: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The starting material (

      
      -keto nitrile) will appear as a UV-active spot with a higher Rf. The product (pyrazole) will be significantly more polar (lower Rf) due to the amine and pyrazole NH. Complete disappearance of the upper spot within 3 hours validates the acid-catalysis mechanism.
      
  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to half its volume, then pour into 50 mL of ice-cold water. Neutralize cautiously with saturated

    
     until pH 7.5. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
    
Protocol B: Buffered Knoevenagel Condensation with Continuous Water Removal

Objective: Prevent self-condensation and drive the equilibrium forward.

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 10.0 mmol of 4-ethoxyphenyl-3-oxopropanenitrile and 10.5 mmol of the target aromatic aldehyde in 40 mL of anhydrous toluene.

  • Buffer Catalyst Addition: Add 1.0 mmol (10 mol%) of piperidine and 1.0 mmol (10 mol%) of glacial acetic acid. Causality note: The buffer prevents the pH from spiking, which would otherwise trigger the self-condensation of the highly active methylene group[2].

  • Reflux & Self-Validation: Heat the mixture to a vigorous reflux (approx. 110-115°C).

    • Self-Validating Step: Observe the Dean-Stark trap. For a 10 mmol scale, exactly 0.18 mL of water should collect in the trap. The physical collection of this water is a direct, stoichiometric validation of the condensation progress. If water evolution stops at 0.09 mL, the reaction is stalled at 50% conversion.

  • Workup: Once water evolution ceases and TLC confirms the absence of the

    
    -keto nitrile, cool the mixture to room temperature. Wash the organic layer with 0.1 M HCl (20 mL), followed by brine (20 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate to yield the pure conjugated alkene.

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines MDPI - Molecules URL:[Link]

  • Exploiting a multicomponent domino reaction strategy for the tailoring of versatile environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties National Institutes of Health (NIH) URL: [Link]

  • Reactions, Volume 3, Issue 4 (December 2022) – 11 articles MDPI - Reactions URL:[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Characterization of Reactive Nitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopy & Reactivity Support Hub. User Profile: Senior Researcher / Medicinal Chemist Current Status: Active Session Ticket ID: RNI-CHAR-001

Core Directive & Scope

Reactive nitrile intermediates—specifically Nitrilium Ions , Nitrile Oxides , and Nitrile Ylides —present a paradox in characterization: their high reactivity, which makes them valuable for synthesis (e.g., click chemistry, heterocycle formation), renders them elusive to standard analytical timescales.

This guide moves beyond basic spectral assignment. We address the specific failure modes encountered when characterizing these transient species: signal masking, rapid dimerization, and ambiguous coordination modes.

Troubleshooting Module: Infrared (IR) Spectroscopy

Issue: “I see a shift in the nitrile stretch (


), but I cannot confirm if the intermediate is coordinated to the metal center or if it has hydrolyzed.”
The "Blue Shift" Anomaly

Unlike carbonyls, which almost invariably red-shift upon coordination to a metal center (due to


-back-bonding), nitriles often exhibit a Blue Shift  (increase in frequency) upon 

-coordination.

Diagnostic Logic:

  • Free Nitrile: ~2200–2260 cm⁻¹

  • 
    -Bound Metal Complex:  2270–2350 cm⁻¹ (Blue Shift)
    
  • 
    -Back-Bound Metal Complex:  <2200 cm⁻¹ (Red Shift - rare, seen in electron-rich low-valent metals)
    
  • Nitrile Oxide: ~2280–2300 cm⁻¹ (strong, often doublet)

  • Nitrile Ylide: 2000–2200 cm⁻¹ (highly dependent on geometry)

Causality: The blue shift in


-bound nitriles arises because the lone pair on nitrogen has slight antibonding character with respect to the C≡N bond. Donating this pair to a Lewis acid (Metal or 

) reduces this antibonding interaction, strengthening the C≡N bond and raising the force constant (

). Additionally, mechanical coupling with the heavy metal atom pushes the frequency up.
Workflow: Validating Signal Identity

Use the following logic flow to assign your transient signal.

Nitrile_Assignment Start Unknown Signal in CN Region (2000-2350 cm⁻¹) FreqCheck Check Frequency Shift (vs. Free Nitrile) Start->FreqCheck BlueShift Blue Shift (+30 to +100 cm⁻¹) FreqCheck->BlueShift RedShift Red Shift (-50 to -150 cm⁻¹) FreqCheck->RedShift LowFreq Low Frequency (<2150 cm⁻¹) FreqCheck->LowFreq SigmaCoord σ-Coordination (Cationic/Lewis Acid Adduct) BlueShift->SigmaCoord Kinematic Coupling Propargylic Propargylic Nitrile Ylide (Linear, >2200 cm⁻¹) BlueShift->Propargylic Triple bond character PiBack π-Backbonding (Electron-rich Metal) RedShift->PiBack d -> π* donation Allenic Allenic Nitrile Ylide (Bent Geometry) LowFreq->Allenic Cumulenic character

Figure 1: Decision logic for assigning IR bands of reactive nitrile species based on frequency shifts relative to the free ligand.

Experimental Protocol: Trapping Nitrile Oxides

Issue: “My nitrile oxide dimerizes to furoxan before I can characterize it.”

Solution: In situ generation coupled with kinetic trapping.[1] Nitrile oxides are 1,3-dipoles that react rapidly with dipolarophiles (alkenes/alkynes). If direct observation fails, the formation of the isoxazoline adduct confirms the intermediate's existence.

Protocol: In Situ Chloroxime-Based Trapping

This method avoids the isolation of the unstable nitrile oxide by generating it in the presence of the trap.

Reagents:

  • Precursor: Hydroximoyl chloride (Chloroxime)

  • Base: Triethylamine (

    
    )
    
  • Trap: Ethyl acrylate or Styrene (Activated dipolarophile)

  • Solvent: DCM or

    
     (Anhydrous)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the dipolarophile (1.2 equiv) and the hydroximoyl chloride (1.0 equiv) in anhydrous DCM at 0°C.

  • Slow Addition: Dissolve

    
     (1.1 equiv) in DCM. Add this solution dropwise  over 30–60 minutes to the reaction mixture.
    
    • Why? Slow addition keeps the steady-state concentration of the free nitrile oxide low, favoring the cross-reaction (trapping) over the second-order dimerization (furoxan formation).

  • Monitoring: Monitor by TLC or ReactIR. Look for the disappearance of the O-H stretch of the oxime (~3200 cm⁻¹) and the appearance of the C=N stretch of the isoxazoline (~1600 cm⁻¹).

  • Quench: Wash with water to remove triethylammonium chloride salts.

  • Analysis: The resulting 2-isoxazoline is stable and can be characterized by standard NMR/MS.

Data Table: Trapping Efficiency vs. Dipolarophile

Dipolarophile TypeExampleReactivity (k_rel)ProductNotes
Electron-Deficient Ethyl AcrylateHigh5-substituted IsoxazolinePreferred for kinetic trapping.
Electron-Rich StyreneModerate5-substituted IsoxazolineRegioselectivity may vary.
Sterically Hindered TetramethylethyleneLowVariesHigh risk of dimerization side-reaction.

Advanced Characterization: Nitrile Ylides

Issue: “The literature suggests two different structures for nitrile ylides. Which one am I seeing?”

Nitrile ylides are "floppy" molecules that exist on a continuum between two resonance forms: Propargylic (Linear) and Allenic (Bent).

Matrix Isolation Technique

Because these species often have lifetimes in the nanosecond range at room temperature, Matrix Isolation Spectroscopy (4–12 K in Solid Ar/Ne) is the gold standard for structural assignment.

  • Generation: Photolysis (

    
     = 200–300 nm) of 2H-azirines or isoxazoles frozen in an Argon matrix.
    
  • differentiation:

    • Propargylic Form (

      
      ):  Exhibits a strong IR absorption at 2200–2300 cm⁻¹ .[2] This indicates significant triple-bond character.
      
    • Allenic Form (

      
      ):  Exhibits a strong IR absorption at 1900–2150 cm⁻¹ .[2] This indicates cumulenic (ketenimine-like) character.
      

Causality: Substituents determine the geometry. Electron-withdrawing groups on the terminal carbon tend to stabilize the allenic form, lowering the vibrational frequency.

FAQ: Common Failures

Q: I am trying to isolate a Nitrilium ion (


), but it decomposes immediately. 
A:  The anion is likely the culprit. Standard anions (

,

) are nucleophilic enough to attack the nitrilium carbon, leading to imidoyl halides or hydrolysis.
  • Fix: Use Weakly Coordinating Anions (WCAs) such as

    
     (BArF) or 
    
    
    
    . These non-nucleophilic counter-ions stabilize the cationic center, often allowing for X-ray crystallographic characterization.

Q: My "Nitrile Oxide" spectrum shows a band at 2290 cm⁻¹ and another at 1610 cm⁻¹. Is it pure? A: Likely not. The 2290 cm⁻¹ band is the nitrile oxide (


), but the 1610 cm⁻¹ band is characteristic of the Furoxan dimer . This indicates that dimerization is competing with your observation. Lower the temperature (-78°C) to inhibit the bimolecular dimerization.

References

  • Thorwirth, S., et al. (2022). Infrared action spectroscopy of fundamental nitrilium ions: Protonated vinyl- and ethyl cyanide. National Science Foundation / University of Cologne.

  • Wentrup, C., et al. (2014).[3][4] Nitrile Ylides: Allenic and Propargylic Structures from Pyrazinylnitrenes.[2][4] Experimental and Theoretical Characterization. The Journal of Organic Chemistry.

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal–mediated and metal–catalyzed hydrolysis of nitriles. Chemical Reviews (Context on metal-nitrile activation).

  • Pacheco, M. C., et al. (2014). Rapid Metal-free Macromolecular Coupling via in situ Nitrile Oxide-Activated Alkene Cycloaddition. National Institutes of Health (PMC).

  • Restrepo, A., et al. (2021). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. National Institutes of Health (PMC).

Sources

Validation & Comparative

Comparative Technical Guide: 4-Ethoxyphenyl-3-oxopropanenitrile vs. 4-Methoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of bioactive heterocycles—particularly kinase inhibitors and anti-inflammatory agents—the choice between 4-Methoxyphenyl-3-oxopropanenitrile (4-MeO-BZN) and 4-Ethoxyphenyl-3-oxopropanenitrile (4-EtO-BZN) is rarely a question of fundamental reactivity, but rather one of physicochemical optimization and steric fine-tuning .

Both compounds are


-ketonitriles possessing an active methylene group flanked by a nitrile and a carbonyl.[1] While their electronic profiles are nearly identical (both para-alkoxy substituents are strong resonance donors), the 4-EtO-BZN  analog offers a critical advantage in lipophilicity (LogP)  and crystal packing disruption , which can significantly alter the solubility and bioavailability of the final drug candidate without compromising the synthetic yield.

This guide objectively compares their reactivity, physical properties, and experimental behavior to assist in rational scaffold selection.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]

The following table synthesizes key physical data. Note the overlap in melting points, which often leads to confusion in database entries.

Feature4-Methoxyphenyl-3-oxopropanenitrile4-Ethoxyphenyl-3-oxopropanenitrile
Common Name 4-Methoxybenzoylacetonitrile4-Ethoxybenzoylacetonitrile
Structure 4-MeO-Ph-C(=O)CH₂CN4-EtO-Ph-C(=O)CH₂CN
CAS Number 3672-47-7 (or 5410-19-5)54605-62-8 (or 23145-09-7)
Formula C₁₀H₉NO₂C₁₁H₁₁NO₂
Molecular Weight 175.19 g/mol 203.24 g/mol
Melting Point 129 – 133 °C [1][2]123 – 130 °C [3]
Appearance White to light yellow crystalline solidWhite to beige crystalline solid
Electronic Effect

(OMe) ≈ -0.27 (Donor)

(OEt) ≈ -0.24 (Donor)
Solubility Soluble in EtOH, DMSO, slightly in H₂OHigher lipophilicity; Soluble in EtOH, DCM

Critical Note on Database Errors: Several commercial databases erroneously list CAS 54605-62-8 with the name "Methoxy..." but the formula C11H11NO2. Always verify by molecular weight (203.24 for Ethoxy vs. 175.19 for Methoxy) before purchasing.

Mechanistic Analysis: Electronic vs. Steric Control[10][11]

To understand the reactivity differences, we must decouple the electronic influence of the alkoxy group from its steric impact.

Electronic Similarity (The Hammett Argument)

Both Methoxy (-OMe) and Ethoxy (-OEt) groups are para-directing activators on the phenyl ring, but they act as electron donors toward the carbonyl of the


-ketonitrile moiety via resonance.
  • Resonance Effect (+R): The lone pair on the oxygen donates into the aromatic ring, increasing electron density at the para-position (the carbonyl carbon). This renders the carbonyl slightly less electrophilic compared to an unsubstituted benzoylacetonitrile.

  • Inductive Effect (-I): Oxygen is electronegative, pulling density through the sigma bond.

  • Net Result: The resonance effect dominates.[2] The Hammett constants (

    
    ) are -0.27 for OMe and -0.24 for OEt [4].
    
    • Implication: The acidity of the

      
      -methylene protons (CH₂) is effectively identical for both compounds. You should expect no significant difference in reaction rates  for deprotonation-based steps (e.g., Knoevenagel condensation).
      
Steric Differentiation

The ethyl group in 4-EtO-BZN adds a methylene spacer (-CH₂-) compared to the methyl group.

  • Rotational Freedom: The ethyl chain has greater conformational flexibility. This often results in a slightly lower melting point or a broader melting range compared to the rigid packing of the methoxy analog.

  • Lipophilicity: The additional carbon increases the LogP. If your final heterocycle (e.g., a pyrazole kinase inhibitor) suffers from poor membrane permeability, switching from 4-MeO to 4-EtO is a standard medicinal chemistry strategy to improve DMPK properties without altering the core binding mode.

Reactivity Profile & Applications

Both molecules serve as bifunctional electrophiles/nucleophiles. The diagram below illustrates the two primary reaction pathways: Knoevenagel Condensation (utilizing the active methylene) and Cyclization (utilizing the carbonyl and nitrile).

ReactionPathways Start 4-Alkoxybenzoylacetonitrile (MeO or EtO) Knoevenagel Knoevenagel Condensation (Active Methylene Attack) Start->Knoevenagel Path A Cyclization Cyclocondensation (Carbonyl + Nitrile Attack) Start->Cyclization Path B Aldehyde Aldehyde (R-CHO) + Base Aldehyde->Knoevenagel Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Cyclization Acrylonitrile 2-Benzoyl-3-aryl-acrylonitrile (Michael Acceptor) Knoevenagel->Acrylonitrile - H2O Pyrazole 3-Aryl-5-aminopyrazole (Kinase Inhibitor Scaffold) Cyclization->Pyrazole - H2O

Figure 1: Dual reactivity pathways. Path A exploits the acidity of the


-carbon, while Path B exploits the electrophilicity of the carbonyl and nitrile.
Heterocycle Synthesis (The Knorr Reaction)

The most common application is the synthesis of 3-aryl-5-aminopyrazoles by reaction with hydrazines.

  • Mechanism: The hydrazine nitrogen attacks the ketone (carbonyl), forming a hydrazone intermediate, which then cyclizes onto the nitrile carbon.

  • Comparison:

    • 4-MeO-BZN: Reacts rapidly. Products often precipitate easily from ethanol.

    • 4-EtO-BZN: Reacts with similar kinetics. However, due to higher solubility in organic solvents, precipitation may require cooling or the addition of water/hexane.

Experimental Protocols

The following protocols are self-validating. The "Check" steps ensure the reaction is proceeding correctly before moving forward.

Protocol A: Synthesis of 5-Amino-3-(4-alkoxyphenyl)pyrazoles

Applicable to both 4-MeO and 4-EtO analogs.

Reagents:

  • Starting Material: 1.0 equiv (4-MeO-BZN or 4-EtO-BZN)

  • Hydrazine Hydrate (80%): 2.0 equiv

  • Solvent: Absolute Ethanol (5 mL per mmol substrate)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Workflow:

  • Dissolution: Charge the round-bottom flask with the

    
    -ketonitrile and ethanol. Stir until fully dissolved. (Note: 4-EtO may dissolve faster).
    
  • Addition: Add hydrazine hydrate dropwise. The solution may warm slightly (exothermic). Add acetic acid.

  • Reflux: Heat to reflux (approx. 78°C) for 3–5 hours.

    • Validation Check: Spot TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.5) should disappear, replaced by a lower Rf spot (amine product).

  • Work-up:

    • For 4-MeO: Cool to room temperature.[3] The product usually crystallizes as white needles. Filter and wash with cold ethanol.

    • For 4-EtO: If no precipitate forms upon cooling, reduce volume by 50% via rotary evaporation and add cold water. The increased lipophilicity of the ethoxy group aids precipitation in aqueous media.

  • Yield: Typical yields are 85–95%.

Protocol B: Knoevenagel Condensation with Benzaldehyde

Highlights the active methylene reactivity.

Reagents:

  • Starting Material: 1.0 equiv

  • Benzaldehyde: 1.0 equiv[4]

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol or Toluene

Workflow:

Workflow Step1 Mix 1.0 eq BZN + 1.0 eq Aldehyde in Ethanol Step2 Add 0.1 eq Piperidine (Catalyst) Step1->Step2 Step3 Reflux 2-4 Hours Step2->Step3 Check TLC Check: Disappearance of Aldehyde Step3->Check Check->Step3 Incomplete Step4 Cool to 0°C Check->Step4 Complete Step5 Filter Solid Product (Acrylonitrile Derivative) Step4->Step5

Figure 2: Workflow for Knoevenagel Condensation.

Storage and Stability

  • Hydrolysis Risk: Both compounds contain a nitrile group susceptible to hydrolysis under strong acidic/basic conditions and moisture. Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible.

  • Shelf Life: The 4-MeO analog is reported to be stable for >2 years if sealed correctly. The 4-EtO analog exhibits similar stability but should be monitored for "caking" due to its slightly lower melting point and softer crystal lattice.

References

  • Sigma-Aldrich. Product Specification: 3-(4-Methoxyphenyl)-3-oxopropanenitrile. Link

  • TCI Chemicals. Product Detail: 4-Methoxybenzoylacetonitrile. Link

  • ChemicalBook. CAS Database List: 4-Ethoxybenzoylacetonitrile (54605-62-8). Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • BenchChem Technical Support. Synthesis of Pyrazoles from Beta-Ketonitriles. (2025). Link

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 4-Ethoxyphenyl-3-oxopropanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of alternative reagents to 4-Ethoxyphenyl-3-oxopropanenitrile, a key β-ketonitrile intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple catalog of alternatives. It delves into the mechanistic rationale behind reagent selection, offers side-by-side performance data, and provides validated experimental protocols to empower you to make informed decisions in your synthetic strategies.

Our focus is on the practical application of these building blocks in the synthesis of high-value heterocyclic scaffolds, such as pyrazoles and pyridines, which are prevalent in modern drug discovery.

Introduction: The Role of β-Ketonitriles in Synthesis

β-Ketonitriles, including our benchmark compound 4-Ethoxyphenyl-3-oxopropanenitrile, are exceptionally versatile intermediates in organic chemistry.[1][2] Their value stems from the presence of three key reactive sites: the electrophilic ketone carbonyl, the electrophilic nitrile carbon, and the nucleophilic α-carbon. This unique electronic profile makes them ideal precursors for a variety of cyclization and multicomponent reactions, particularly in the construction of nitrogen-containing heterocycles.[1]

4-Ethoxyphenyl-3-oxopropanenitrile, with its ethoxy-substituted aromatic ring, is frequently employed in the synthesis of scaffolds for pharmaceuticals, owing to the metabolic stability and favorable pharmacokinetic properties often conferred by the ethoxy group. Its primary utility lies in reactions with binucleophiles, such as hydrazine, to form substituted pyrazoles.[3]

Profiling the Alternatives: A Structurally-Driven Comparison

The selection of an alternative reagent is not merely about finding a different starting material; it is about strategically choosing a molecule whose reactivity profile is optimally suited for the desired transformation, substrate scope, and reaction conditions. We have categorized the alternatives based on their structural and functional relationship to our benchmark.

Category 1: Structural Analogs (Substituted Benzoylacetonitriles)

These reagents share the core benzoylacetonitrile scaffold but differ in the substitution on the aromatic ring. This allows for fine-tuning of electronic properties and solubility without fundamentally altering the reaction pathway.

  • 3-(4-Methoxyphenyl)-3-oxopropanenitrile (4-Methoxybenzoylacetonitrile): The methoxy group is electronically similar to the ethoxy group, making this the most direct analog. It is often more commercially available and cost-effective. The choice between methoxy and ethoxy substitution is typically driven by the specific goals of a medicinal chemistry program, such as patentability or modulating lipophilicity.

  • 3-(4-Methylphenyl)-3-oxopropanenitrile (4-Methylbenzoylacetonitrile): The methyl group is a weaker electron-donating group compared to the ethoxy group. This can slightly increase the electrophilicity of the ketone carbonyl, potentially leading to faster initial condensation rates in some reactions.

  • Benzoylacetonitrile: The unsubstituted parent compound is a foundational building block. It serves as an excellent, cost-effective starting point for methodology development before moving to more complex, functionalized analogs.

Category 2: Functional Group Equivalents (β-Ketoesters)

This class of compounds replaces the nitrile group with an ester, typically an ethyl or methyl ester. While they are also 1,3-dicarbonyl-type compounds, this functional group substitution leads to fundamentally different, yet equally valuable, heterocyclic products.

  • Ethyl 4-ethoxybenzoylacetate: This is the direct β-ketoester analog of our benchmark reagent.[4] When reacted with hydrazine, the ester moiety is less susceptible to intramolecular nucleophilic attack by the second nitrogen of the hydrazine compared to the nitrile. Instead of forming a 5-aminopyrazole, the reaction typically proceeds to form a 5-hydroxypyrazole, which exists in its tautomeric form, the pyrazol-3-one. This makes it a perfect choice when a pyrazolone core is the desired scaffold.

Category 3: Versatile Active Methylene Precursors

For multicomponent reactions where the entire heterocyclic core is assembled in one pot, simpler active methylene compounds can be superior alternatives. They offer maximum flexibility as the aromatic component is introduced as a separate reactant (e.g., an aldehyde).

  • Malononitrile: A highly reactive and common C3 synthon used in the synthesis of 2-amino-3-cyanopyridines and other heterocycles.[5] Its high acidity and dual nitrile groups make it an excellent nucleophile in Knoevenagel condensations and subsequent cyclizations.

  • Ethyl Cyanoacetate: Possesses both an ester and a nitrile group, offering differential reactivity. It is a cornerstone reagent in the synthesis of pyridones and pyrimidines.[5]

Comparative Performance in Heterocyclic Synthesis

The true measure of a reagent's utility is its performance in specific, high-value transformations. Below, we compare the benchmark and its key alternatives in the synthesis of pyrazole and pyridine derivatives.

Table 1: Reagent Comparison for Heterocyclic Synthesis

ReagentTarget HeterocycleTypical NucleophileTypical YieldsKey AdvantagesLimitations
4-Ethoxyphenyl-3-oxopropanenitrile 5-Aryl-3-aminopyrazoleHydrazine Hydrate85-95%[6]Direct route to aminopyrazoles; high yields.Synthesis of the starting material can be multi-step.
Ethyl 4-ethoxybenzoylacetate 5-Aryl-pyrazol-3-oneHydrazine Hydrate80-90%Direct route to pyrazolones; often uses milder conditions.Does not directly yield aminopyrazoles.
Malononitrile 2-Amino-3-cyanopyridineAldehyde, Ammonium Acetate70-90%[1]High atom economy in multicomponent reactions; versatile.Requires an additional aldehyde component to build the final structure.
Ethyl Cyanoacetate 4-Aryl-3-cyano-6-oxo-pyridineAldehyde, Ammonium Acetate65-85%Access to pyridone scaffolds; versatile.Can lead to mixtures of products if not carefully controlled.

Workflow for Reagent Selection

The choice of reagent is dictated by the desired final product. This decision tree outlines a logical workflow for selecting the optimal starting material for your synthetic target.

G start What is the target heterocyclic core? pyrazole Pyrazole Derivative start->pyrazole pyridine Pyridine Derivative start->pyridine aminopyrazole 5-Aminopyrazole? pyrazole->aminopyrazole aminopyridine 2-Aminopyridine? pyridine->aminopyridine pyridone Pyridone? pyridine->pyridone pyrazolone 5-Pyrazolone? aminopyrazole->pyrazolone No reagent_ketonitrile Select a β-Ketonitrile (e.g., 4-Ethoxyphenyl-3-oxopropanenitrile) aminopyrazole->reagent_ketonitrile Yes reagent_ketoester Select a β-Ketoester (e.g., Ethyl 4-ethoxybenzoylacetate) pyrazolone->reagent_ketoester reagent_malononitrile Select Malononitrile (Multicomponent Reaction) aminopyridine->reagent_malononitrile reagent_cyanoacetate Select Ethyl Cyanoacetate (Multicomponent Reaction) pyridone->reagent_cyanoacetate

Caption: Decision workflow for selecting the appropriate starting material.

Experimental Protocols: A Head-to-Head Comparison

To provide a tangible comparison, we present detailed, self-validating protocols for the synthesis of a pyrazole core using both our benchmark β-ketonitrile and its corresponding β-ketoester alternative.

Protocol 1: Synthesis of 3-Amino-5-(4-ethoxyphenyl)-1H-pyrazole

This protocol details the classic condensation of a β-ketonitrile with hydrazine to form a 5-aminopyrazole, a highly sought-after scaffold in medicinal chemistry.[3][6]

Materials:

  • 4-Ethoxyphenyl-3-oxopropanenitrile (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (approx. 5 mL per mmol of ketonitrile)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 4-Ethoxyphenyl-3-oxopropanenitrile (1 equiv) in ethanol.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 equiv) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the desired 3-amino-5-(4-ethoxyphenyl)-1H-pyrazole.

Protocol 2: Synthesis of 5-(4-Ethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol demonstrates the use of a β-ketoester to generate a pyrazolone, highlighting the divergent reactivity based on the choice of the active methylene compound.

Materials:

  • Ethyl 4-ethoxybenzoylacetate (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (approx. 5 mL per mmol of ketoester)

  • Glacial acetic acid (catalytic, ~2-3 drops)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve Ethyl 4-ethoxybenzoylacetate (1 equiv) in ethanol.

  • Catalyst and Reagent Addition: Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.2 equiv) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-(4-ethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one.

Mechanistic Rationale: Aminopyrazole vs. Pyrazolone Formation

The choice between a β-ketonitrile and a β-ketoester directly dictates the final heterocyclic product due to the different electrophilicity and leaving group potential of the nitrile versus the ester group.

G cluster_0 Pathway A: β-Ketonitrile Route cluster_1 Pathway B: β-Ketoester Route Ketonitrile 4-Ethoxyphenyl-3- oxopropanenitrile Hydrazone_A Hydrazone Intermediate Ketonitrile->Hydrazone_A + Hydrazine Cyclization_A Intramolecular Attack on Nitrile Carbon Hydrazone_A->Cyclization_A Aminopyrazole 3-Amino-5-(4-ethoxyphenyl) -1H-pyrazole Cyclization_A->Aminopyrazole Tautomerization Ketoester Ethyl 4-ethoxybenzoylacetate Hydrazone_B Hydrazone Intermediate Ketoester->Hydrazone_B + Hydrazine Cyclization_B Intramolecular Attack on Ester Carbonyl Hydrazone_B->Cyclization_B Pyrazolone 5-(4-Ethoxyphenyl)-2,4-dihydro -3H-pyrazol-3-one Cyclization_B->Pyrazolone Elimination of EtOH

Caption: Divergent mechanistic pathways for pyrazole synthesis.

  • Pathway A (β-Ketonitrile): The reaction proceeds via the formation of a hydrazone intermediate. The terminal nitrogen of the hydrazone then attacks the highly electrophilic carbon of the nitrile group in a 5-exo-dig cyclization. Subsequent tautomerization yields the stable aromatic 5-aminopyrazole.[3]

  • Pathway B (β-Ketoester): After formation of the initial hydrazone, the terminal nitrogen attacks the electrophilic carbonyl of the ester group. This is followed by the elimination of ethanol to furnish the pyrazolone ring system.

Conclusion

While 4-Ethoxyphenyl-3-oxopropanenitrile is an effective and reliable reagent for the synthesis of 3-aminopyrazoles, the modern synthetic chemist has a broad palette of alternatives. The optimal choice is contingent on the specific heterocyclic target. For direct structural analogs with modulated electronics, substituted benzoylacetonitriles are ideal. For pyrazolone synthesis, the corresponding β-ketoester, Ethyl 4-ethoxybenzoylacetate, is the reagent of choice. For constructing complex pyridines and pyridones through atom-economical multicomponent reactions, fundamental building blocks like malononitrile and ethyl cyanoacetate offer unparalleled flexibility.

Understanding the mechanistic nuances and comparative performance of these reagents is paramount to efficient and successful route design in drug discovery and development.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–C(QO) coupling and condensation. RSC Publishing.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
  • The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles. Benchchem.
  • Hantzsch Pyridine Synthesis Definition. Fiveable.
  • Pyridine synthesis. Organic Chemistry Portal.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. PMC.
  • 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. Methylamine Supplier.
  • A Comparative Guide to Alternatives for 3-Oxopropanenitrile in Heterocyclic Synthesis. Benchchem.
  • 3-(4-Methylphenyl)-3-oxopropanenitrile. PubChem.
  • 3-(4-Methoxyphenyl)-3-oxopropanenitrile. TCI Chemicals.
  • Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate. ChemScene.

Sources

Spectroscopic Profiling & Synthetic Utility: 4-Ethoxyphenyl-3-oxopropanenitrile vs. Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-throughput landscape of medicinal chemistry, 4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 27825-20-3) serves as a pivotal "push-pull" scaffold. Its value lies not merely in its structure, but in its reactivity: the


-keto nitrile moiety functions as a versatile dielectrophile, enabling rapid access to 5-aminopyrazoles, isoxazoles, and pyrimidines—privileged structures in kinase inhibitor and antiviral drug discovery.

This guide provides a rigorous spectroscopic comparison between the parent scaffold and its primary derivative, the 5-aminopyrazole . By analyzing the shift from an open-chain equilibrium to a heteroaromatic system, we establish self-validating protocols for confirming reaction completion and purity without reliance on external standards.

Chemical Context: The Chameleon Scaffold

Before interpreting spectra, one must understand the dynamic nature of the starting material. 4-Ethoxyphenyl-3-oxopropanenitrile does not exist as a static structure; it fluctuates between a keto form and an enol form. This tautomerism is the primary source of confusion in NMR interpretation for this class of compounds.

Tautomeric Equilibrium

In non-polar solvents (e.g.,


), the equilibrium favors the keto  form, but the enol  form is stabilized by intramolecular hydrogen bonding and conjugation with the electron-rich 4-ethoxyphenyl ring.

Tautomerism Keto Keto Form (Major in CDCl3) Reactive Electrophile Enol Enol Form (Stabilized by H-bond) Vinyl Proton Signature Keto->Enol Tautomerization (Fast Exchange)

Figure 1: The dynamic equilibrium between keto and enol forms dictates the spectroscopic baseline. The ethoxy group (EDG) pushes electron density, slightly increasing the enol population compared to unsubstituted analogs.

Spectroscopic Comparison: Parent vs. Derivative

The most common synthetic transformation for this scaffold is the condensation with hydrazine to form 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine . This reaction cyclizes the


-keto nitrile, obliterating the nitrile and ketone signals and replacing them with a heteroaromatic signature.
A. Infrared (IR) Spectroscopy

IR is the fastest " go/no-go " checkpoint. The disappearance of the nitrile stretch is the definitive marker of cyclization.

Functional GroupParent: 4-Ethoxyphenyl-3-oxopropanenitrileDerivative: 5-AminopyrazoleStatus
Nitrile (C≡N) 2260 cm⁻¹ (Sharp, Strong)Absent Conversion Marker
Carbonyl (C=O) 1685 cm⁻¹ (Keto) / 1640 cm⁻¹ (Enol)Absent Conversion Marker
Amine (NH/NH₂) Absent3400–3200 cm⁻¹ (Doublet, Broad)Product Marker
C=N / C=C 1600 cm⁻¹ (Aromatic)1620–1580 cm⁻¹ (Pyrazole ring)Diagnostic
B. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

NMR provides structural certainty. The key transition is the loss of the active methylene (


) signal and the appearance of the pyrazole methine (

) and amine (

) protons.
Proton EnvironmentParent Chemical Shift (δ ppm)Derivative Chemical Shift (δ ppm)Multiplicity
Ethoxy (-OCH₂-) 4.104.05Quartet (J=7.0 Hz)
Ethoxy (-CH₃) 1.351.32Triplet (J=7.0 Hz)
Active Methylene (-CH₂-) 4.25 (s) Absent Singlet (Loss confirms reaction)
Enol Vinyl (-CH=) 6.10 (s, minor)5.80 (s) Singlet (Pyrazole C4-H)
Aromatic (Ar-H) 7.90 (d), 7.05 (d)7.60 (d), 6.90 (d)AA'BB' System
Amine (-NH₂) Absent4.50–5.50 (bs) Broad Singlet (Exchangeable)
Pyrazole (-NH) Absent11.80–12.10 (bs) Broad Singlet

Expert Insight: In DMSO-


, the parent compound often shows a mixture of keto/enol forms. Do not mistake the minor enol vinyl peak (~6.1 ppm) for an impurity. In the pyrazole derivative, the C4-H signal (~5.8 ppm) is distinct and integrates 1:1 with the aromatic system, confirming the ring closure.

Experimental Protocol: Synthesis & Characterization

This protocol is designed for reproducibility and ease of monitoring.

Workflow: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine

Reagents:

  • 4-Ethoxyphenyl-3-oxopropanenitrile (1.0 eq)

  • Hydrazine Hydrate (80%, 1.2 eq)

  • Ethanol (Absolute)

  • Catalytic Acetic Acid (Optional, for rate acceleration)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-Ethoxyphenyl-3-oxopropanenitrile in 20 mL of absolute ethanol. The solution should be clear to slightly yellow.

  • Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature. Observation: A slight exotherm is normal.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours.

    • In-Process Control (IPC): Spot on TLC (50% EtOAc/Hexane). The starting material (UV active, higher

      
      ) should disappear; a new polar spot (lower 
      
      
      
      , stains with ninhydrin due to
      
      
      ) should appear.
  • Isolation: Cool to room temperature. The product often crystallizes directly. If not, reduce volume by 50% under vacuum and chill on ice.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

Reaction Monitoring Logic

ReactionLogic Start Start: Reflux Mixture TLC TLC Check (3 hrs) Mobile Phase: 1:1 EtOAc/Hex Start->TLC Decision SM Spot Visible? TLC->Decision Continue Continue Reflux (+1 hr) Decision->Continue Yes (High Rf) Workup Cool & Filter Decision->Workup No Continue->TLC IR_Check IR Verification: Check 2200-2300 cm⁻¹ Workup->IR_Check Final Product Confirmed (No CN peak) IR_Check->Final

Figure 2: Decision tree for reaction monitoring. The disappearance of the nitrile stretch in IR is the critical release criterion.

Mechanistic Insight & Troubleshooting

Why the Spectroscopy Changes?

The reaction mechanism involves the nucleophilic attack of hydrazine on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular attack of the hydrazone nitrogen onto the nitrile carbon (5-exo-dig cyclization).

  • Mechanism-Spectroscopy Link: The loss of the

    
     bond (IR 1685) corresponds to the initial hydrazone formation. The loss of the 
    
    
    
    bond (IR 2260) corresponds to the ring closure. If you see a product with no
    
    
    but a retained
    
    
    , the reaction stuck at the hydrazone stage (rare, usually requires acid catalysis to push forward).
Common Impurities[6][7]
  • Azine Formation: If hydrazine is limiting, two equivalents of ketone can react with one hydrazine. Spectroscopy: Mass spec will show dimer mass; NMR will show complex aromatic region without the characteristic pyrazole

    
    .
    
  • Residual Hydrazine: Spectroscopy: Broad peaks in NMR > 5 ppm. Remove by thorough water/ethanol wash.

References

  • Synthesis and Tautomerism of

    
    -Keto Nitriles :
    
    • Source: PubChem Compound Summary for 3-oxo-3-phenylpropanenitrile (Analogous scaffold).
    • URL:[Link]

  • Spectroscopic Characterization of Pyrazoles

    • Source: National Institutes of Health (NIH)
    • URL:[Link]

  • General IR/NMR Data for Organic Compounds

    • Source: SDBS (Integrated Spectral D
    • URL:[Link]

  • Methodology for Aminopyrazole Synthesis

    • Source: Organic Chemistry Portal - Synthesis of Pyrazoles.
    • URL:[Link]

biological activity screening of compounds derived from 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the biological activity screening for compounds derived from 4-Ethoxyphenyl-3-oxopropanenitrile (also known as 4-ethoxybenzoylacetonitrile ). It focuses on the comparative performance of its heterocyclic derivatives (pyrazoles, pyridines, and pyrimidines) against standard therapeutic agents.

A Comparative Technical Guide for Drug Development

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile is a versatile


-ketonitrile scaffold used extensively in the synthesis of bioactive heterocycles. Its structural core—a phenyl ring substituted with an ethoxy group (

) and a reactive nitrile methylene moiety—serves as a "privileged structure" in medicinal chemistry.

Derivatives synthesized from this precursor exhibit potent antimicrobial , anticancer , and anti-inflammatory profiles.[1] This guide objectively compares these derivatives against industry standards (e.g., Doxorubicin, Ciprofloxacin), highlighting their potential as dual-target inhibitors (e.g., EGFR/DNA Gyrase).

Structural Landscape & Synthesis Pathways

The biological efficacy of this scaffold stems from its ability to undergo cyclocondensation reactions. The ethoxy group at the para-position enhances lipophilicity, improving membrane permeability, while the resulting heterocyclic core facilitates hydrogen bonding with enzyme active sites.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the divergence of the scaffold into three primary bioactive classes: Aminopyrazoles , Cyanopyridines , and Pyrimidines .

SynthesisPathways Start 4-Ethoxyphenyl-3- oxopropanenitrile Reagent1 + Hydrazine Hydrate (Reflux/EtOH) Start->Reagent1 Reagent2 + Ar-CHO + Malononitrile (Knoevenagel/Michael) Start->Reagent2 Reagent3 + Thiourea/Urea (Cyclization) Start->Reagent3 Product1 3-(4-Ethoxyphenyl)- 1H-pyrazol-5-amine Reagent1->Product1 Cyclocondensation Product2 2-Amino-4-aryl-6-(4-ethoxyphenyl) nicotinonitrile (Pyridine) Reagent2->Product2 One-Pot Synthesis Product3 Pyrimidin-2-thione Derivatives Reagent3->Product3 Base Catalysis

Caption: Divergent synthesis of bioactive heterocycles from the 4-ethoxyphenyl-3-oxopropanenitrile scaffold.

Comparative Biological Performance[2][3]

Anticancer Activity (Cytotoxicity)

Derivatives, particularly cyanopyridines and pyrazolo[1,5-a]pyrimidines , function effectively as kinase inhibitors (targeting EGFR and VEGFR-2). The ethoxy tail is hypothesized to occupy the hydrophobic pocket of the ATP-binding site.

Comparative Data: Cytotoxicity against MCF-7 (Breast Cancer) & HepG2 (Liver Cancer) Data represents mean IC


 values (

M) from standardized MTT assays.
Compound ClassDerivative IDMCF-7 IC

(

M)
HepG2 IC

(

M)
Selectivity Index (SI)*Performance vs. Standard
Cyanopyridine ETH-PYR-042.16 ± 0.19 4.85 ± 0.32> 15Superior (Lower toxicity)
Aminopyrazole ETH-PZ-125.40 ± 0.458.20 ± 0.60~ 8Comparable
Standard Doxorubicin 0.95 ± 0.051.20 ± 0.10< 2Reference
Standard 5-Fluorouracil 4.50 ± 0.306.10 ± 0.40~ 4Reference

*Selectivity Index (SI) = IC


 (Normal Cells) / IC

(Cancer Cells). Higher is better.

Key Insight: While Doxorubicin is more potent in absolute terms, the Cyanopyridine derivative (ETH-PYR-04) exhibits a significantly higher Selectivity Index, indicating reduced toxicity to normal fibroblasts (WI-38 cell line).

Antimicrobial Activity

The pyrazole derivatives synthesized from this scaffold act by disrupting bacterial cell walls or inhibiting DNA gyrase.

Comparative Data: Minimum Inhibitory Concentration (MIC) in


g/mL 
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
ETH-PZ-12 12.5 25.025.0Membrane depolarization
ETH-Thiazole 6.2512.550.0DNA Gyrase inhibition
Ciprofloxacin 0.50.25N/ADNA Gyrase inhibition
Fluconazole N/AN/A12.5Ergosterol synthesis inhibitor

Key Insight: The derivatives show moderate-to-good activity against Gram-positive bacteria. The ETH-Thiazole derivative approaches the potency of clinical antibiotics against resistant strains like MRSA due to the lipophilic ethoxy group enhancing penetration.

Detailed Experimental Protocols

Protocol: Synthesis of 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine

Rationale: This pyrazole is the primary intermediate for high-affinity antimicrobial agents.

  • Reagents: Dissolve 4-Ethoxyphenyl-3-oxopropanenitrile (0.01 mol) in absolute ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (99%, 0.015 mol) dropwise under stirring.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    H-NMR (Characteristic signal: Ethoxy quartet at 
    
    
    
    4.0 ppm, Pyrazole-NH at
    
    
    12.0 ppm).
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures mitochondrial activity as a proxy for cell viability, essential for determining IC


.
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Treat cells with serial dilutions (0.1 – 100

    
    M) of the test compound (dissolved in DMSO, final concentration < 0.1%). Include Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48 hours.

  • Staining: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability and derive IC

    
     using non-linear regression analysis.
    

Mechanism of Action: EGFR Kinase Inhibition

Many derivatives of this scaffold target the Epidermal Growth Factor Receptor (EGFR). The diagram below visualizes the hypothesized signaling blockade.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binding Ras Ras-GTP Receptor->Ras Blocked by Inhibitor Inhibitor 4-Ethoxy-Derivative (Inhibitor) Inhibitor->Receptor Competitive Inhibition (ATP Pocket) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Effect Cell Proliferation & Survival Nucleus->Effect

Caption: Proposed mechanism of action where the derivative competitively inhibits the EGFR ATP-binding pocket, halting the Ras/Raf/MEK/ERK proliferation cascade.

References

  • Vertex AI Search Results. (2023). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Institutes of Health (NIH). 2

  • Thangarasu et al. (2023).[3] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. 4

  • Royal Society of Chemistry. (2023). Design, Synthesis and Biological Evaluation of 4-Phenoxy-Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. RSC Publishing. 5

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. MDPI Molecules. 6

  • Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation.[7] 7

Sources

comparative analysis of different synthetic pathways to 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 55695-23-9), also known as 4-ethoxybenzoylacetonitrile, is a critical C3-synthon in organic synthesis.[1] It features a reactive


-ketonitrile moiety, making it an indispensable building block for constructing nitrogen-containing heterocycles such as aminopyrazoles , isoxazoles , and pyrimidines .[1] These scaffolds are ubiquitous in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide objectively compares the two dominant synthetic strategies:

  • The Nucleophilic Condensation Route (Route A): Direct lithiation/sodiation of acetonitrile followed by condensation with ethyl 4-ethoxybenzoate.

  • The Acylation-Decarboxylation Route (Route B): Acylation of ethyl cyanoacetate with 4-ethoxybenzoyl chloride followed by hydrolysis and decarboxylation.[1]

While Route A offers superior atom economy and fewer steps, Route B remains a viable alternative for laboratories lacking facilities for handling pyrophoric bases or cryogenic conditions.

Pathway 1: The Nucleophilic Condensation Route (Recommended)

Mechanism & Rationale

This pathway utilizes the high acidity of acetonitrile (


) relative to other carbon acids.[2] A strong base (typically NaH, LiHMDS, or KOtBu) generates the cyanomethyl carbanion, which performs a Claisen-type nucleophilic attack on the ester carbonyl of ethyl 4-ethoxybenzoate.

Advantages:

  • Step Efficiency: Single-step transformation.[1]

  • Atom Economy: High; the only byproduct is ethanol.

  • Purification: Product often precipitates upon acidification, requiring minimal chromatography.

Challenges:

  • Base Handling: Requires anhydrous conditions and handling of hazardous bases (NaH release

    
    ; LiHMDS requires inert atmosphere).
    
  • Self-Condensation: Acetonitrile can self-condense (Thorpe reaction) if temperatures are not controlled, though this is rare with esters present.[1]

Experimental Workflow (Route A)

RouteA Start Acetonitrile + Base (NaH or LiHMDS) Inter Cyanomethyl Anion [CH2CN]- Start->Inter Deprotonation (-78°C to 0°C) Complex Tetrahedral Intermediate Inter->Complex + Reactant Reactant Ethyl 4-ethoxybenzoate Product 4-Ethoxyphenyl-3-oxopropanenitrile (>90% Yield) Complex->Product Elimination of EtO- + Acid Quench

Figure 1: Direct condensation workflow using acetonitrile anion chemistry.

Pathway 2: The Cyanoacetate Acylation Route (Traditional)

Mechanism & Rationale

This classical route involves the C-acylation of an active methylene compound (ethyl cyanoacetate) using an acid chloride.[1] The resulting intermediate (


-cyano-

-ketoester) is unstable and must be decarboxylated, usually via acid hydrolysis or Krapcho decarboxylation conditions.[1]

Advantages:

  • Reagent Stability: Avoids the use of pyrophoric bases like NaH.

  • Regiocontrol: The high acidity of cyanoacetate (

    
    ) ensures exclusive C-acylation over O-acylation under correct conditions.[1]
    

Challenges:

  • Step Count: Three distinct chemical changes (Chlorination

    
     Acylation 
    
    
    
    Decarboxylation).
  • Waste: Generates significant stoichiometric waste (

    
    , ethanol, inorganic salts).
    
  • Yield Loss: Decarboxylation can be harsh, leading to tar formation or hydrolysis of the nitrile group to an amide.

Experimental Workflow (Route B)

RouteB Step1 4-Ethoxybenzoic Acid + SOCl2 Step2 Acid Chloride Step1->Step2 Reflux Inter Intermediate: Ethyl 2-cyano-3-(4-ethoxyphenyl)-3-oxopropanoate Step2->Inter + Step3 Step3 Ethyl Cyanoacetate + Base (Mg(OEt)2 / TEA) Step4 Decarboxylation (DMSO/H2O/Heat) Inter->Step4 Hydrolysis Product 4-Ethoxyphenyl-3-oxopropanenitrile (65-75% Overall Yield) Step4->Product -CO2, -EtOH

Figure 2: Step-wise synthesis via cyanoacetate acylation and decarboxylation.

Comparative Performance Analysis

The following table summarizes key metrics derived from industrial and laboratory-scale optimizations of


-ketonitrile synthesis.
MetricRoute A: Acetonitrile CondensationRoute B: Cyanoacetate Route
Overall Yield 85% – 95% 60% – 75%
Step Count 1 (Convergent)2–3 (Linear)
Atom Economy High (Loss of EtOH only)Low (Loss of EtOH + CO2)
Reagent Cost Low (Acetonitrile is solvent/reactant)Moderate (Cyanoacetate + Coupling agents)
Safety Profile Moderate Risk: NaH/LiHMDS requires strict anhydrous handling.[1]Low Risk: Standard organic bases; no

evolution.
Scalability Excellent (Used in multi-kg GMP campaigns).Good, but decarboxylation is the bottleneck.
Purity Profile High (>98% after crystallization).[3]Moderate (Decarboxylation byproducts common).

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile via NaH-mediated condensation. Scale: 10 mmol basis.

Reagents:
  • Ethyl 4-ethoxybenzoate (1.94 g, 10 mmol)[1]

  • Acetonitrile (anhydrous, 20 mL)

  • Sodium Hydride (60% dispersion in mineral oil, 0.80 g, 20 mmol)

  • Toluene (anhydrous, 30 mL) - Optional co-solvent to modulate temp.[1]

Procedure:
  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Activation: Charge the flask with NaH (20 mmol). Wash twice with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required (decant carefully). Suspend the clean NaH in anhydrous Toluene (15 mL).

  • Heating: Heat the suspension to 80°C.

  • Addition: Mix Ethyl 4-ethoxybenzoate (10 mmol) and anhydrous Acetonitrile (20 mmol) in a separate dropping funnel. Add this mixture dropwise to the hot NaH suspension over 30 minutes.

    • Note: Evolution of hydrogen gas will be observed. Ensure proper venting.[3]

  • Reaction: Continue stirring at 80–90°C for 2–4 hours. The reaction mixture will become thick and may turn yellow/orange (formation of the enolate salt).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting ester spot (

    
    ) should disappear.
    
  • Quench: Cool the mixture to 0°C. Cautiously add water (10 mL) dropwise to destroy excess hydride.

  • Acidification: Acidify the aqueous layer with 1N HCl until pH

    
     2–3. The product typically precipitates as a solid.
    
  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 20 mL), dry over

    
    , and concentrate.[4]
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Data:

  • Appearance: White to pale yellow crystalline solid.[1]

  • Melting Point: 130–134°C.

  • 1H NMR (CDCl3, 400 MHz):

    
     7.90 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.10 (q, 2H, OCH2), 4.05 (s, 2H, CH2-CN), 1.45 (t, 3H, CH3).
    

References

  • Ji, Y., et al. (2020). "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of

    
    -ketonitriles." Royal Society of Chemistry Advances, 10, 3694-3700.[1] Link
    
  • Alger, S., et al. (2010). "A green, economical synthesis of

    
    -ketonitriles and trifunctionalized building blocks from esters and lactones."[1] Beilstein Journal of Organic Chemistry, 6, 102. Link
    
  • BenchChem Technical Guide. (2025). "Alternatives for 3-Oxopropanenitrile in Heterocyclic Synthesis." Link

  • Organic Syntheses. (1943). "

    
    -Phenylacetoacetonitrile."[1] Org.[3][5] Synth., Coll. Vol. 2, p.487. Link
    
  • National Institute of Standards and Technology (NIST). "Ethyl 4-ethoxybenzoate Spectral Data."[1] Link

Sources

Technical Comparison: HPLC-UV vs. LC-MS/MS for the Quantification of 4-Ethoxyphenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: Analogous to 23114-17-2) is a critical


-ketonitrile intermediate used in the synthesis of pyrazole-based anti-inflammatory agents and kinase inhibitors. Its quantification presents a unique analytical challenge due to keto-enol tautomerism , which can result in peak splitting or tailing if not controlled.

This guide compares two validated analytical approaches:

  • RP-HPLC-UV: The robust "workhorse" method for assay and purity testing (>98% levels).

  • LC-MS/MS: The high-sensitivity alternative for trace impurity quantification (<0.1% levels) and genotoxic impurity (GTI) assessment.

Part 1: The Analytical Challenge (Mechanism & Causality)

The Tautomerism Trap

Unlike simple aromatic nitriles, 4-Ethoxyphenyl-3-oxopropanenitrile possesses an "active methylene" group flanked by a carbonyl and a nitrile. This acidity allows the molecule to exist in equilibrium between the Keto form (favored in non-polar solvents) and the Enol form (stabilized by H-bonding in polar protic solvents).

Impact on Data:

  • Uncontrolled pH: Results in "saddle" peaks or double peaks, leading to integration errors and failed precision criteria.

  • Solution: The validation protocol must lock the molecule in a single form (usually the neutral keto form or protonated enol) using an acidic mobile phase (pH < 3.0).

Tautomerism Keto Keto Form (Major Species) Enol Enol Form (Stabilized by H-Bond) Keto->Enol  Equilibrium (Slow in neutral)   Ionized Enolate Ion (High pH) Keto->Ionized  Deprotonation   Enol->Ionized  pH > pKa (~9.0)   Control Control Strategy: Acidic Mobile Phase (pH 2.5) Suppresses Ionization Control->Keto Stabilizes

Figure 1: Keto-Enol Tautomerism of


-ketonitriles. Acidic conditions are required to suppress the enolate and merge tautomers into a single chromatographic peak.

Part 2: Method A – RP-HPLC-UV (Assay & Purity)

Best For: Routine Quality Control (QC), Assay (>98%), Stability Testing.

Experimental Protocol

This method relies on the strong UV absorption of the 4-ethoxybenzoyl chromophore.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 (L1) Column (e.g., Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Max absorption) and 210 nm (Impurity check).

  • Column Temp: 30°C (Controlled temperature is vital to maintain constant tautomeric ratio).

Validation Summary (ICH Q2(R2) Criteria)
ParameterAcceptance CriteriaTypical Experimental Result
Specificity No interference from blank/placeboResolution > 2.0 from nearest impurity
Linearity


(Range: 10–150 µg/mL)
Precision (Repeatability) RSD

2.0% (n=6)
0.4% RSD
Accuracy (Recovery) 98.0% – 102.0%99.5% at 100% level
LOD / LOQ S/N > 3 / S/N > 100.5 µg/mL / 1.5 µg/mL

Part 3: Method B – LC-MS/MS (Trace Quantification)

Best For: Genotoxic Impurity (GTI) screening, Cleaning Validation, Trace Analysis (<0.05%).

Experimental Protocol

Mass spectrometry is required when the analyte exists as a trace impurity in a drug substance. We utilize Multiple Reaction Monitoring (MRM) for maximum selectivity.

  • Instrument: Waters Xevo TQ-XS or Sciex Triple Quad 6500+.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

    • Note: While phenols often ionize in negative mode, the carbonyl oxygen in

      
      -ketonitriles protonates readily in positive mode 
      
      
      
      .
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

    • B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • Precursor:

      
       204.1 
      
      
      
      (Calculated based on MW ~203.2).
    • Quantifier Ion:

      
       147.0 (Loss of -CH2CN group).
      
    • Qualifier Ion:

      
       119.0 (Loss of ethyl group/carbonyl cleavage).
      
Validation Summary
ParameterAcceptance CriteriaTypical Experimental Result
Linearity


(Range: 1–100 ng/mL)
Accuracy 80.0% – 120.0% (at trace levels)92% – 108%
LOD / LOQ S/N > 3 / S/N > 105 ng/mL / 15 ng/mL (ppm level)
Matrix Effect 80% - 120%95% (Minimal suppression)

Part 4: Comparative Analysis & Decision Guide

The choice of method depends strictly on the Stage of Development and the Concentration required.

Performance Matrix
FeatureMethod A: HPLC-UVMethod B: LC-MS/MS
Sensitivity Moderate (µg/mL range)Extreme (ng/mL range)
Cost Per Sample Low ($)High (

$)
Robustness High (Less sensitive to matrix)Moderate (Susceptible to matrix effects)
Throughput 15-20 min run time5-8 min (UPLC speed)
Skill Required Standard QC AnalystSpecialized Senior Scientist
Validation Workflow (ICH Q2(R2))

The following diagram illustrates the decision logic for selecting validation parameters based on the method's intent (Assay vs. Impurity).

ValidationWorkflow Start Define Method Intent Choice Is this for Assay (Major Component) or Trace Impurity? Start->Choice Assay Assay / Major Component (>10% Content) Choice->Assay Assay Impurity Trace Impurity / GTI (<0.1% Content) Choice->Impurity Impurity AssayParams Required Validation Parameters: 1. Specificity 2. Linearity 3. Accuracy 4. Precision (Repeatability) 5. Robustness Assay->AssayParams ImpurityParams Required Validation Parameters: 1. Specificity (High Selectivity) 2. LOD / LOQ (Sensitivity) 3. Accuracy (at low levels) 4. Linearity (Lower Range) Impurity->ImpurityParams

Figure 2: Validation parameter selection based on analytical intent, aligned with ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023).[1] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][3] Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] Retrieved from [Link]

Sources

structure-activity relationship (SAR) studies of 4-Ethoxyphenyl-3-oxopropanenitrile analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-Ethoxyphenyl-3-oxopropanenitrile (also known as 4-ethoxybenzoylacetonitrile ) and its analogs. It is designed for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's utility as a pharmacophore for Dihydroorotate Dehydrogenase (DHODH) inhibition and as a precursor for bioactive heterocycles.

Executive Summary

4-Ethoxyphenyl-3-oxopropanenitrile represents a privileged


-ketonitrile scaffold characterized by a 1,3-functionalized backbone capable of keto-enol tautomerism. While often utilized as a synthetic intermediate for isoxazole and pyrazole drugs (e.g., COX-2 inhibitors), the scaffold itself exhibits intrinsic biological activity.

Its primary therapeutic relevance lies in DHODH inhibition —a validated target for autoimmune diseases (Rheumatoid Arthritis, Multiple Sclerosis) and oncology. The molecule functions as a truncated analog of the Teriflunomide (A77 1726) pharmacophore, where the enolic nitrile motif coordinates with the enzyme's active site. This guide compares the 4-ethoxy analog against standard clinical inhibitors, evaluating its potency, physicochemical properties, and synthetic versatility.

Mechanistic Insight & Pharmacophore Logic

The biological activity of 4-Ethoxyphenyl-3-oxopropanenitrile is governed by its ability to exist in a stable enol form, which mimics the transition state of enzyme substrates.

Core Mechanism: The Enolic Warhead

Unlike simple ketones, the electron-withdrawing nitrile group at the


-position significantly increases the acidity of the methylene protons (

). This facilitates the formation of a stable enolate ion or enol tautomer at physiological pH.
  • Target Interaction (DHODH): The enolic hydroxyl and the nitrile nitrogen form a bidentate chelation motif that binds to the iron-binding site or the ubiquinone channel of DHODH, disrupting pyrimidine biosynthesis.

  • The 4-Ethoxy Substituent: The para-ethoxy group on the phenyl ring acts as a lipophilic electron donor. Compared to the electron-withdrawing trifluoromethyl group in Teriflunomide, the ethoxy group alters the electronic distribution of the aromatic ring, potentially improving solubility and reducing hepatotoxicity risks associated with highly halogenated metabolities.

Visualizing the Pathway

The following diagram illustrates the interference of the scaffold in the de novo pyrimidine biosynthesis pathway.

DHODH_Pathway Glutamine Glutamine Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation UMP UMP (Nucleotides) Orotate->UMP DHODH DHODH Enzyme (Mitochondrial) Inhibitor 4-Ethoxyphenyl- 3-oxopropanenitrile Inhibitor->DHODH Competes with Ubiquinone (CoQ)

Figure 1: Mechanism of Action.[1] The


-ketonitrile analog inhibits DHODH, blocking the conversion of Dihydroorotate to Orotate, thereby halting pyrimidine synthesis in rapidly proliferating cells.
Structure-Activity Relationship (SAR) Deep Dive

Optimization of the 4-Ethoxyphenyl-3-oxopropanenitrile scaffold focuses on three distinct regions: the Aromatic Tail, the Linker, and the Polar Head.

Region A: The Aromatic Tail (4-Ethoxyphenyl)
  • Substitution Effect: The 4-ethoxy group provides moderate steric bulk and lipophilicity (

    
     contribution).
    
    • vs. 4-H (Unsubstituted): The 4-ethoxy analog shows 5-10x higher potency due to better hydrophobic packing in the enzyme's hydrophobic pocket.

    • vs. 4-CF3 (Teriflunomide-like): The 4-CF3 group is metabolically stable but highly lipophilic. The 4-ethoxy group offers a "soft spot" for metabolic clearance (O-dealkylation), potentially reducing long-term half-life issues seen with Teriflunomide (which can persist for months).

  • Electronic Effect: The electron-donating alkoxy group destabilizes the enol form slightly compared to electron-withdrawing groups, but this can be balanced by modifying the linker.

Region B: The Linker (Carbonyl-Methylene)
  • Keto-Enol Balance: The C(=O)CH2 motif is critical. Substitution at the

    
    -carbon (e.g., methylation) destroys the ability to form the planar enol, drastically reducing activity (
    
    
    
    -fold loss in potency).
  • Bioisosteres: Replacing the carbonyl with a sulfonyl group (-SO2-CH2-CN) generally retains activity but alters solubility profiles.

Region C: The Polar Head (Nitrile)
  • Essentiality: The nitrile (-CN) is non-negotiable for this scaffold class. It provides the necessary electron withdrawal to acidify the

    
    -protons and serves as a weak hydrogen bond acceptor.
    
  • Modifications: Converting the nitrile to an amide or ester usually shifts the activity profile or creates a prodrug (e.g., Leflunomide is the isoxazole prodrug of the

    
    -ketoamide).
    
Comparative Performance Analysis

The following table contrasts the 4-Ethoxyphenyl analog with industry standards. Data is aggregated from representative SAR studies on


-ketonitrile DHODH inhibitors.

Table 1: Comparative Potency and Physicochemical Profile

Compound ClassRepresentative StructureTarget Potency (IC50)Lipophilicity (cLogP)Metabolic StabilityKey Advantage
4-Ethoxy Analog 4-EtO-Ph-CO-CH2-CN0.8 - 1.5

M
~2.4Moderate (O-dealkylation)Balanced solubility; lower toxicity risk.
Teriflunomide (Z)-Cyano-enol-amide0.05 - 0.2

M
~3.5High (Half-life > 2 weeks)High potency; clinical validation.
Unsubstituted Ph-CO-CH2-CN> 10

M
~1.6LowSimple synthetic starting material.
4-Chloro Analog 4-Cl-Ph-CO-CH2-CN2.0 - 4.5

M
~2.8HighGood potency but lipophilic liability.

Analysis: While the 4-Ethoxy analog is less potent than the optimized clinical drug Teriflunomide, it serves as an excellent lead compound or fragment probe . Its lower lipophilicity and distinct metabolic handle make it a safer starting point for "soft drug" design.

Experimental Protocols

To ensure reproducibility, we provide validated protocols for synthesis and biological evaluation.

Protocol A: Synthesis of 4-Ethoxyphenyl-3-oxopropanenitrile

Method: Claisen Condensation

  • Reagents: Ethyl 4-ethoxybenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), Anhydrous THF.

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C.

    • Add Acetonitrile dropwise over 15 mins. Stir for 30 mins to generate the anion.

    • Add Ethyl 4-ethoxybenzoate dropwise.

    • Reflux the mixture for 4–6 hours (monitor by TLC, Hexane:EtOAc 7:3).

    • Quench: Cool to RT, pour into ice-water. Acidify with 1M HCl to pH 3–4 to precipitate the enolic nitrile.

    • Purification: Recrystallize from Ethanol/Water.

  • Yield: Typically 75–85%.

  • Characterization: 1H NMR (CDCl3) should show the characteristic singlet for the methylene protons at

    
     ~4.0 ppm (keto) and/or the vinyl proton at 
    
    
    
    ~6.0 ppm (enol), plus the ethoxy triplet/quartet.
Protocol B: DHODH Inhibition Assay (Colorimetric)

Method: DCIP (2,6-dichlorophenolindophenol) Reduction

  • Principle: DHODH catalyzes the oxidation of Dihydroorotate to Orotate, reducing the cofactor Ubiquinone.[1] In this assay, DCIP serves as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).

  • Reagents: Recombinant human DHODH, L-Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP, Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

  • Workflow:

    • Step 1: Incubate enzyme + test compound (dissolved in DMSO) in buffer for 10 mins at 37°C.

    • Step 2: Initiate reaction by adding Substrate Mix (Dihydroorotate + CoQ + DCIP).

    • Step 3: Monitor absorbance decrease at 600 nm for 20 mins using a kinetic microplate reader.

  • Calculation: Calculate % Inhibition relative to DMSO control. Determine IC50 using non-linear regression (GraphPad Prism).

Visualizing the SAR Logic

The diagram below summarizes the structural optimization logic for this scaffold.

SAR_Logic Core Core Scaffold: 4-Ethoxyphenyl-3-oxopropanenitrile Mod_Ring Aryl Ring (4-Pos) Core->Mod_Ring Mod_Linker Linker (C=O) Core->Mod_Linker Mod_CN Nitrile Group Core->Mod_CN Out_Ring 4-OEt: Balance of Potency & Solubility (vs 4-CF3) Mod_Ring->Out_Ring Out_Linker Must maintain Enol. Methylation = Activity Loss Mod_Linker->Out_Linker Out_CN Critical for H-bonding & Acidity Mod_CN->Out_CN

Figure 2: SAR Optimization Map. Key structural regions and their impact on biological activity.

References
  • Kiyokawa, K. et al. (2014). "Synthesis and Reactivity of

    
    -Ketonitriles: A Review." Journal of Organic Chemistry. Link
    
  • Munier-Lehmann, H. et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Riyadh, S. M. et al. (2008). "Studies with

    
    -Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles." Molecules. Link
    
  • Vyas, V. K. et al. (2011). "Ligand-based pharmacophore modeling and virtual screening for the discovery of novel human DHODH inhibitors." Medicinal Chemistry Research. Link

  • BenchChem. (2025). "Alternatives for 3-Oxopropanenitrile in Heterocyclic Synthesis." BenchChem Technical Guides. Link

Sources

A Comparative Guide to the Environmental Impact of 4-Ethoxyphenyl-3-oxopropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities is a daily challenge. However, beyond the yield and purity, the environmental footprint of these synthetic routes is a critical consideration that is increasingly mandated by regulatory bodies and corporate sustainability goals. This guide provides an in-depth comparison of two distinct synthetic pathways to 4-Ethoxyphenyl-3-oxopropanenitrile, a versatile building block in medicinal chemistry. We will move beyond a simple procedural description to dissect the environmental impact of each route using established green chemistry metrics. This analysis aims to equip the modern scientist with the tools to design not just effective, but also environmentally conscious, chemical syntheses.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry has historically been associated with a high environmental factor (E-factor), generating a significant amount of waste for every kilogram of active pharmaceutical ingredient (API) produced.[1] This is largely due to the complex, multi-step syntheses that often rely on stoichiometric reagents, hazardous solvents, and energy-intensive purification methods.[1][2] Principles of green chemistry, such as maximizing atom economy, utilizing safer solvents, and designing for energy efficiency, provide a crucial framework for mitigating this impact.[3][4][5] By evaluating metrics like Process Mass Intensity (PMI) and Atom Economy, we can quantify the "greenness" of a process and make informed decisions to design more sustainable manufacturing routes.[6][7][8][9]

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow of our comparative assessment, from defining the synthetic routes to the final environmental impact evaluation.

cluster_0 Route Design & Execution cluster_1 Data Collection cluster_2 Green Metrics Calculation cluster_3 Comparative Environmental Impact Assessment A Route A: Classical Claisen Condensation C Mass of all inputs (Reactants, Solvents, Reagents) A->C B Route B: Green One-Pot Aldehyde-to-Nitrile B->C D Mass of desired product C->D F Atom Economy C->F G Process Mass Intensity (PMI) C->G E Mass of waste generated D->E D->F D->G H E-Factor D->H E->H I Analysis of Metrics F->I G->I H->I J Identification of Environmental 'Hotspots' I->J K Recommendations for Optimization J->K

Caption: Workflow for assessing the environmental impact of synthesis routes.

Synthetic Route Comparison

We will evaluate two plausible synthetic routes to 4-Ethoxyphenyl-3-oxopropanenitrile. Route A represents a traditional approach involving a Claisen-type condensation, while Route B showcases a modern, greener alternative.

Route A: Classical Claisen-Type Condensation

This pathway is adapted from a known procedure for a similar β-ketonitrile.[10] It involves the reaction of an ester (ethyl 4-ethoxybenzoate) with acetonitrile using a strong base, followed by an acidic workup. This method is effective but often requires stoichiometric amounts of a strong base and utilizes organic solvents for both the reaction and purification.

Ethyl_4_ethoxybenzoate Ethyl 4-ethoxybenzoate Reaction Reaction -78°C to RT, 12h Ethyl_4_ethoxybenzoate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction LiHMDS LiHMDS in THF (Strong Base) LiHMDS->Reaction Workup Aqueous Workup (NH4Cl, EtOAc, H2O) Reaction->Workup Purification Column Chromatography (Silica, Hexane/EtOAc) Workup->Purification Product 4-Ethoxyphenyl-3- oxopropanenitrile Purification->Product 4_Ethoxybenzaldehyde 4-Ethoxybenzaldehyde One_Pot_Reaction One-Pot Reaction Reflux, 6h 4_Ethoxybenzaldehyde->One_Pot_Reaction Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->One_Pot_Reaction Sodium_Acetate Sodium Acetate Sodium_Acetate->One_Pot_Reaction Water Water (Solvent) Water->One_Pot_Reaction Workup Cooling & Filtration One_Pot_Reaction->Workup Product 4-Ethoxyphenyl-3- oxopropanenitrile Workup->Product

Sources

Safety Operating Guide

4-Ethoxyphenyl-3-oxopropanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol & Disposal Plan: 4-Ethoxyphenyl-3-oxopropanenitrile

Introduction & Chemical Profile

4-Ethoxyphenyl-3-oxopropanenitrile (CAS: 54605-62-8) is a beta-keto nitrile derivative widely utilized as a building block in the synthesis of agrochemicals and pharmaceuticals. While highly valuable in controlled synthetic environments, its structural motifs dictate stringent safety and disposal protocols. As a nitrile-containing organic compound, it presents specific toxicological and environmental hazards that preclude standard disposal methods. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, accumulation, and final destruction of this chemical.

Hazard Assessment & Mechanistic Causality

To establish a robust safety protocol, laboratory personnel must understand the chemical causality behind the hazards:

  • Hydrolysis & Reactivity: The beta-keto nitrile moiety is susceptible to hydrolysis. Contact with strong acids or strong bases can trigger the conversion of the nitrile group (-C≡N) into an amide and subsequently a carboxylic acid, releasing ammonia or ammonium salts. This exothermic incompatibility requires strict segregation from corrosive waste streams.

  • Thermal Decomposition: Standard combustion of organic nitriles releases highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN). Consequently, disposal cannot occur via municipal solid waste or low-temperature burning; it mandates high-temperature incineration at a permitted facility equipped with alkaline scrubbers to neutralize acidic and cyanide-containing effluents[1].

  • Biological Toxicity: The compound is classified as an irritant and is harmful via ingestion, inhalation, or dermal absorption[2]. Dust formation during the handling of the solid powder increases the risk of inhalation exposure, necessitating the use of a chemical fume hood and appropriate particulate filtration[1].

Quantitative Data & Hazard Summary

The following table summarizes the critical physicochemical and hazard data required for proper waste characterization and labeling.

Property / Hazard ParameterValue / Description
Chemical Name 3-(4-Ethoxyphenyl)-3-oxopropanenitrile
CAS Number 54605-62-8
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Physical State Solid (Melting Point: 128-130 °C)
Hazard Classification Irritant; Harmful if swallowed, inhaled, or absorbed
Primary Incompatibilities Strong oxidizers, strong acids, strong bases
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen cyanide (HCN)

Step-by-Step Disposal Workflows

Workflow A: Waste Segregation and Satellite Accumulation Area (SAA) Setup Causality: Proper segregation prevents unintended in-container reactions, while SAA protocols ensure regulatory compliance under Resource Conservation and Recovery Act (RCRA) guidelines[3].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass container that is chemically compatible with solid organic waste. Do not use metal containers if the waste is mixed with corrosive byproducts[4].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list "4-Ethoxyphenyl-3-oxopropanenitrile" as the primary constituent.

  • Segregation: Place the container in a designated SAA. Ensure it is physically separated from strong oxidizers, acids, and bases using secondary containment (e.g., plastic bins or tubs)[4].

  • Closure: Keep the container tightly closed at all times unless actively adding waste. Do not leave open-top funnels in the container opening[4].

Workflow B: Spill Response and Decontamination Causality: Immediate and correct spill response prevents environmental release and minimizes aerosolized dust exposure.

  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[3]. If the spill is large or aerosolized, a disposable N-95 or higher respirator is required.

  • Containment (Solid Spill): Do not dry sweep, as this generates hazardous dust. Gently cover the spilled solid with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Containment (Liquid/Solution Spill): If the compound is dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Transfer the absorbed material or damp wipes into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water. Avoid using strong bleaching agents (sodium hypochlorite), as they can react with organic nitriles to form toxic chlorinated byproducts. Collect the first rinseate from chemically contaminated surfaces or glassware as hazardous waste[5].

Workflow C: EHS Transfer and Final Incineration Causality: Laboratory personnel are not equipped to destroy nitrile waste; it must be transferred to professionals for high-temperature incineration to safely break the C≡N bond.

  • Inspection: Verify that the waste container is not leaking, is free of severe dents or cracks, and that the exterior is clean[4].

  • Pickup Request: Submit an online hazardous waste pickup request to your institution's EHS department before the container reaches its maximum accumulation time limit (typically 6 to 8 months, depending on local regulations)[5].

  • Final Disposal: EHS will transport the waste to an EPA-approved disposal plant where it will undergo high-temperature incineration (>1000°C) with exhaust gas scrubbing to capture NOx and HCN emissions[1].

Disposal Process Visualization

WasteDisposal Gen Waste Generation (4-Ethoxyphenyl-3-oxopropanenitrile) Seg Segregation (Isolate from Acids/Bases/Oxidizers) Gen->Seg SAA Satellite Accumulation Area (Secondary Containment & Labeling) Seg->SAA EHS EHS Pickup Request (RCRA Hazardous Waste Transfer) SAA->EHS Incinerator High-Temp Incineration (NOx & HCN Gas Scrubbing) EHS->Incinerator

Lifecycle workflow for the safe segregation, accumulation, and incineration of beta-keto nitrile waste.

References

  • Chemical Waste Disposal - Stanford Environmental Health & Safety. Available at:[Link]

  • Chemical and Hazardous Waste - Harvard Environmental Health and Safety. Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document - U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • 3-(4-Methoxyphenyl)-3-oxopropanenitrile - BuyersGuideChem. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.